Cytidine-13C-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-OGBLAGJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural and Functional Landscape of Cytidine-1'-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure, properties, and applications of Cytidine-1'-¹³C, a stable isotope-labeled nucleoside crucial for metabolic research and drug development. This document details its physicochemical characteristics, molecular geometry, and spectroscopic signature. Furthermore, it outlines experimental protocols for its use in metabolic flux analysis and discusses its relevance in cellular signaling pathways.
Physicochemical and Structural Properties
Cytidine-1'-¹³C is a derivative of the naturally occurring pyrimidine nucleoside, cytidine, where the carbon atom at the 1' position of the ribose sugar moiety is replaced with the stable isotope, carbon-13. This isotopic labeling provides a powerful tool for tracing the metabolic fate of cytidine in biological systems without altering its chemical properties.
Physicochemical Data
The physicochemical properties of Cytidine-1'-¹³C are essentially identical to those of unlabeled cytidine. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈¹³CH₁₃N₃O₅ | [1] |
| Molecular Weight | 244.21 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 215-217 °C (decomposes) | [2] |
| Solubility in Water | ≥ 100 mg/mL at 17°C | [2] |
| logP | -2.51 | [2] |
Molecular Structure and Geometry
The foundational structure of cytidine consists of a cytosine base attached to a ribose ring via a β-N₁-glycosidic bond. The carbon-13 isotope in Cytidine-1'-¹³C is located at the anomeric carbon of the ribose ring, the key position involved in the formation of the phosphodiester backbone of RNA.
The following tables present the bond lengths and angles for a closely related derivative, cytidine-5'-O-dimethylphosphate, which provides a reasonable approximation of the geometry of the cytidine moiety.
Table 1: Bond Lengths of Cytidine-5'-O-dimethylphosphate [3]
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C2 | 1.383 |
| N1 | C6 | 1.373 |
| N1 | C1' | 1.472 |
| C2 | O2 | 1.233 |
| C2 | N3 | 1.371 |
| N3 | C4 | 1.332 |
| C4 | N4 | 1.339 |
| C4 | C5 | 1.428 |
| C5 | C6 | 1.346 |
| C1' | C2' | 1.530 |
| C1' | O4' | 1.428 |
| C2' | C3' | 1.522 |
| C2' | O2' | 1.411 |
| C3' | C4' | 1.521 |
| C3' | O3' | 1.423 |
| C4' | C5' | 1.516 |
| C4' | O4' | 1.452 |
| C5' | O5' | 1.442 |
Table 2: Bond Angles of Cytidine-5'-O-dimethylphosphate [3]
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | N1 | C6 | 120.3 |
| C2 | N1 | C1' | 119.3 |
| C6 | N1 | C1' | 120.4 |
| N1 | C2 | O2 | 119.8 |
| N1 | C2 | N3 | 119.3 |
| O2 | C2 | N3 | 120.9 |
| C2 | N3 | C4 | 120.7 |
| N3 | C4 | N4 | 118.4 |
| N3 | C4 | C5 | 121.7 |
| N4 | C4 | C5 | 119.9 |
| C4 | C5 | C6 | 117.4 |
| N1 | C6 | C5 | 120.2 |
| N1 | C1' | C2' | 113.8 |
| N1 | C1' | O4' | 109.1 |
| C2' | C1' | O4' | 108.1 |
| C1' | C2' | C3' | 102.0 |
| C1' | C2' | O2' | 114.0 |
| C3' | C2' | O2' | 113.8 |
| C2' | C3' | C4' | 102.3 |
| C2' | C3' | O3' | 111.4 |
| C4' | C3' | O3' | 110.8 |
| C3' | C4' | C5' | 115.1 |
| C3' | C4' | O4' | 105.7 |
| C5' | C4' | O4' | 109.2 |
| C4' | C5' | O5' | 109.8 |
Spectroscopic Analysis: ¹³C NMR
The defining characteristic of Cytidine-1'-¹³C is its ¹³C NMR spectrum. The isotopic enrichment at the 1' position results in a significantly enhanced signal for this carbon, making it readily distinguishable from the natural abundance ¹³C signals of the other carbon atoms in the molecule. This feature is instrumental in tracing the flow of cytidine through metabolic pathways.
Table 3: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | Unlabeled Cytidine (in D₂O) | Cytidine-1'-¹³C (Predicted) |
| C2 | 158.5 | 158.5 |
| C4 | 167.2 | 167.2 |
| C5 | 97.5 | 97.5 |
| C6 | 142.3 | 142.3 |
| C1' | 91.2 | 91.2 (Intense Signal) |
| C2' | 75.6 | 75.6 |
| C3' | 71.0 | 71.0 |
| C4' | 85.7 | 85.7 |
| C5' | 62.4 | 62.4 |
Note: The chemical shifts for unlabeled cytidine are sourced from publicly available spectral data. The predicted spectrum for Cytidine-1'-¹³C anticipates a significant increase in the intensity of the C1' peak, while the chemical shifts remain largely unchanged.
Synthesis and Experimental Use
Synthesis of Cytidine-1'-¹³C
The synthesis of Cytidine-1'-¹³C typically involves the coupling of a ¹³C-labeled ribose derivative with a protected cytosine base. A general synthetic approach is outlined below.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The synthesis methods of Cytidine_Chemicalbook [chemicalbook.com]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cytidine-1'-¹³C: Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Cytidine-1'-¹³C, a stable isotope-labeled version of the pyrimidine nucleoside, cytidine. This document details common experimental protocols for its analysis and illustrates a typical workflow for its application in metabolic research.
Cytidine-1'-¹³C is a valuable tool in biomedical research, particularly in metabolic flux analysis (MFA) and as an internal standard for quantitative studies using nuclear magnetic resonance (NMR) or mass spectrometry (MS).[1] Its single, stable ¹³C isotope at the 1' position of the ribose ring allows for the precise tracing of cytidine's metabolic fate and quantification in complex biological matrices.
Core Physical and Chemical Properties
The incorporation of a single ¹³C isotope at the 1'-position of the ribose sugar slightly increases the molecular weight of cytidine while maintaining its fundamental chemical reactivity. Key properties are summarized below for both the labeled and unlabeled forms.
| Property | Cytidine-1'-¹³C | Unlabeled Cytidine |
| Appearance | White to off-white solid | White crystalline powder |
| Molecular Formula | C₈¹³CH₁₃N₃O₅ | C₉H₁₃N₃O₅ |
| Molecular Weight | 244.21 g/mol [2][3] | 243.22 g/mol [4] |
| CAS Number | 201996-57-8[2][3] | 65-46-3[1] |
| Melting Point | Data not available | ~230 °C (decomposes)[5] |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | Soluble in water (≥100 mg/mL), slightly soluble in ethanol |
| Canonical SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1[3] | O=C1/N=C(/N)\C=C/N1[C@@H]2O--INVALID-LINK--[C@H]2O">C@@HCO[5] |
Experimental Protocols
Accurate analysis of Cytidine-1'-¹³C is critical for its application. The following protocols provide detailed methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity of Cytidine-1'-¹³C and for its quantification in various sample types. A reversed-phase HPLC method is commonly employed.
1. Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size) is effective for separating nucleosides.[6]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 20 mM Ammonium phosphate buffer, pH adjusted to 3.85.
-
Mobile Phase B: Methanol.
-
Gradient Elution Program:
-
0-5 min: 2% B
-
5-25 min: Linear gradient from 2% to 80% B
-
25-30 min: 80% B
-
30.1-40 min: Re-equilibration at 2% B[6]
-
3. Sample Preparation:
-
Accurately weigh and dissolve the Cytidine-1'-¹³C standard or sample in the mobile phase A to a known concentration (e.g., 0.5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 282 nm.[6]
5. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Quantification is achieved by creating a calibration curve using standards of known concentrations.
¹³C NMR Spectroscopy for Isotopic Enrichment Verification
¹³C NMR is the definitive method to confirm the position and enrichment of the ¹³C label.
1. Sample Preparation:
-
Dissolve 5-25 mg of Cytidine-1'-¹³C in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Ensure the sample is fully dissolved and free of any solid particles by filtering it through a glass wool plug into a clean 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Experiment: 1D ¹³C experiment with proton decoupling.
-
Number of Scans (ns): 1024 or more, depending on concentration, to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): ~1.0-1.5 seconds.
-
Spectral Width (sw): ~200-250 ppm.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent signal as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
The spectrum should show a significantly enhanced signal for the C1' carbon (expected around 90 ppm) compared to the other carbon signals which are at natural abundance (~1.1%).
LC-MS/MS for Tracing and Quantification in Biological Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for tracing the incorporation of Cytidine-1'-¹³C into nucleic acids and for its precise quantification.
1. Sample Extraction and Hydrolysis:
-
Extract nucleic acids (DNA/RNA) from cells or tissues that have been incubated with Cytidine-1'-¹³C using standard protocols.
-
Hydrolyze the nucleic acids to individual nucleosides by incubating the sample in 88% formic acid at 70°C for 2 hours.[7]
-
Dry the samples completely using a vacuum concentrator.[7]
2. LC-MS/MS Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP or Orbitrap).
3. Chromatographic Separation:
-
Use a suitable column for polar analytes, such as a C18 or a mixed-mode column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Unlabeled Cytidine (m/z 244.1 → 112.1): Precursor ion [M+H]⁺ and a characteristic fragment ion (the cytosine base).
-
Cytidine-1'-¹³C (m/z 245.1 → 112.1): The precursor ion is shifted by +1 Da due to the ¹³C label, while the fragment ion (cytosine base) remains the same as it does not contain the labeled carbon.
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
5. Data Analysis:
-
Quantify the amount of labeled and unlabeled cytidine by integrating the peak areas from their respective MRM transitions.
-
The ratio of labeled to unlabeled cytidine indicates the level of incorporation of the tracer into the nucleic acid pool.
Application Workflow: Stable Isotope Probing
Cytidine-1'-¹³C is frequently used in Stable Isotope Probing (SIP) experiments to trace metabolic pathways. The workflow below illustrates the key steps in a typical cell culture-based SIP experiment.
Signaling Pathways and Logical Relationships
Cytidine-1'-¹³C does not directly participate in signaling pathways in the way a signaling molecule does. Instead, it acts as a tracer to elucidate the dynamics of pathways involving cytidine and its derivatives. The diagram below illustrates the logical flow of how Cytidine-1'-¹³C is utilized to probe the pyrimidine salvage pathway.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 13C Labeled Cytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for synthesizing and purifying 13C labeled cytidine, a critical tool in drug development and metabolic research. The incorporation of the stable isotope, carbon-13 (¹³C), into the cytidine molecule allows for non-radioactive tracing in biological systems, enabling detailed studies of metabolic pathways, pharmacokinetics, and the mechanism of action of therapeutic agents. This document outlines both chemical and chemo-enzymatic synthesis routes, detailed purification protocols, and applications in metabolic pathway analysis.
Introduction
Isotopically labeled compounds are indispensable in modern biomedical research.[1] 13C labeled cytidine serves as a tracer to elucidate the complex pathways of nucleotide metabolism and to quantify the effects of drugs on these processes.[2][3] Its applications extend to nuclear magnetic resonance (NMR) spectroscopy for structural and dynamic studies of nucleic acids.[4][5] This guide details the synthesis and purification of this vital research tool, providing researchers with the necessary information to produce high-purity 13C labeled cytidine for their studies.
Synthesis of 13C Labeled Cytidine
The synthesis of 13C labeled cytidine can be achieved through two primary routes: chemical synthesis and chemo-enzymatic synthesis. The choice of method often depends on the desired labeling position, required quantity, and available resources.
Chemical Synthesis
Chemical synthesis offers versatility in placing the 13C label at specific atomic positions within the cytidine molecule. A common strategy involves the construction of the pyrimidine ring from a 13C-labeled precursor, followed by glycosylation with a ribose derivative.
A representative chemical synthesis of 6-¹³C-cytidine starts with a relatively economical 13C source like potassium cyanide (K¹³CN).[6] The synthesis proceeds through the formation of a labeled pyrimidine ring, which is then coupled with a protected ribose sugar.
Experimental Protocol: Chemical Synthesis of 6-¹³C-Cytidine
This protocol is a multi-step process that requires careful control of reaction conditions.
-
Synthesis of 6-¹³C-Uracil:
-
Step 1: Kolbe Nitrile Synthesis. React 2-bromopropionic acid with K¹³CN to introduce the ¹³C label, forming 2-cyanopropionic acid. This reaction is typically carried out at 60°C for 3 hours to achieve a high yield (approximately 97%) while avoiding hydrolysis of the cyano group.[6]
-
Step 2: Cyclization. The resulting 2-cyanopropionic acid is reacted with urea in the presence of acetic anhydride to form the pyrimidine ring of uracil.
-
-
Glycosylation:
-
The synthesized 6-¹³C-uracil is silylated to enhance its reactivity and solubility.
-
The silylated uracil is then coupled with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7]
-
-
Conversion to 6-¹³C-Cytidine:
-
The resulting protected 6-¹³C-uridine is converted to cytidine through a process involving amination. This is often achieved by treating the uridine derivative with a phosphine oxide reagent followed by reaction with ammonia.[7]
-
-
Deprotection:
-
Finally, the protecting groups on the ribose sugar and the exocyclic amine are removed using standard deprotection methods, such as treatment with sodium methoxide in methanol followed by an acidic workup, to yield the final 6-¹³C-cytidine.[7]
-
Quantitative Data for Chemical Synthesis
| Step | Intermediate/Product | Typical Yield | Purity | Reference |
| 1 | 2-cyanopropionic acid | ~97% | >95% | [6] |
| 2 | Protected 6-¹³C-Uridine | ~80% | >90% | [7] |
| 3 | Protected 6-¹³C-Cytidine | ~69% | >90% | [7] |
| 4 | 6-¹³C-Cytidine | >95% (after purification) | >98% | [7] |
Chemo-enzymatic Synthesis
Chemo-enzymatic synthesis combines the precision of chemical synthesis for creating the labeled precursor with the high efficiency and stereoselectivity of enzymatic reactions. This approach is particularly useful for producing nucleoside triphosphates.
A common chemo-enzymatic route starts with a chemically synthesized ¹³C-labeled uracil. This is then converted to uridine 5'-monophosphate (UMP) and subsequently to cytidine 5'-triphosphate (CTP) using a cascade of enzymatic reactions.
Experimental Protocol: Chemo-enzymatic Synthesis of ¹³C-Labeled Cytidine Triphosphate (CTP)
-
Synthesis of ¹³C-Labeled Uridine 5'-Monophosphate (UMP):
-
Chemically synthesized ¹³C-labeled uracil is used as the starting material.
-
Uracil phosphoribosyltransferase (UPRTase) catalyzes the reaction between ¹³C-uracil and phosphoribosyl pyrophosphate (PRPP) to form ¹³C-UMP.
-
-
Conversion of UMP to Uridine 5'-Diphosphate (UDP):
-
UMP kinase (UMPK) phosphorylates ¹³C-UMP to ¹³C-UDP using ATP as the phosphate donor.
-
-
Conversion of UDP to Uridine 5'-Triphosphate (UTP):
-
Nucleoside diphosphate kinase (NDPK) catalyzes the phosphorylation of ¹³C-UDP to ¹³C-UTP, again using ATP.
-
-
Amination to form Cytidine 5'-Triphosphate (CTP):
-
CTP synthetase (CTPS) catalyzes the final step, the amination of ¹³C-UTP to ¹³C-CTP, with glutamine serving as the amino group donor.[8]
-
Quantitative Data for Chemo-enzymatic Synthesis
| Step | Enzyme | Substrate | Product | Typical Conversion |
| 1 | UPRTase | ¹³C-Uracil | ¹³C-UMP | High |
| 2 | UMPK | ¹³C-UMP | ¹³C-UDP | High |
| 3 | NDPK | ¹³C-UDP | ¹³C-UTP | High |
| 4 | CTPS | ¹³C-UTP | ¹³C-CTP | High |
Purification of 13C Labeled Cytidine
High purity of the labeled compound is crucial for its application in sensitive analytical techniques like NMR and mass spectrometry. The primary methods for purifying ¹³C labeled cytidine are column chromatography and high-performance liquid chromatography (HPLC).
Column Chromatography
Column chromatography is often used for the initial purification of the crude product from the synthesis reaction. Silica gel is a common stationary phase for the separation of nucleosides and their derivatives.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: The crude ¹³C-cytidine product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of a polar solvent (e.g., ethyl acetate and methanol) in a non-polar solvent. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure ¹³C-cytidine are combined, and the solvent is removed under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for achieving high-purity separation of nucleosides.[9][10] Reverse-phase HPLC is commonly employed for this purpose.
Experimental Protocol: Reverse-Phase HPLC Purification
-
System Preparation: An HPLC system equipped with a UV detector is used. A C18 reverse-phase column is typically employed. The system is equilibrated with the initial mobile phase.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) is used.
-
Sample Injection: The partially purified ¹³C-cytidine is dissolved in the mobile phase and injected into the HPLC system.
-
Elution and Detection: The sample is eluted through the column, and the components are separated based on their hydrophobicity. The elution is monitored by a UV detector at a wavelength of approximately 260-280 nm.
-
Fraction Collection: The peak corresponding to ¹³C-cytidine is collected.
-
Lyophilization: The collected fraction is lyophilized to obtain the pure ¹³C-cytidine as a solid.
HPLC Parameters for Cytidine Purification
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 271 nm |
Applications and Visualization
Tracing Pyrimidine Metabolism
13C labeled cytidine is a valuable tracer for studying the de novo and salvage pathways of pyrimidine biosynthesis.[2][11] By introducing ¹³C-cytidine into a biological system, researchers can track its incorporation into DNA and RNA and monitor the flux through various metabolic pathways using techniques like mass spectrometry and NMR.
Below is a diagram of the pyrimidine biosynthesis pathway, illustrating how ¹³C from labeled cytidine can be traced.
Caption: Pyrimidine metabolism showing de novo synthesis and salvage pathways leading to the incorporation of cytidine into DNA and RNA.
Monitoring RNA Synthesis and Degradation
A key application of ¹³C-labeled cytidine is in the study of RNA dynamics. By pulse-labeling cells with ¹³C-cytidine, it is possible to measure the rates of RNA synthesis and degradation.[1][12]
The general workflow for such an experiment is depicted below.
Caption: Experimental workflow for monitoring RNA synthesis and degradation rates using 13C-labeled cytidine.
Conclusion
The synthesis and purification of 13C labeled cytidine are critical processes for advancing research in drug development and molecular biology. This guide has provided detailed methodologies for both chemical and chemo-enzymatic synthesis, along with robust purification protocols to ensure the high purity required for sensitive analytical applications. The ability to trace the metabolic fate of cytidine within cellular systems provides invaluable insights into the mechanisms of life and the effects of therapeutic interventions. The continued refinement of these techniques will undoubtedly lead to further discoveries and innovations in the field.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CTP synthetase - Wikipedia [en.wikipedia.org]
- 9. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.arcadiascience.com [research.arcadiascience.com]
- 11. SMPDB [smpdb.ca]
- 12. Direct RNA Sequencing for the Study of Synthesis, Processing, and Degradation of Modified Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cytidine-13C-1 for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of Cytidine-13C-1, a stable isotope-labeled nucleoside critical for a range of applications in metabolic research, drug development, and molecular biology. We will explore its commercial availability, core applications, and detailed experimental methodologies, presenting quantitative data and process workflows to support advanced scientific investigation.
Commercial Suppliers and Product Specifications
This compound is available from several specialized chemical suppliers. The isotope is typically incorporated at the C1' position of the ribose sugar, although other labeling patterns are also available. The choice of supplier may depend on factors such as isotopic purity, available quantities, and certification.
Below is a summary of offerings from prominent commercial suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the vendor.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Forms |
| MedChemExpress | This compound[1][2][3] | 478511-19-2[1] | C₈¹³CH₁₃N₃O₅[1] | 244.21[1] | >99%[3] | 5 mg, 10 mg, 25 mg, 50 mg[3] |
| Carl ROTH | 1'-13C-Cytidine[4] | 201996-57-8[4] | Not specified | Not specified | ≥95 %[4] | 5 mg[4] |
| Alfa Chemistry | This compound[5] | 478511-19-2[5] | C₈¹³CH₁₃N₃O₅[5] | 244.21[5] | Not specified | Inquire for quantity[5] |
| BOC Sciences | Cytidine-[1'-13C][] | 201996-57-8[] | Not specified | Not specified | Not specified | Inquire for quantity[] |
| Omicron Biochemicals | [1'-13C]cytidine[7] | 201996-57-8[7] | Not specified | Not specified | Not specified | Inquire for quantity[7] |
| LGC Standards | Cytidine-1',2',3',4',5'-13C5[8][9] | 65-46-3 (Unlabelled)[9] | C₄¹³C₅H₁₃N₃O₅[9] | 248.18[9] | >95% (HPLC)[8] | Inquire for quantity[8] |
Core Applications in Research and Drug Development
Stable isotope labeling with compounds like this compound is a powerful technique in the life sciences.[3] Its primary applications include its use as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis.[1][2]
-
Metabolic Labeling and Flux Analysis (MFA): this compound serves as a tracer to delineate the flow of metabolites through biochemical pathways.[2] By introducing the labeled cytidine into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C isotope into newly synthesized RNA and other downstream metabolites. This allows for the quantitative measurement of pathway activities and nutrient contributions, which is crucial for understanding cellular metabolism in both healthy and diseased states.[10][11]
-
RNA Synthesis and Decay Dynamics: As a fundamental component of RNA, labeled cytidine is invaluable for studying the kinetics of transcription, RNA processing, and degradation.[12][13] Experiments can be designed to measure the rate of new RNA synthesis by tracking the incorporation of this compound over time.
-
Quantitative Analysis (Internal Standard): In analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this compound is used as an internal standard.[1][3] Because its chemical properties are nearly identical to its unlabeled counterpart but its mass is distinct, it allows for precise quantification of endogenous cytidine levels in complex biological samples.[14]
Key Signaling and Metabolic Pathways
Cytidine is a pyrimidine nucleoside that plays a central role in various cellular processes.[12] Its metabolism is primarily governed by the pyrimidine salvage pathway, which recycles nucleosides and bases from nucleic acid degradation.
Pyrimidine Salvage Pathway
In this pathway, cytidine can be deaminated by cytidine deaminase to form uridine. Both cytidine and uridine can then be phosphorylated by kinases to form their respective monophosphate, diphosphate, and triphosphate forms, which are the building blocks for RNA synthesis.
Experimental Protocols and Workflows
The following sections provide a generalized protocol for a metabolic labeling experiment using this compound to quantify RNA synthesis rates, followed by an overview of the analytical workflow.
Protocol: Metabolic Labeling of RNA in Cell Culture
This protocol outlines the steps for labeling newly transcribed RNA in a mammalian cell line.
1. Cell Culture Preparation:
- Culture mammalian cells (e.g., HeLa, HEK293) to mid-log phase in standard growth medium. Ensure healthy, actively dividing cells for optimal label incorporation.
- Plate the cells in appropriate vessels (e.g., 6-well plates) and allow them to adhere and resume growth for 24 hours.
2. Preparation of Labeling Medium:
- Prepare a stock solution of this compound in sterile PBS or DMSO.
- Create the labeling medium by supplementing the standard growth medium with this compound to a final concentration typically ranging from 100 µM to 200 µM. The optimal concentration may need to be determined empirically for the specific cell line and experimental goals.
3. Labeling Experiment:
- Aspirate the standard medium from the cells and wash once with sterile PBS.
- Add the pre-warmed labeling medium to the cells. This marks the beginning of the time course (t=0).
- Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of RNA synthesis.
4. Sample Harvesting and RNA Extraction:
- At each time point, place the culture plate on ice to halt metabolic activity.
- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol for the chosen extraction method (e.g., phenol-chloroform extraction followed by alcohol precipitation).[15]
- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
5. Sample Preparation for Analysis:
- For LC-MS analysis, hydrolyze the RNA to its constituent nucleosides. This is typically achieved by enzymatic digestion using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.
- Following digestion, the sample is typically purified using solid-phase extraction to remove enzymes and other contaminants before analysis.
Experimental Workflow for Isotope Tracing
The overall process from labeling to data analysis follows a structured workflow. This workflow ensures that samples are processed consistently and that the resulting data is robust and interpretable.
Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing ¹³C-labeling patterns in metabolites.[14] Ultrahigh-performance liquid chromatography (UHPLC) is used to separate the nucleosides, which are then detected by a tandem mass spectrometer (MS/MS). The mass shift between the unlabeled (M+0) and labeled (M+1) cytidine allows for precise quantification of the isotopic enrichment.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to detect the incorporation of the label.[16] While generally less sensitive than MS, NMR can provide detailed information about the specific position of the ¹³C atom within the molecule, which can be advantageous for complex flux analysis studies.[17][18] However, the low natural abundance and weaker magnetic moment of ¹³C make signal acquisition more challenging compared to ¹H-NMR.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1'-13C-Cytidine, 5 mg, CAS No. 201996-57-8 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. omicronbio.com [omicronbio.com]
- 8. Cytidine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]
- 9. Cytidine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. youtube.com [youtube.com]
- 14. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-Depth Technical Guide to the Natural Abundance of ¹³C Isotopes in Cytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of the carbon-13 (¹³C) isotope in cytidine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the isotopic composition of this fundamental nucleoside. This document details the theoretical and experimentally observed abundance of ¹³C in cytidine, outlines the primary analytical techniques for its quantification, and provides detailed experimental protocols.
Introduction to ¹³C and Cytidine
Carbon, a fundamental element in organic molecules, has two stable isotopes: the highly abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% of all carbon atoms[1]. This low natural abundance presents both challenges and opportunities in the analytical characterization of carbon-containing compounds like cytidine.
Cytidine is a pyrimidine nucleoside composed of a cytosine base attached to a ribose sugar ring. Its molecular formula is C₉H₁₃N₃O₅, indicating the presence of nine carbon atoms within its structure. The precise determination of the ¹³C content in cytidine is crucial for various applications, including metabolic tracer studies, quantitative nuclear magnetic resonance (NMR) spectroscopy, and isotope ratio mass spectrometry (IRMS).
Quantitative Data on ¹³C Natural Abundance in Cytidine
While the average natural abundance of ¹³C is well-established, the precise isotopic composition of a specific molecule like cytidine can exhibit slight variations due to the origin and biosynthetic pathway of the sample. However, for most practical purposes in a laboratory setting, the natural abundance of ¹³C in cytidine can be considered to be in line with the generally accepted value.
The theoretical probability of finding a cytidine molecule containing at least one ¹³C atom can be calculated based on the number of carbon atoms and the natural abundance of ¹³C. Given that cytidine has nine carbon atoms, the likelihood of a single molecule containing one ¹³C atom is approximately 9.9% (9 x 1.1%).
To date, specific high-precision measurements of the bulk ¹³C natural abundance in cytidine are not extensively reported in publicly available literature. However, the successful acquisition of natural abundance ¹³C NMR spectra for cytidine confirms that the ¹³C isotope is present at levels sufficient for detection and analysis[2][3].
| Parameter | Value | Reference |
| General Natural Abundance of ¹³C | ~1.1% | [1][4] |
| Number of Carbon Atoms in Cytidine | 9 | |
| Theoretical Probability of one ¹³C per molecule | ~9.9% | Calculated |
Experimental Protocols for Determining ¹³C Abundance
The two primary analytical techniques for the quantitative analysis of ¹³C natural abundance in molecules like cytidine are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR (qNMR) can be employed to determine the relative abundance of ¹³C at each carbon position within the cytidine molecule. However, obtaining accurate quantitative data from ¹³C NMR spectra requires specific experimental conditions to overcome challenges such as the long spin-lattice relaxation times (T₁) of carbon nuclei and the Nuclear Overhauser Effect (NOE)[5][6].
Experimental Protocol for Quantitative ¹³C NMR of Cytidine:
-
Sample Preparation:
-
Dissolve a sufficient amount of cytidine (typically 50 mg or more for good signal-to-noise) in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O)[7].
-
Ensure the sample is free of any particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube[8].
-
To shorten the long T₁ relaxation times of the carbon nuclei, a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be added to the sample at a low concentration (e.g., 5-10 mM)[5].
-
-
NMR Instrument Setup (Bruker System Example):
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive probe.
-
Tune and match the probe for the ¹³C frequency.
-
Set the experiment to a quantitative ¹³C acquisition sequence (e.g., zgig or a similar pulse program with inverse-gated proton decoupling). This technique applies proton decoupling only during the acquisition of the free induction decay (FID), which suppresses C-H coupling while minimizing the NOE[9].
-
Set the pulse angle to 30 degrees to allow for shorter relaxation delays[9].
-
Set the relaxation delay (d1) to be at least 5 times the longest T₁ of the carbon nuclei being measured. With a relaxation agent, a delay of 10-20 seconds may be sufficient. For quaternary carbons, a longer delay of up to 60 seconds might be necessary without a relaxation agent[9].
-
Set the number of scans (ns) to a high value (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to each carbon atom in the cytidine molecule. The integral of each peak is directly proportional to the number of ¹³C nuclei at that position.
-
Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry is a highly sensitive technique for determining the bulk ¹³C/¹²C ratio in a sample. When coupled with a separation technique like liquid chromatography (LC-IRMS), it can provide isotope ratio information for individual compounds in a mixture[10].
Experimental Protocol for LC-IRMS Analysis of Cytidine:
-
Sample Preparation:
-
Prepare a stock solution of cytidine of known concentration in a suitable solvent (e.g., HPLC-grade water).
-
For cellular or tissue samples, extract the nucleic acids and enzymatically digest them to individual nucleosides. A detailed protocol for this can be found in the literature[11].
-
-
Liquid Chromatography (LC) Separation:
-
Use a high-performance liquid chromatography (HPLC) system.
-
Employ a C18 reversed-phase column suitable for nucleoside separation.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The eluent from the LC column is directed to the IRMS instrument.
-
In the IRMS interface, the separated cytidine is combusted to CO₂ gas.
-
The CO₂ gas is then introduced into the mass spectrometer, which measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and C¹⁶O¹⁸O (mass 46).
-
The instrument calculates the ¹³C/¹²C ratio from the measured ion intensities.
-
-
Data Analysis:
-
The ¹³C/¹²C ratio is typically expressed in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard[12].
-
The percentage of ¹³C can be calculated from the δ¹³C value.
-
Visualization of Experimental Workflows
To further clarify the methodologies described, the following diagrams illustrate the key steps in the experimental workflows for determining the natural abundance of ¹³C in cytidine.
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. Carbon-13 Nuclear Magnetic Resonance: Naturally Occurring Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
- 10. scispace.com [scispace.com]
- 11. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling with [1-¹³C]-Cytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of non-radioactive, heavy isotopes such as Carbon-13 (¹³C) allows for the safe and detailed investigation of metabolic pathways, quantification of flux rates, and determination of the efficacy of therapeutic agents. This guide provides a comprehensive overview of the principles and applications of stable isotope labeling using [1-¹³C]-Cytidine. We will delve into the metabolic pathways of cytidine, provide detailed experimental protocols for its use in cell culture, present illustrative quantitative data, and discuss its applications in drug development, particularly in the context of antiviral and anticancer therapies.
Introduction to Stable Isotope Labeling and ¹³C-Metabolic Flux Analysis
Stable isotope labeling involves the introduction of a substrate enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By tracking the distribution and incorporation of the heavy isotope using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate active metabolic pathways and quantify the rate of metabolic reactions, a technique known as Metabolic Flux Analysis (MFA).[1][2][3][4][5]
¹³C-MFA is a particularly robust method for mapping the flow of carbon through the central carbon metabolism and other biosynthetic pathways.[1][2][3][4][5] The selection of the labeled tracer is critical and depends on the specific pathways being investigated. While glucose and glutamine are common tracers for central carbon metabolism, labeled nucleosides like [1-¹³C]-Cytidine are invaluable for probing nucleotide metabolism.
The Metabolic Journey of [1-¹³C]-Cytidine
Cytidine, a pyrimidine nucleoside, plays a central role in the synthesis of DNA and RNA. Its metabolism can be broadly divided into two main pathways: the salvage pathway and its contribution to de novo synthesis precursors.
Pyrimidine Salvage Pathway
The salvage pathway is the primary route for the utilization of exogenous cytidine. In this pathway, cytidine is phosphorylated by uridine-cytidine kinase (UCK) to form cytidine monophosphate (CMP). CMP can then be further phosphorylated to cytidine diphosphate (CDP) and cytidine triphosphate (CTP). CTP is a direct precursor for RNA synthesis. For DNA synthesis, CDP is reduced to deoxycytidine diphosphate (dCDP), which is then phosphorylated to deoxycytidine triphosphate (dCTP). The ¹³C label at the 1-position of the ribose sugar in [1-¹³C]-Cytidine is retained throughout these phosphorylation and reduction steps, allowing for the direct tracing of cytidine incorporation into nucleic acids.
Contribution to De Novo Pyrimidine Synthesis Precursors
While the primary fate of salvaged cytidine is direct incorporation into nucleotides, its catabolism can also contribute to the precursor pools for de novo pyrimidine synthesis. Cytidine can be deaminated by cytidine deaminase to form uridine. Uridine can then be phosphorolytically cleaved to uracil and ribose-1-phosphate. The labeled ribose-1-phosphate can then enter the pentose phosphate pathway and central carbon metabolism, potentially labeling various downstream metabolites.
Experimental Protocol: [1-¹³C]-Cytidine Labeling in Cell Culture
This section provides a generalized protocol for a stable isotope labeling experiment using [1-¹³C]-Cytidine in adherent mammalian cells. Optimization of cell seeding density, labeling duration, and concentration of the tracer may be required for different cell lines and experimental goals.
Materials
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
[1-¹³C]-Cytidine (sterile, cell culture grade)
-
Cell culture plates or flasks
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
[1-¹³C]-Cytidine Labeling:
-
Prepare labeling medium by supplementing the complete culture medium with [1-¹³C]-Cytidine. A final concentration of 10-100 µM is a common starting point.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period. For steady-state labeling of nucleotide pools, 24-48 hours is often sufficient. For kinetic flux analysis, a time course with multiple shorter time points (e.g., 0, 2, 4, 8, 12, 24 hours) should be performed.
-
-
Cell Harvesting:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold 80% methanol to the cells and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell suspension vigorously.
-
Perform a freeze-thaw cycle (e.g., snap-freeze in liquid nitrogen and thaw on ice) to ensure complete cell lysis.
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris and macromolecules.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube for LC-MS/MS analysis.
-
-
Nucleic Acid Extraction (Optional):
-
The pellet from the metabolite extraction can be used for DNA and RNA extraction using standard commercial kits.
-
Following extraction, the nucleic acids are enzymatically hydrolyzed to individual nucleosides for LC-MS/MS analysis to determine the incorporation of [1-¹³C]-Cytidine.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites and/or hydrolyzed nucleosides using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a targeted method to detect and quantify the different isotopologues of cytidine and its downstream metabolites.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for each metabolite of interest.
-
Correct for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate fractional enrichment and perform metabolic flux analysis using appropriate software tools.
-
Quantitative Data Presentation
The primary output of a stable isotope labeling experiment is the mass isotopomer distribution (MID) of the targeted metabolites. This data can be presented in tabular format to facilitate comparison across different experimental conditions. The following tables provide illustrative examples of how quantitative data from a [1-¹³C]-Cytidine labeling experiment might be presented.
Table 1: Illustrative Mass Isotopomer Distribution of Intracellular Cytidine Triphosphate (CTP) after 24h Labeling with [1-¹³C]-Cytidine.
| Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Control (Unlabeled) | 98.9 | 1.1 | <0.1 | <0.1 |
| [1-¹³C]-Cytidine | 10.2 | 89.5 | 0.2 | <0.1 |
M+n represents the isotopologue with n ¹³C atoms.
Table 2: Illustrative Fractional Enrichment of [1-¹³C]-Cytidine into RNA and DNA after 48h Labeling.
| Nucleic Acid | Fractional Enrichment (%) |
| RNA | 75.3 ± 4.2 |
| DNA | 42.1 ± 3.5 |
Fractional enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of the molecule.
Applications in Drug Development
Stable isotope labeling with [1-¹³C]-Cytidine is a valuable tool in drug development, particularly for therapies targeting nucleotide metabolism.
Antiviral Drug Development
Many antiviral drugs are nucleoside analogs that interfere with viral replication. By competing with natural nucleosides, these drugs can be incorporated into the growing viral DNA or RNA chain, causing chain termination or introducing mutations. [1-¹³C]-Cytidine can be used in combination with an unlabeled antiviral nucleoside analog to:
-
Determine the mechanism of action: By tracking the incorporation of both the natural and the analog nucleoside into viral nucleic acids, researchers can determine if the drug acts as a competitive inhibitor.
-
Quantify the impact on nucleotide pools: The effect of the antiviral drug on the endogenous synthesis and salvage of pyrimidines can be assessed by measuring the changes in the labeling patterns of intracellular nucleotide pools.
Anticancer Drug Development
Cancer cells often exhibit altered nucleotide metabolism to support their rapid proliferation. Drugs that target pyrimidine synthesis are therefore a common class of chemotherapeutics. [1-¹³C]-Cytidine can be used to:
-
Assess the efficacy of drugs targeting de novo synthesis: By measuring the relative contribution of the salvage pathway (using labeled cytidine) versus the de novo pathway to the total nucleotide pool, the effectiveness of a de novo pathway inhibitor can be quantified.
-
Identify metabolic vulnerabilities: Understanding how cancer cells adapt their nucleotide metabolism in response to treatment can reveal new therapeutic targets.
Conclusion
Stable isotope labeling with [1-¹³C]-Cytidine provides a powerful and versatile platform for investigating pyrimidine metabolism in detail. This technical guide has outlined the fundamental principles, metabolic pathways, experimental protocols, and applications of this technique. For researchers in basic science and drug development, the ability to trace the metabolic fate of cytidine with high precision offers invaluable insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. As analytical technologies continue to advance, the application of stable isotope labeling with specific tracers like [1-¹³C]-Cytidine will undoubtedly play an increasingly important role in biomedical research.
References
- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]
Cytidine-13C-1 for beginners in metabolic research
An In-depth Technical Guide to Cytidine-13C-1 for Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a stable, non-radioactive isotope-labeled form of cytidine, a fundamental component of RNA.[1][2] In the field of metabolic research, it serves as a powerful tracer to elucidate the dynamics of pyrimidine metabolism and related cellular processes.[1][3] By replacing a standard carbon-12 (¹²C) atom at a specific position with a heavier carbon-13 (¹³C) isotope, researchers can track the journey of cytidine and its metabolic products through complex biochemical networks. This technique, known as stable isotope tracing, is central to metabolic flux analysis (MFA) and provides quantitative insights into the activity of metabolic pathways in living cells.[4][5][6]
The use of ¹³C-labeled compounds is considered a gold standard for quantifying cellular metabolism, offering a detailed view of reaction rates (fluxes) that cannot be obtained from static measurements of metabolite levels alone.[5][7] this compound is particularly valuable for investigating nucleotide synthesis, glycosylation, and lipid metabolism, with applications spanning from basic cell biology to drug development and disease research.[1][8][9][10]
Core Concepts: Stable Isotope Tracing and Metabolic Flux Analysis
Metabolic research has been revolutionized by techniques that measure the flow of molecules through biochemical pathways. Stable isotope tracing is a foundational method where a substrate labeled with a heavy isotope (like ¹³C) is introduced into a biological system.[11] As the cells metabolize the labeled substrate, the isotope is incorporated into various downstream metabolites. Analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the labeled products, revealing the active metabolic routes.[4][5][12]
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated application of this principle.[5][13] It combines experimental data from ¹³C-labeling studies with computational modeling to calculate the rates of intracellular metabolic reactions.[6][14] This approach provides a quantitative snapshot of the cellular metabolic state, offering deep insights into how cells allocate resources and respond to genetic or environmental changes.[6][15]
Tracing Pyrimidine Metabolism with this compound
Pyrimidine nucleotides, including cytidine triphosphate (CTP) and uridine triphosphate (UTP), are essential for the synthesis of DNA and RNA, as well as for various other cellular functions. Cells can produce these nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: This pathway builds pyrimidine rings from simpler precursor molecules like glutamine, aspartate, and bicarbonate.[11]
-
Salvage Pathway: This route recycles pre-existing nucleosides and bases, such as cytidine and uridine, obtained from the cellular environment or from the breakdown of nucleic acids.[16]
This compound is an ideal tracer for studying the salvage pathway directly. When supplied to cells, it is taken up and phosphorylated to form labeled cytidine monophosphate (CMP), diphosphate (CDP), and triphosphate (CTP). By tracking the ¹³C label, researchers can quantify the contribution of the salvage pathway relative to the de novo pathway.[16][17]
Below is a diagram illustrating the metabolic fate of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Cytidine Alleviates Dyslipidemia and Modulates the Gut Microbiota Composition in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of N-glycosylation and its functional role in SIDT1-Mediated RNA uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. themoonlight.io [themoonlight.io]
Key Differences Between Cytidine-¹³C₁ and Unlabeled Cytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core differences between Cytidine-¹³C₁ and its unlabeled counterpart. Intended for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental applications, and data interpretation when utilizing this stable isotope-labeled compound. The strategic incorporation of a ¹³C isotope at the C1' position of the ribose sugar offers a powerful tool for tracing, quantifying, and elucidating the metabolic fate and signaling roles of cytidine in complex biological systems.
Fundamental Physicochemical Differences
The primary distinction between Cytidine-¹³C₁ and unlabeled cytidine lies in the isotopic composition of one carbon atom. In Cytidine-¹³C₁, the naturally abundant ¹²C atom at the 1' position of the ribose moiety is replaced with a stable, heavier ¹³C isotope. This substitution, while seemingly minor, is the cornerstone of its utility in advanced analytical techniques.
Table 1: Comparison of Physicochemical Properties
| Property | Unlabeled Cytidine | Cytidine-¹³C₁ | Data Source |
| Molecular Formula | C₉H₁₃N₃O₅ | C₈¹³CH₁₃N₃O₅ | [1] |
| Molecular Weight ( g/mol ) | 243.22 | 244.21 | [1] |
| Monoisotopic Mass (Da) | 243.08552052 | 244.088875 | Calculated |
| Melting Point (°C) | 210-220 (decomposes) | Expected to be very similar to unlabeled cytidine | [2][3][4] |
| Solubility in Water | ≥ 100 mg/mL at 17°C | Expected to be very similar to unlabeled cytidine | [1] |
It is important to note that the single isotopic substitution in Cytidine-¹³C₁ does not significantly alter its bulk physical or chemical properties such as melting point, solubility, or pKa.[1][2][3][4][5] This ensures that its biological behavior and metabolic processing are virtually identical to that of endogenous, unlabeled cytidine, a critical prerequisite for its use as a tracer.
Analytical Differentiation: Mass Spectrometry and NMR Spectroscopy
The key to leveraging Cytidine-¹³C₁ in research lies in the ability of modern analytical instruments to differentiate between the labeled and unlabeled forms.
Mass Spectrometry (MS)
In mass spectrometry, the one-dalton mass difference between Cytidine-¹³C₁ and unlabeled cytidine is easily resolved.[6] This mass shift serves as a unique signature, allowing for the precise tracking and quantification of the labeled molecule in complex biological matrices.
Expected Mass Shift:
When analyzed by mass spectrometry, Cytidine-¹³C₁ will exhibit a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled cytidine.[6] For example, in positive ion mode, if the protonated molecule [M+H]⁺ of unlabeled cytidine is observed at an m/z of 244.09, the corresponding ion for Cytidine-¹³C₁ will be detected at an m/z of 245.09.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR spectroscopy, the enrichment of ¹³C at a specific position leads to a significant enhancement of the signal from that carbon atom. For Cytidine-¹³C₁, the signal corresponding to the C1' carbon will be dramatically more intense compared to the signals from the other carbon atoms which are at natural abundance (approximately 1.1%). This selective labeling simplifies spectral analysis and allows for the unambiguous assignment of the C1' resonance.[7] The chemical shifts of the other carbon atoms are not significantly affected by the isotopic substitution at C1'.
Experimental Protocols
The following sections provide detailed methodologies for the application of Cytidine-¹³C₁ in key experimental workflows.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Tracing
This protocol outlines the general steps for tracing the incorporation of Cytidine-¹³C₁ into cellular metabolites.
3.1.1. Sample Preparation
-
Cell Culture and Labeling: Culture cells in a standard growth medium. Introduce Cytidine-¹³C₁ at a known concentration and for a specified duration.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Derivatization (Optional): Depending on the target analytes and the chromatographic method, derivatization may be necessary to improve volatility or ionization efficiency.
3.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for nucleoside analysis.[8]
-
Scan Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically detect the mass transitions for both unlabeled and ¹³C-labeled cytidine and its downstream metabolites.[11]
-
3.1.3. Data Analysis
-
Peak Integration: Integrate the peak areas for the labeled and unlabeled forms of cytidine and its metabolites.
-
Isotopic Enrichment Calculation: Determine the percentage of the metabolite pool that is labeled with ¹³C. This is calculated as: % Enrichment = (Area of Labeled Peak) / (Area of Labeled Peak + Area of Unlabeled Peak) * 100
-
Metabolic Flux Analysis: The calculated isotopic enrichment data can be used as input for metabolic flux analysis (MFA) software to model the rates of metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
This protocol provides a general framework for the NMR analysis of Cytidine-¹³C₁.
3.2.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from contaminants.
-
Solvent: Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).[12]
-
Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR, typically in the range of 10-50 mg/mL, depending on the instrument's sensitivity.[13][14]
-
NMR Tube: Use high-quality, clean 5 mm NMR tubes.[13]
3.2.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a single sharp peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[15]
-
Number of Scans (NS): A larger number of scans will be required to obtain a good signal-to-noise ratio for the natural abundance carbons. The signal for the ¹³C-labeled C1' position will be significantly more intense.
-
Relaxation Delay (D1): A sufficient relaxation delay (e.g., 2-5 seconds) is necessary for quantitative analysis, although for qualitative identification, a shorter delay can be used to reduce experiment time.[15]
-
3.2.3. Data Analysis
-
Processing: Fourier transform the raw data, and perform phase and baseline corrections.
-
Chemical Shift Referencing: Reference the spectrum to a known standard (e.g., TMS or the solvent peak).
-
Peak Assignment: Identify the highly intense peak corresponding to the ¹³C-labeled C1' carbon. The chemical shifts of other carbons can be assigned based on literature values for cytidine.
Applications in Research and Drug Development
The use of Cytidine-¹³C₁ offers significant advantages in various research areas.
Metabolic Flux Analysis (MFA)
Cytidine-¹³C₁ is an invaluable tracer for studying pyrimidine metabolism.[16] By monitoring the incorporation of the ¹³C label into downstream metabolites such as uridine and thymidine nucleotides, researchers can quantify the flux through both the de novo and salvage pathways of pyrimidine synthesis.[17] This is particularly relevant in cancer research, where these pathways are often dysregulated.
Elucidating Signaling Pathways
Recent studies have implicated cytidine metabolism in the regulation of innate immune signaling, particularly the cGAS-STING pathway.[18] This pathway is a critical sensor of cytosolic DNA and plays a role in antiviral defense and anti-tumor immunity.[19] Cytidine-¹³C₁ can be used to trace the flow of cytidine into the nucleotide pools that are utilized for DNA synthesis. By tracking the labeled carbon, researchers can investigate how perturbations in cytidine metabolism affect the availability of substrates for DNA replication and repair, and how this, in turn, influences the activation of the cGAS-STING pathway.
Drug Development
In drug development, Cytidine-¹³C₁ can be used as an internal standard for the accurate quantification of unlabeled cytidine or cytidine analogue drugs in pharmacokinetic and pharmacodynamic studies.[1] Its identical chemical behavior ensures that it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to more reliable quantification.
Conclusion
Cytidine-¹³C₁ represents a powerful and versatile tool for researchers in the life sciences. Its fundamental difference from unlabeled cytidine—a single, stable isotopic label—enables precise and quantitative analysis of cytidine metabolism and its role in cellular signaling. The detailed protocols and applications outlined in this guide provide a solid foundation for the effective implementation of Cytidine-¹³C₁ in a variety of experimental settings, from basic research to preclinical drug development. By leveraging the analytical power of mass spectrometry and NMR spectroscopy, the use of Cytidine-¹³C₁ will continue to provide valuable insights into the complex and dynamic roles of cytidine in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. books.google.cn [books.google.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Technical Guide to the Safe Handling and Use of Cytidine-¹³C-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Cytidine-¹³C-1, a stable isotope-labeled nucleoside crucial for a variety of research applications. While Cytidine-¹³C-1 is a non-radioactive compound, adherence to proper laboratory safety protocols is paramount to ensure the well-being of personnel and the integrity of experimental outcomes. This document outlines general safety precautions, summarizes key quantitative data, and provides detailed experimental protocols for its use in the laboratory.
General Safety and Handling Precautions
1.1 Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling Cytidine-¹³C-1 to minimize exposure. This includes:
-
Lab coat: To protect skin and clothing from spills.
-
Safety glasses or goggles: To shield eyes from potential splashes.
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
1.2 Engineering Controls:
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation of dust particles.
1.3 Hygiene Practices:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of Cytidine-¹³C-1.
| Parameter | Recommendation |
| Storage Temperature | Store as a solid at -20°C for long-term stability. |
| Shipping Temperature | Typically shipped at room temperature. |
| Light Sensitivity | Store protected from light. |
| Moisture | Keep in a dry place to prevent degradation. |
Disposal Guidelines
As a non-radioactive compound, the disposal of Cytidine-¹³C-1 should follow standard procedures for chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Decontaminate or dispose of as chemical waste. |
| Solutions | Dispose of as liquid chemical waste, following institutional guidelines. |
Experimental Protocols and Workflows
Cytidine-¹³C-1 is a valuable tracer in metabolic research, particularly in studies involving nucleic acid synthesis and metabolism. Below are generalized protocols for its use in cell culture experiments coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis.
4.1 Metabolic Labeling of Cells with Cytidine-¹³C-1
This protocol describes the incorporation of Cytidine-¹³C-1 into the cellular nucleotide pool.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cytidine-¹³C-1
-
Phosphate-buffered saline (PBS)
-
Appropriate cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Medium Preparation: Prepare the labeling medium by supplementing the appropriate cell culture medium with a known concentration of Cytidine-¹³C-1. The final concentration will depend on the specific experimental goals.
-
Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period to allow for the uptake and incorporation of the labeled cytidine. The incubation time can range from a few hours to several cell cycles, depending on the research question.
-
Cell Harvesting: After the labeling period, harvest the cells for downstream analysis (e.g., extraction of RNA, DNA, or metabolites).
4.2 Sample Preparation for NMR Spectroscopy
Materials:
-
Labeled cell pellet
-
Extraction buffer (e.g., perchloric acid, methanol-chloroform-water)
-
NMR tubes (high-quality, clean)
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Metabolite Extraction: Resuspend the cell pellet in an appropriate ice-cold extraction buffer to quench metabolism and extract the metabolites.
-
Centrifugation: Centrifuge the mixture to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Lyophilization: Lyophilize the supernatant to dryness to remove the solvent.
-
Reconstitution: Reconstitute the dried extract in a suitable deuterated solvent for NMR analysis.
-
Transfer to NMR Tube: Transfer the reconstituted sample to a clean NMR tube. Ensure there are no solid particles in the sample.
4.3 Sample Preparation for Mass Spectrometry
Materials:
-
Labeled cell pellet
-
Lysis buffer
-
Enzymes for digestion (e.g., RNase, DNase, proteases if analyzing specific macromolecules)
-
Solvents for chromatography (e.g., acetonitrile, formic acid)
Procedure:
-
Cell Lysis: Lyse the cells using a suitable buffer to release the cellular components of interest (e.g., RNA, DNA, or total metabolites).
-
Macromolecule Digestion (if applicable): If analyzing the incorporation into RNA or DNA, perform enzymatic digestion to break them down into individual nucleosides.
-
Purification and/or Fractionation: Purify the sample to remove interfering substances. This may involve techniques like solid-phase extraction or liquid chromatography.
-
Reconstitution: Reconstitute the final sample in a solvent compatible with the mass spectrometer's ionization source.
Visualizing Experimental Workflows
Diagram 1: General Handling Workflow for Cytidine-¹³C-1
A flowchart outlining the safe handling steps for Cytidine-¹³C-1.
Diagram 2: Metabolic Labeling and Analysis Workflow
Workflow from cell labeling to downstream analysis via NMR or MS.
Methodological & Application
Unlocking RNA's Secrets: A Guide to Using Cytidine-¹³C,¹⁵N in NMR Spectroscopy for Structural and Dynamic Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, biochemistry, and pharmacology.
Introduction: The intricate three-dimensional structures of ribonucleic acids (RNAs) are fundamental to their diverse biological roles, from catalytic activity in ribozymes to regulatory functions in gene expression. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of RNA in solution at atomic resolution. However, the inherent spectral complexity of larger RNA molecules presents a significant challenge. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into RNA nucleotides, particularly cytidine, provides a crucial tool to overcome these limitations. This document provides detailed application notes and protocols for the use of Cytidine-¹³C,¹⁵N in NMR spectroscopy for comprehensive RNA analysis.
The strategic labeling of cytidine with ¹³C and ¹⁵N isotopes enhances spectral dispersion and enables the use of powerful heteronuclear NMR experiments. This approach facilitates unambiguous resonance assignment, the determination of through-bond and through-space connectivities, and the characterization of dynamic processes, ultimately leading to high-resolution structural models of RNA and RNA-ligand complexes.
Data Presentation: Quantitative NMR Parameters for ¹³C,¹⁵N-Labeled Cytidine in RNA
The following tables summarize typical chemical shift ranges and J-coupling constants for ¹³C,¹⁵N-labeled cytidine incorporated into an RNA strand. These values are essential for the interpretation of NMR spectra and for restraining molecular models during structure calculation.
Table 1: Typical ¹³C and ¹⁵N Chemical Shift Ranges for Cytidine in RNA.
| Atom | Chemical Shift Range (ppm) | Notes |
| ¹³C | ||
| C2 | 157 - 160 | Sensitive to base pairing and stacking interactions. |
| C4 | 166 - 169 | Involved in hydrogen bonding in Watson-Crick base pairs. |
| C5 | 95 - 100 | Chemical shift is highly dependent on the local environment. |
| C6 | 140 - 145 | Aromatic carbon, useful for sequential assignment. |
| C1' | 88 - 95 | Anomeric carbon of the ribose, sensitive to sugar pucker. |
| C2' | 72 - 76 | |
| C3' | 70 - 74 | |
| C4' | 82 - 86 | |
| C5' | 62 - 66 | |
| ¹⁵N | ||
| N1 | 150 - 156 | Not directly bonded to a proton in canonical structures. |
| N3 | 208 - 212 | Protonated in a C-G Watson-Crick base pair. |
| N4 | 94 - 98 | Amino group nitrogen, involved in hydrogen bonding. |
Table 2: Typical J-Coupling Constants Involving ¹³C and ¹⁵N in Cytidine.
| Coupling | Typical Value (Hz) | Notes |
| ¹J(C2, N1) | ~15 | One-bond coupling within the pyrimidine ring. |
| ¹J(C2, N3) | ~7 | One-bond coupling within the pyrimidine ring. |
| ¹J(C4, N3) | ~18 | One-bond coupling within the pyrimidine ring. |
| ¹J(C4, N4) | ~20 | One-bond coupling to the exocyclic amino group. |
| ¹J(C5, C6) | ~67 | One-bond carbon-carbon coupling in the base.[1] |
| ¹J(C1', N1) | ~5 | One-bond coupling across the glycosidic bond. |
| ¹J(C1', H1') | 160 - 170 | Dependent on sugar pucker conformation. |
| ¹J(N3, H3) | ~90 | In a protonated N3, indicative of a C-G base pair. |
| ²J(N1, H6) | 2 - 4 | Two-bond coupling useful for assignments. |
| ³J(H1', H2') | 1 - 5 | Three-bond proton-proton coupling, sensitive to sugar pucker. |
Experimental Protocols
Detailed methodologies for key NMR experiments utilized in the analysis of ¹³C,¹⁵N-labeled RNA are provided below. These protocols are intended as a general guide and may require optimization based on the specific RNA sample and available instrumentation.
Protocol 1: Preparation of ¹³C,¹⁵N-Labeled RNA by In Vitro Transcription
This protocol outlines the enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
¹³C,¹⁵N-labeled ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
T7 RNA polymerase
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol (70% and 100%)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction on ice by combining the transcription buffer, DTT, spermidine, ¹³C,¹⁵N-NTPs, linearized DNA template, and RNase inhibitor.
-
Initiate the reaction by adding T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Terminate the reaction by adding DNase I and incubating for a further 30 minutes at 37°C to digest the DNA template.
-
Add an equal volume of 2X formamide loading buffer and heat at 95°C for 5 minutes to denature the RNA.
-
Separate the RNA transcript from unincorporated NTPs and aborted transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA band by UV shadowing.
-
Excise the gel band containing the desired RNA transcript.
-
Elute the RNA from the gel by crush and soak method in elution buffer overnight at 4°C with gentle agitation.
-
Precipitate the RNA by adding 3 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation at >12,000 x g for 30 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air-dry briefly.
-
Resuspend the purified ¹³C,¹⁵N-labeled RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O).
-
Determine the RNA concentration by UV-Vis spectrophotometry at 260 nm.
Protocol 2: 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy
This experiment is fundamental for observing correlations between protons and their directly attached nitrogen atoms, providing a unique fingerprint of the RNA molecule.
NMR Spectrometer and Probe:
-
600 MHz (or higher) spectrometer equipped with a cryoprobe is recommended.
Typical Experimental Parameters (for a ~30 nucleotide RNA on a 600 MHz spectrometer):
-
Pulse Program: hsqcetf3gpsi (or equivalent sensitivity-enhanced, water-suppressed sequence).[2]
-
Temperature: 298 K (25°C).
-
Sample Concentration: 0.5 - 1.0 mM.
-
Solvent: 90% H₂O / 10% D₂O.
-
Acquisition Parameters:
-
¹H Spectral Width (sw): 14 ppm (centered at the water resonance, ~4.7 ppm).
-
¹⁵N Spectral Width (sw1): 35 ppm (centered around 150 ppm for imino and amino regions).
-
Number of Scans (ns): 8-16 per increment.
-
Number of Increments (in t1): 128-256.
-
Acquisition Time (aq): ~100 ms.
-
Relaxation Delay (d1): 1.5 - 2.0 s.
-
-
¹J(N,H) Coupling Constant: Set to an average value of 90 Hz.
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Apply baseline correction, particularly in the direct (¹H) dimension.
Protocol 3: 3D HNCCH-TOCSY Spectroscopy
This experiment is crucial for the sequential assignment of RNA resonances by correlating the H1' proton of one nucleotide with the H6/H8 proton of the preceding nucleotide through the intervening carbon and nitrogen atoms.
NMR Spectrometer and Probe:
-
600 MHz (or higher) spectrometer with a cryoprobe.
Typical Experimental Parameters:
-
Pulse Program: Standard HNCCH-TOCSY pulse sequences.
-
Temperature: 298 K.
-
Sample Concentration: > 0.8 mM.
-
Solvent: 99.9% D₂O.
-
Acquisition Parameters:
-
¹H Spectral Widths: ~10 ppm.
-
¹³C Spectral Widths: ~40 ppm (for aromatic carbons), ~20 ppm (for ribose carbons).
-
¹⁵N Spectral Width: ~30 ppm.
-
Number of Scans: 16-32 per increment.
-
Number of Increments (t1, t2): Dependent on desired resolution, typically 64-128 in each indirect dimension.
-
TOCSY Mixing Time: 20-80 ms, optimized for the desired correlation transfer.
-
Relaxation Delay: 1.5 - 2.0 s.
-
Data Processing:
-
Process the data using software such as NMRPipe or TopSpin.
-
Apply appropriate window functions (e.g., sine-bell or exponential) in all three dimensions.
-
Perform Fourier transformation.
-
Carefully phase correct the spectrum in all dimensions.
-
Apply baseline correction as needed.
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows in RNA analysis using ¹³C,¹⁵N-labeled cytidine.
Caption: Overall workflow for RNA structure determination using NMR.
Caption: Logical flow for RNA resonance assignment.
The use of Cytidine-¹³C,¹⁵N labeling is an indispensable strategy for the detailed structural and dynamic analysis of RNA by NMR spectroscopy. By overcoming spectral overlap and enabling the application of advanced heteronuclear experiments, this approach provides the necessary data to generate high-resolution models of RNA molecules. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this powerful technique in their studies of RNA biology and for the development of novel RNA-targeted therapeutics.
References
Application Note: LC-MS/MS Protocol for Detecting Cytidine-¹³C-Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems. Cytidine, a fundamental component of nucleic acids and a precursor for various essential biomolecules, plays a critical role in cellular metabolism. By using Cytidine-¹³C-labeled isotopes, researchers can accurately track the incorporation of cytidine into downstream metabolites, providing valuable insights into metabolic pathways and fluxes. This application note provides a detailed protocol for the detection and quantification of Cytidine-¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method ideal for complex biological samples.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Standards: Cytidine-¹³C (specific labeling pattern to be chosen based on the experimental goals), Unlabeled Cytidine
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Reagents: Ammonium Acetate (LC-MS grade)
-
Consumables: 1.5 mL microcentrifuge tubes, LC vials with inserts, Syringe filters (0.22 µm)
Sample Preparation: Intracellular Metabolite Extraction
This protocol is optimized for adherent or suspension cells.
-
Cell Culture and Labeling: Culture cells to the desired confluency or density. Introduce Cytidine-¹³C into the medium at a defined concentration and for a specific duration based on the experimental design.
-
Metabolism Quenching: Rapidly quench metabolic activity to preserve the metabolic state of the cells.
-
For Adherent Cells: Aspirate the medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold 80% methanol (-80°C) to the culture dish.
-
For Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold 80% methanol (-80°C).[4]
-
-
Cell Lysis and Extraction:
-
Scrape the adherent cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
For both adherent and suspension cells, vortex the cell lysate vigorously for 1 minute.
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.[4]
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Sample Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase conditions (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
-
Final Preparation: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an LC vial with an insert for analysis.
LC-MS/MS Instrumentation and Conditions
The separation of polar compounds like cytidine and its phosphorylated metabolites is often best achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6][7][8]
2.3.1. Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 95% B; 2-12 min: 95-50% B; 12-14 min: 50% B; 14-15 min: 50-95% B; 15-20 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.3.2. Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Data Presentation: MRM Transitions
The following table provides hypothetical MRM transitions for unlabeled and Cytidine-¹³C₁-labeled metabolites. The exact m/z values for the labeled compounds will depend on the specific position of the ¹³C atom. The collision energies (CE) and other compound-dependent parameters should be optimized empirically by infusing individual standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (eV) |
| Unlabeled Cytidine | 244.1 | 112.1 | Positive | 25 |
| Cytidine-¹³C₁ | 245.1 | 113.1 | Positive | 25 |
| Unlabeled Uridine | 245.1 | 113.1 | Positive | 20 |
| Unlabeled CTP | 484.0 | 112.1 | Positive | 35 |
| CTP-¹³C₁ | 485.0 | 113.1 | Positive | 35 |
| Unlabeled CDP | 404.0 | 112.1 | Positive | 30 |
| CDP-¹³C₁ | 405.0 | 113.1 | Positive | 30 |
| Unlabeled CMP | 324.0 | 112.1 | Positive | 28 |
| CMP-¹³C₁ | 325.0 | 113.1 | Positive | 28 |
Note: The product ion for cytidine and its phosphorylated forms corresponds to the cytobase fragment. For Cytidine-¹³C₁ labeled on the base, the product ion will also show a +1 m/z shift.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for ¹³C-labeled metabolite analysis.
Pyrimidine Salvage Pathway
Caption: Incorporation of Cytidine-¹³C via the pyrimidine salvage pathway.
Data Analysis
The acquired LC-MS/MS data is processed using the instrument's software. The peak areas for both the unlabeled (M+0) and the ¹³C-labeled (e.g., M+1) isotopologues of each metabolite are integrated.
Isotopic Enrichment Calculation:
The percentage of isotopic enrichment can be calculated using the following formula:
This calculation provides the proportion of the metabolite pool that has been newly synthesized from the labeled precursor during the labeling period.[9]
Conclusion
This application note outlines a robust and reliable LC-MS/MS protocol for the detection and quantification of Cytidine-¹³C-labeled metabolites. The combination of HILIC for effective separation of polar metabolites and the specificity of tandem mass spectrometry in MRM mode allows for accurate tracing of cytidine metabolism. This methodology is a valuable tool for researchers in various fields, including cancer biology, drug development, and metabolic disorders, enabling a deeper understanding of pyrimidine metabolism and its role in cellular processes.[10][11][12][13][14]
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partially 13C-labeled mouse tissue as reference for LC-MS based untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 13. youtube.com [youtube.com]
- 14. davuniversity.org [davuniversity.org]
Metabolic Flux Analysis Using a Cytidine-13C-1 Tracer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting metabolic flux analysis (MFA) using a Cytidine-13C-1 tracer. It is intended for researchers in academia and industry who are investigating nucleotide metabolism, particularly the pyrimidine salvage pathway, and its intersection with central carbon metabolism. This technique is a powerful tool for understanding cellular physiology in various contexts, including cancer biology and drug development.
Introduction
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a cell. By introducing an isotopically labeled substrate, such as this compound, and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways.
Cytidine, a pyrimidine nucleoside, can be salvaged by cells and utilized for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The salvage pathway is of particular interest in cancer research, as many cancer cells exhibit an increased reliance on this pathway for proliferation. Tracing the metabolic fate of the 13C-1 labeled ribose moiety of cytidine provides a unique window into the activity of the pyrimidine salvage pathway and its contribution to the pentose phosphate pathway (PPP) and glycolysis.
Core Concepts
The protocol described here leverages the metabolic processing of this compound. Upon entering the cell, cytidine can be converted to uridine by cytidine deaminase. Subsequently, uridine phosphorylase cleaves uridine into uracil and ribose-1-phosphate. The 13C-1 label is retained on the ribose-1-phosphate, which then enters the non-oxidative branch of the pentose phosphate pathway. This allows for the tracing of the labeled carbon as it flows through the PPP and into glycolytic intermediates.
Applications in Research and Drug Development
-
Quantifying Pyrimidine Salvage Pathway Flux: Directly measure the rate of cytidine salvage and its contribution to the nucleotide pool.
-
Elucidating Drug Mechanism of Action: Assess the impact of drugs targeting nucleotide metabolism by quantifying changes in salvage pathway flux.
-
Identifying Metabolic Vulnerabilities in Cancer: Determine the reliance of cancer cells on the pyrimidine salvage pathway, potentially revealing new therapeutic targets.
-
Understanding Metabolic Reprogramming: Investigate how cellular metabolism adapts to different physiological conditions or genetic alterations.
Experimental Protocols
This section details the key experiments for conducting a this compound metabolic flux analysis.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The seeding density will need to be optimized for the specific cell line being used.
-
Media Preparation: Prepare the experimental medium by supplementing base medium (e.g., DMEM) with all necessary components (e.g., fetal bovine serum, penicillin-streptomycin), excluding unlabeled cytidine. Add this compound to the desired final concentration (e.g., 100 µM).
-
Isotopic Labeling: Once cells have reached the desired confluency, replace the standard culture medium with the prepared this compound labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state. The optimal incubation time should be determined empirically for each cell line and experimental condition but is typically in the range of 6 to 24 hours.
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Storage: Store the metabolite extracts at -80°C until analysis.
LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect the isotopologues of downstream metabolites.
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column to separate polar metabolites.
-
Mobile Phase A: 95% water, 5% acetonitrile, 20 mM ammonium acetate, 15 mM ammonium hydroxide, pH 9.45.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to allow for the elution of polar compounds.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use a high-resolution instrument (e.g., Q-Exactive Orbitrap) to acquire data.
-
Scan Range: Acquire data over a mass-to-charge (m/z) range that covers the expected metabolites (e.g., 70-1000 m/z).
-
Data Acquisition: Use a full scan mode to capture all isotopologues of the metabolites of interest.
-
Data Analysis and Presentation
Mass Isotopomer Distribution (MID) Analysis
The raw LC-MS data is processed to determine the fractional abundance of each mass isotopologue for metabolites of interest. This involves correcting for the natural abundance of 13C. The mass isotopomer distribution (MID) provides a quantitative measure of the incorporation of the 13C label.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data from a this compound tracing experiment in a cancer cell line. This data illustrates the expected labeling patterns in key metabolites of the pentose phosphate pathway and glycolysis.
Table 1: Mass Isotopomer Distribution in Pentose Phosphate Pathway Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-phosphate | 0.45 | 0.50 | 0.03 | 0.01 | 0.00 | 0.01 |
| Sedoheptulose-7-phosphate | 0.60 | 0.35 | 0.04 | 0.01 | 0.00 | 0.00 |
| Erythrose-4-phosphate | 0.75 | 0.22 | 0.02 | 0.01 | 0.00 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Table 2: Mass Isotopomer Distribution in Glycolytic Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Fructose-6-phosphate | 0.85 | 0.12 | 0.02 | 0.01 |
| Glyceraldehyde-3-phosphate | 0.90 | 0.08 | 0.01 | 0.01 |
| 3-Phosphoglycerate | 0.92 | 0.07 | 0.01 | 0.00 |
| Lactate | 0.95 | 0.04 | 0.01 | 0.00 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Visualizations
Signaling Pathway Diagram
Caption: Metabolic fate of this compound via the pyrimidine salvage pathway.
Experimental Workflow Diagram
Application Notes and Protocols for Cytidine-13C-1 Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for conducting stable isotope labeling experiments in cell culture using Cytidine-13C-1. This powerful technique allows for the precise tracing of cytidine metabolism and its incorporation into nucleic acids, providing valuable insights into cellular physiology, disease mechanisms, and the impact of therapeutic agents.
Introduction
Stable isotope labeling with compounds such as this compound is a fundamental technique in metabolic research. By replacing the naturally abundant carbon-12 (¹²C) with the heavy isotope carbon-13 (¹³C) at a specific position, researchers can track the journey of the labeled molecule through various biochemical pathways. When cells are cultured in a medium containing ¹³C-labeled cytidine, the labeled carbon atom is incorporated into newly synthesized RNA and other metabolites. The extent and pattern of this incorporation can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a dynamic view of metabolic fluxes.[1][2]
This method is instrumental in:
-
Delineating the activity of nucleotide salvage pathways.
-
Quantifying the rate of RNA synthesis and turnover.
-
Investigating the effects of drugs on nucleotide metabolism.
-
Understanding the metabolic reprogramming in diseases like cancer.
Core Principles of ¹³C Isotopic Labeling
The foundational principle of ¹³C isotopic labeling lies in providing cells with a substrate enriched with ¹³C.[1] This labeled substrate is then taken up by the cells and integrated into their metabolic networks. As the ¹³C-labeled carbons traverse through pathways like glycolysis, the Krebs cycle, and nucleotide synthesis, they become part of a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[1]
Experimental Design Considerations
Successful this compound labeling experiments hinge on careful planning. Key considerations include the choice of cell line, the composition of the culture medium, the concentration of the labeled cytidine, and the duration of the labeling period. For steady-state analysis, it is often recommended to adapt cells to the labeling medium for a duration equivalent to several cell doublings to achieve isotopic equilibrium.[1]
Protocols
Protocol 1: Preparation of ¹³C-Labeling Medium
This protocol describes the preparation of a custom cell culture medium for this compound labeling experiments. The use of dialyzed fetal bovine serum (dFBS) is crucial to minimize the concentration of unlabeled nucleosides that would compete with the labeled cytidine.
Materials:
-
Basal medium powder (e.g., DMEM, RPMI 1640, lacking nucleosides)
-
High-purity water (e.g., Milli-Q)
-
Sodium bicarbonate (NaHCO₃)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cytidine-¹³C-1 (sterile solution or powder)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Basal Medium: Prepare the basal medium from powder according to the manufacturer's instructions, using high-purity water. Do not add standard fetal bovine serum or any other supplements containing nucleosides at this stage.
-
Add Sodium Bicarbonate: Add the appropriate amount of sodium bicarbonate and adjust the pH to the desired level (typically 7.2-7.4).
-
Sterile Filtration: Sterilize the reconstituted basal medium by passing it through a 0.22 µm filter.
-
Supplement with dFBS: Aseptically add dFBS to the desired final concentration (e.g., 10%).
-
Add Labeled Cytidine: Aseptically add the sterile Cytidine-¹³C-1 to the medium to achieve the desired final concentration. The optimal concentration may vary depending on the cell line and experimental goals but can range from 10 µM to 100 µM as a starting point.
-
Complete Medium: Add other necessary supplements such as L-glutamine, penicillin, and streptomycin.
-
Storage: Store the prepared ¹³C-labeling medium at 4°C and protect it from light. Use within 2-4 weeks.
Protocol 2: this compound Labeling of Adherent Cells
This protocol outlines the procedure for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium
-
¹³C-Labeling Medium (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell scraper
-
Quenching solution (e.g., ice-cold 80% methanol)
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in culture plates (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvest.[1] Culture under standard conditions (37°C, 5% CO₂).
-
Medium Exchange: Once the cells have reached the desired confluency, aspirate the standard culture medium.
-
Wash: Gently wash the cells once with sterile PBS to remove any residual unlabeled medium.
-
Initiate Labeling: Add the pre-warmed ¹³C-Labeling Medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period. The duration can range from a few hours for dynamic labeling to 24-48 hours or more for steady-state analysis.[1]
-
Metabolic Quenching: To halt metabolic activity rapidly, aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol) to the culture plate.
-
Cell Harvesting: Place the plate on ice. Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.[1]
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Metabolite Extraction: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis (e.g., by LC-MS).
Data Presentation
The primary data obtained from a ¹³C-labeling experiment is the mass isotopologue distribution (MID) for metabolites of interest. The MID describes the fractional abundance of each isotopologue for a given metabolite.[1] This data can be summarized in tables for clear comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Cytidine Triphosphate (CTP)
| Isotopologue | Mass Shift | Control Cells (%) | Treated Cells (%) |
| M+0 | Unlabeled | 98.9 | 85.2 |
| M+1 | ¹³C₁ | 1.1 | 14.8 |
Table 2: Quantitative Data for ¹³C Incorporation into RNA
| Experimental Condition | Total RNA (µg/10⁶ cells) | ¹³C-Cytidine in RNA (%) |
| Control | 15.2 ± 1.8 | 0.9 ± 0.2 |
| Drug Treatment A | 12.5 ± 1.5 | 5.6 ± 0.7 |
| Drug Treatment B | 18.9 ± 2.1 | 0.8 ± 0.1 |
Visualizations
Cytidine Metabolism and Incorporation into RNA
Caption: Metabolic pathway of this compound incorporation into RNA.
UCK: Uridine-Cytidine Kinase; CMPK: Cytidylate Kinase; NDPK: Nucleoside-Diphosphate Kinase; CDA: Cytidine Deaminase.
Experimental Workflow for this compound Labeling
Caption: Workflow for a this compound stable isotope labeling experiment.
References
In Vivo Cytidine-¹³C-1 Labeling of Nucleic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. The use of Cytidine-¹³C-1 allows for the precise tracking of cytidine incorporation into newly synthesized DNA and RNA. This method is invaluable for studying nucleic acid dynamics, nucleotide metabolism, and the effects of therapeutic agents on these processes. This document provides detailed application notes and protocols for the in vivo labeling of nucleic acids using Cytidine-¹³C-1, with a focus on rodent models.
Metabolic Pathway of Cytidine Incorporation
Cytidine, once administered in vivo, is transported into cells and enters the pyrimidine salvage pathway. Here, it is phosphorylated by uridine-cytidine kinase (UCK) to cytidine monophosphate (CMP). CMP can then be further phosphorylated to cytidine diphosphate (CDP) and cytidine triphosphate (CTP). CTP is a direct precursor for RNA synthesis. For incorporation into DNA, a portion of CDP is converted to deoxycytidine diphosphate (dCDP) by ribonucleotide reductase. dCDP is then phosphorylated to deoxycytidine triphosphate (dCTP), which is subsequently incorporated into DNA. A portion of cytidine can also be deaminated by cytidine deaminase to form uridine, which can then enter the uridine metabolic pathway.
Caption: Metabolic pathway of Cytidine-¹³C-1 incorporation.
Experimental Workflow
The general workflow for an in vivo Cytidine-¹³C-1 labeling experiment involves several key stages: preparation of the labeled compound, administration to the animal model, a labeling period, tissue harvesting, nucleic acid extraction, and analysis by mass spectrometry.
Caption: Experimental workflow for in vivo labeling.
Application Notes
Dosage and Administration
-
Dosage: The optimal dosage of Cytidine-¹³C-1 can vary depending on the animal model, the specific tissues of interest, and the desired level of enrichment. Based on studies with unlabeled cytidine and its analogs, a starting dose in the range of 25-100 mg/kg body weight is recommended for mice.[1] A pilot study is advised to determine the optimal dose for your specific experimental goals.
-
Administration Route:
-
Intraperitoneal (IP) Injection: A common and relatively simple method for systemic delivery.
-
Intravenous (IV) Infusion: Can provide more controlled and sustained plasma concentrations of the labeled precursor. This may be important given the rapid in vivo catabolism of cytidine.[1]
-
Oral Gavage: While possible, the oral bioavailability of cytidine can be low due to first-pass metabolism.[1]
-
Labeling Duration
The labeling period should be determined based on the turnover rate of the nucleic acids in the target tissue. For rapidly dividing cells or tissues with high rates of RNA synthesis, shorter labeling times (e.g., hours to a few days) may be sufficient. For tissues with slower cell turnover, longer labeling periods (e.g., several days to weeks) may be necessary to achieve detectable incorporation. Time-course experiments are recommended to determine the optimal labeling window.
Sample Handling and Preparation
-
Tissue Harvesting: Tissues should be harvested promptly after the labeling period and immediately flash-frozen in liquid nitrogen to halt metabolic activity.
-
Nucleic Acid Extraction: Standard protocols for DNA and RNA extraction are suitable. It is crucial to ensure high purity of the extracted nucleic acids to avoid interference in downstream analysis.
-
Hydrolysis: For mass spectrometry analysis, the purified DNA and RNA must be hydrolyzed into their constituent nucleosides or nucleobases. Acid hydrolysis (e.g., with formic acid) is a common method.
Mass Spectrometry Analysis
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the incorporation of ¹³C into nucleosides.
-
Quantification: The percentage of ¹³C enrichment is determined by measuring the ratio of the mass isotopologues of cytidine (or deoxycytidine) (m+1 vs m+0).
Experimental Protocols
Protocol 1: In Vivo Labeling of Nucleic Acids in Mice
Materials:
-
Cytidine-¹³C-1 (ensure high isotopic purity)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice)
-
Syringes and needles for injection
-
Anesthesia (if required for administration route)
-
Tools for dissection and tissue collection
-
Liquid nitrogen
Procedure:
-
Preparation of Labeling Solution: Dissolve the Cytidine-¹³C-1 in sterile saline to the desired concentration. Ensure complete dissolution. The final volume for injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Administration:
-
IP Injection: Restrain the mouse and administer the Cytidine-¹³C-1 solution via intraperitoneal injection.
-
IV Infusion: For continuous delivery, an infusion pump and a catheterized vessel (e.g., tail vein) will be required. This is a more complex procedure and may require specialized surgical skills.
-
-
Labeling Period: House the animals under standard conditions for the predetermined labeling duration. Provide ad libitum access to food and water.
-
Tissue Harvesting:
-
Euthanize the animal using a humane and approved method.
-
Immediately dissect the tissues of interest (e.g., liver, spleen, tumor).
-
Rinse the tissues briefly in cold phosphate-buffered saline (PBS) to remove any blood.
-
Blot the tissues dry and flash-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until nucleic acid extraction.
-
Protocol 2: Nucleic Acid Extraction and Preparation for Mass Spectrometry
Materials:
-
Frozen tissue samples
-
DNA and RNA extraction kits (e.g., Qiagen AllPrep DNA/RNA Mini Kit)
-
Formic acid (88%)
-
Nuclease-free water
-
Heating block or oven
-
Vacuum concentrator
Procedure:
-
Nucleic Acid Extraction:
-
Homogenize the frozen tissue samples according to the instructions of your chosen DNA/RNA extraction kit.
-
Follow the kit protocol to isolate high-purity DNA and RNA.
-
Quantify the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).
-
-
Hydrolysis to Nucleobases:
-
In a microcentrifuge tube, add a known amount of purified DNA or RNA (e.g., 1-5 µg).
-
Add 100 µL of 88% formic acid.
-
Incubate at 70°C for 60 minutes to hydrolyze the nucleic acids into their constituent nucleobases.
-
Dry the samples completely using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Resuspend the dried nucleobase pellet in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).
-
Vortex thoroughly to ensure complete resuspension.
-
Centrifuge the samples to pellet any insoluble debris before transferring the supernatant to an autosampler vial for analysis.
-
Data Presentation
The quantitative data from in vivo Cytidine-¹³C-1 labeling experiments can be summarized to compare labeling efficiency across different conditions. While specific incorporation rates for Cytidine-¹³C-1 are not extensively published, data from similar stable isotope labeling studies can provide an expected range. For instance, studies using [U-¹³C]glycine in mice have reported RNA synthesis rates of 17-29% per day in the liver and mucosa.[2] Enrichment levels in DNA are generally lower and depend on the rate of cell proliferation in the specific tissue.
| Parameter | Route of Administration | Recommended Dosage (mice) | Expected Labeling Duration | Potential ¹³C Enrichment (Illustrative) |
| RNA Labeling | Intraperitoneal (IP) | 25 - 100 mg/kg | 6 - 48 hours | 5 - 30% in highly metabolic tissues |
| Intravenous (IV) Infusion | 10 - 50 mg/kg/day | 24 - 72 hours | 10 - 50% in highly metabolic tissues | |
| DNA Labeling | Intraperitoneal (IP) | 50 - 200 mg/kg (single or multiple doses) | 3 - 14 days | 1 - 10% in proliferative tissues |
| Intravenous (IV) Infusion | 25 - 100 mg/kg/day | 7 - 21 days | 2 - 15% in proliferative tissues |
Note: The expected ¹³C enrichment values are illustrative and based on general principles of stable isotope labeling and data from other labeled precursors. Actual enrichment will vary significantly based on the experimental model, tissue type, and specific protocol used. A pilot study is strongly recommended to determine the optimal parameters for your specific research question.
References
Applications of Cytidine-¹³C₁ in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, providing an unambiguous means to trace the metabolic fate of a drug candidate. Cytidine-¹³C₁, a non-radioactive, stable isotope-labeled version of the endogenous nucleoside cytidine, serves as an invaluable tool in this context. Its use allows for the precise differentiation of the administered compound and its metabolites from endogenous cytidine pools, enabling accurate quantification and pathway elucidation.[1] This is particularly crucial for the development of nucleoside analog drugs, where understanding the interaction with endogenous metabolic pathways is key to predicting efficacy and toxicity.
These application notes provide a comprehensive overview of the use of Cytidine-¹³C₁ in drug metabolism studies, complete with detailed experimental protocols and data presentation formats.
Core Applications of Cytidine-¹³C₁
The primary applications of Cytidine-¹³C₁ in drug metabolism studies include:
-
Metabolic Stability Assays: Determining the rate at which a drug is metabolized by liver enzymes is a critical step in early drug discovery.[2] Using Cytidine-¹³C₁ as an internal standard for cytidine analog drugs in in vitro systems like human liver microsomes (HLMs) or hepatocytes allows for precise quantification of the parent drug's depletion over time.[3]
-
Metabolite Identification and Profiling: By introducing a ¹³C label, the resulting mass shift in metabolites allows for their confident identification using mass spectrometry. This helps in building a comprehensive metabolic profile of a drug candidate.
-
Metabolic Flux Analysis (MFA): Cytidine-¹³C₁ can be used as a tracer to quantify the rates (fluxes) of metabolic pathways.[4] This is particularly relevant for understanding how a cytidine analog drug perturbs the endogenous pyrimidine salvage pathway.
-
Enzyme Phenotyping: Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. Cytidine-¹³C₁ can be used in conjunction with specific enzyme inhibitors or recombinant enzymes to pinpoint the key metabolic players.
Data Presentation
Quantitative data from drug metabolism studies using Cytidine-¹³C₁ is most effectively presented in tabular format for clear comparison and interpretation.
Table 1: In Vitro Metabolic Stability of a Hypothetical Cytidine Analog Drug in Human Liver Microsomes
| Time (minutes) | Peak Area Ratio (Analyte/Cytidine-¹³C₁) | % Parent Drug Remaining |
| 0 | 1.000 | 100.0 |
| 5 | 0.852 | 85.2 |
| 15 | 0.621 | 62.1 |
| 30 | 0.398 | 39.8 |
| 60 | 0.157 | 15.7 |
Table 2: LC-MS/MS Parameters for the Quantification of a Cytidine Analog and its Metabolite using Cytidine-¹³C₁ as an Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytidine Analog | 264.1 | 112.1 | 20 |
| Uridine Analog (Metabolite) | 265.1 | 113.1 | 18 |
| Cytidine-¹³C₁ (Internal Standard) | 244.1 | 112.1 | 20 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines the determination of the metabolic stability of a cytidine analog drug using Cytidine-¹³C₁ as an internal standard.
Materials:
-
Test cytidine analog drug
-
Cytidine-¹³C₁ (as internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test drug in a suitable solvent (e.g., DMSO).
-
Prepare a 1 mM stock solution of Cytidine-¹³C₁ in the same solvent.
-
Prepare a working solution of the test drug at 1 µM in potassium phosphate buffer.
-
Prepare a quenching solution of cold acetonitrile containing the internal standard (e.g., 100 nM Cytidine-¹³C₁).
-
Thaw the HLMs and NADPH regenerating system on ice.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test drug working solution to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.
-
Quench the reaction by adding two volumes of the cold acetonitrile/internal standard solution to precipitate proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug by comparing its peak area to that of the Cytidine-¹³C₁ internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent drug remaining at each time point relative to the zero-time point.
-
Plot the natural logarithm of the percent remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Protocol 2: Analysis of Cytidine Deaminase (CDA) Activity
This protocol describes an assay to measure the activity of cytidine deaminase, a key enzyme in the metabolism of cytidine and its analogs. A ¹³C-labeled substrate can be used for sensitive detection by LC-MS/MS.
Materials:
-
Cell or tissue homogenate
-
Cytidine-¹³C₁ (as substrate)
-
CDA Assay Buffer
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples in CDA Assay Buffer on ice.
-
Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the sample supernatant with the Cytidine-¹³C₁ substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the ¹³C-labeled uridine product.
-
-
Calculation of CDA Activity:
-
Calculate the rate of product formation per unit time per amount of protein to determine the CDA activity.
-
Visualizations
Pyrimidine Salvage Pathway and Drug Metabolism
The following diagram illustrates the pyrimidine salvage pathway, highlighting the key enzymes involved in cytidine metabolism and the points of interaction for cytidine analog drugs.
Caption: Pyrimidine salvage pathway and metabolism of a ¹³C-labeled cytidine analog.
Experimental Workflow for a ¹³C-Labeling Drug Metabolism Study
The following diagram outlines the general workflow for conducting a drug metabolism study using Cytidine-¹³C₁.
Caption: General workflow for a ¹³C-labeling drug metabolism study.
References
Application Notes and Protocols for Cytidine-13C-1 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry is a cornerstone of modern bioanalysis, providing high sensitivity and selectivity for the detection of molecules in complex biological matrices. The accuracy and reliability of these measurements are significantly enhanced by the use of internal standards. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry, as they closely mimic the physicochemical properties of the analyte of interest. This document provides detailed application notes and protocols for the use of Cytidine-13C-1 as an internal standard for the accurate quantification of cytidine in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as those labeled with 13C or 15N, are preferred over deuterium labeling due to their chemical stability, which ensures the isotope remains intact throughout the analytical process.[1] this compound, with a single carbon-13 isotope, co-elutes with the unlabeled cytidine, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] This co-elution is optimal for correcting ion suppression and matrix effects, which are common challenges in bioanalysis.[1] The use of SIL internal standards is crucial for achieving the accuracy and precision required in drug development and clinical research.[2][3]
Principle of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution (SID) is a quantitative technique where a known amount of a stable isotope-labeled version of the analyte (the internal standard) is added to the sample at the beginning of the workflow. The ratio of the signal from the endogenous analyte to the signal from the SIL internal standard is then measured by mass spectrometry. Because the analyte and the internal standard behave nearly identically during extraction, chromatography, and ionization, this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement.[2][4] This allows for highly accurate and precise quantification of the analyte.
Caption: Principle of Stable Isotope Dilution Mass Spectrometry Workflow.
Experimental Protocols
Materials and Reagents
-
Analytes: Cytidine, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
Sample Preparation: Protein precipitation reagents (e.g., trichloroacetic acid, ice-cold methanol or acetonitrile), solid-phase extraction (SPE) cartridges (if required for complex matrices).
-
Biological Matrix: Plasma, serum, urine, cell lysates, or tissue homogenates.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Cytidine and this compound in a suitable solvent (e.g., methanol/water 50:50 v/v) to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at -20°C.
-
-
Intermediate and Working Standard Solutions:
-
Prepare serial dilutions of the Cytidine stock solution in the appropriate solvent to create a series of working standards for the calibration curve.
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
-
Sample Preparation: Protein Precipitation Method (for Plasma/Serum)
-
Aliquoting: Thaw frozen plasma/serum samples on ice. Vortex and aliquot 100 µL of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
-
Spiking Internal Standard: Add a precise volume (e.g., 10 µL) of the this compound internal standard working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 3 volumes (300 µL) of ice-cold acetonitrile or methanol containing 0.1% formic acid to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase starting condition.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Plasma/Serum Samples.
LC-MS/MS Method
The following are typical starting parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Cytidine: m/z 244.1 → 112.1 This compound: m/z 245.1 → 113.1 |
| Collision Energy | Optimize for specific instrument (typically 10-20 eV) |
| Dwell Time | 100 ms |
Note: MRM transitions should be optimized by infusing the individual standard solutions.
Data Presentation and Performance Characteristics
The use of this compound as an internal standard allows for robust and reliable quantification. The performance of the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 1: Representative Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect (%) | 85 - 115% |
| Recovery (%) | Consistent and reproducible |
Table 2: Example Quality Control (QC) Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| Low QC | 3 | 5.2 | 6.8 | -2.5 |
| Mid QC | 100 | 3.8 | 4.5 | 1.2 |
| High QC | 800 | 2.9 | 3.7 | 0.8 |
Conclusion
This compound serves as an excellent internal standard for the quantification of cytidine in biological matrices by LC-MS/MS. Its use in a stable isotope dilution method ensures high accuracy and precision by correcting for variability throughout the analytical process.[2][4] The detailed protocols and performance characteristics presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical method in their laboratories. The provided workflows and validation data underscore the reliability of using this compound for demanding quantitative bioanalytical applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Unveiling RNA Dynamics: Experimental Design for Pulse-Chase Labeling with Cytidine-13C-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate regulation of gene expression is fundamental to cellular function, and the lifecycle of RNA molecules—from synthesis to decay—plays a pivotal role in this process. Understanding the dynamics of RNA metabolism is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. Pulse-chase labeling is a powerful technique to track the fate of newly synthesized molecules within a cell over time.[1] By employing stable isotope-labeled precursors, such as Cytidine-13C-1, researchers can quantitatively measure RNA synthesis and degradation rates with minimal perturbation to the cellular system. This document provides detailed application notes and protocols for designing and conducting pulse-chase experiments using this compound to investigate RNA dynamics.
Principle of the Method
The pulse-chase experiment with this compound involves two distinct phases:
-
Pulse Phase: Cells are incubated with media containing this compound. During this period, newly transcribed RNA molecules incorporate the 13C-labeled cytidine into their sequence.
-
Chase Phase: The labeling medium is replaced with a medium containing an excess of unlabeled cytidine. This effectively stops the incorporation of the heavy isotope into new RNA molecules. The fate of the "pulsed" 13C-labeled RNA population is then monitored over time.
By isolating RNA at different time points during the chase and analyzing the ratio of 13C-labeled to unlabeled (12C) cytidine using mass spectrometry, it is possible to determine the rate of RNA decay. Combining this with data on the rate of 13C-cytidine incorporation during the pulse allows for the calculation of RNA synthesis rates.
Applications in Research and Drug Development
-
Quantification of RNA Synthesis and Decay Rates: Determine the half-lives of specific transcripts under different cellular conditions, providing insights into post-transcriptional gene regulation.
-
Mechanism of Action Studies: Evaluate how a drug candidate affects the stability of target mRNAs or non-coding RNAs.
-
Investigating Signaling Pathways: Elucidate how signaling pathways, such as the PI3K/Akt or MAPK pathways, modulate RNA metabolism in response to stimuli.[2][3]
-
Disease Modeling: Compare RNA dynamics in healthy versus diseased cells to identify dysregulated pathways.
-
Viral Research: Study the impact of viral infection on host and viral RNA synthesis and decay.
Experimental Protocols
Protocol 1: Pulse-Chase Labeling of Cultured Cells with this compound
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (ensure high isotopic purity)
-
Unlabeled Cytidine
-
Phosphate-Buffered Saline (PBS), sterile
-
TRIzol reagent or other RNA extraction kit
-
Cell scrapers
-
Sterile tissue culture plates and flasks
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow overnight.
-
Starvation (Optional but Recommended): To enhance the uptake of the labeled cytidine, you can pre-incubate the cells in a cytidine-free medium for 1-2 hours prior to the pulse.
-
Pulse Phase:
-
Prepare the "Pulse Medium" by supplementing the appropriate cell culture medium with this compound. The final concentration may need to be optimized but typically ranges from 100 µM to 200 µM.
-
Remove the regular culture medium from the cells and wash once with sterile PBS.
-
Add the Pulse Medium to the cells and incubate for a predetermined "pulse" duration. This duration depends on the expected turnover rate of the RNA of interest and should be optimized (e.g., 2-8 hours).
-
-
Chase Phase:
-
Prepare the "Chase Medium" by supplementing the regular culture medium with a high concentration of unlabeled cytidine (e.g., 5-10 mM) to outcompete any remaining labeled cytidine.
-
At the end of the pulse period, remove the Pulse Medium, wash the cells twice with sterile PBS to remove any residual labeled precursor.
-
Add the Chase Medium to the cells. This marks the beginning of the chase (t=0).
-
-
Time-Course Collection:
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
To harvest, remove the Chase Medium, wash the cells with ice-cold PBS, and then add TRIzol reagent directly to the plate to lyse the cells and stabilize the RNA.
-
Scrape the cells and collect the lysate.
-
-
RNA Isolation:
-
Isolate total RNA from the cell lysates according to the TRIzol manufacturer's protocol or using a column-based RNA extraction kit.[4]
-
Ensure the RNA is of high quality and purity by assessing the A260/A280 and A260/A230 ratios using a spectrophotometer.
-
Protocol 2: RNA Hydrolysis and Mass Spectrometry Analysis
Materials:
-
Isolated RNA samples from Protocol 1
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Ammonium acetate buffer
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer)
-
C18 reverse-phase column
-
Unlabeled cytidine and this compound standards
Procedure:
-
RNA Hydrolysis:
-
Digest the purified RNA to individual nucleosides. A typical reaction involves incubating 1-5 µg of RNA with Nuclease P1 followed by Bacterial Alkaline Phosphatase in an appropriate buffer.
-
-
Sample Preparation for LC-MS/MS:
-
Following digestion, centrifuge the samples to pellet the enzymes and collect the supernatant containing the nucleosides.
-
Dilute the samples as needed for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a C18 reverse-phase column to separate the nucleosides.
-
Use a mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to detect and quantify cytidine and its 13C-labeled isotopologue.
-
Unlabeled Cytidine (12C): Monitor the transition of m/z 244.1 → 112.1
-
Labeled Cytidine (13C-1): Monitor the transition of m/z 245.1 → 113.1
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of unlabeled and 13C-1 labeled cytidine to ensure accurate quantification.
-
For each sample, determine the peak areas for both the labeled and unlabeled cytidine.
-
Calculate the fraction of labeled cytidine at each time point: Fraction Labeled = Peak Area (13C-Cytidine) / [Peak Area (13C-Cytidine) + Peak Area (12C-Cytidine)]
-
Data Presentation and Interpretation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation.
Table 1: Quantification of 13C-Cytidine Incorporation During Pulse Phase
| Time (hours) | Fraction of 13C-Labeled Cytidine in Total RNA |
| 0 | 0.00 |
| 1 | 0.05 |
| 2 | 0.10 |
| 4 | 0.18 |
| 8 | 0.30 |
Table 2: Decay of 13C-Labeled RNA During Chase Phase
| Chase Time (hours) | Fraction of 13C-Labeled Cytidine Remaining |
| 0 | 1.00 |
| 2 | 0.85 |
| 4 | 0.72 |
| 8 | 0.51 |
| 12 | 0.36 |
| 24 | 0.13 |
Calculating RNA Half-Life:
The decay of the labeled RNA can be modeled using a one-phase exponential decay curve. The half-life (t1/2) can be calculated from the decay rate constant (k) obtained by fitting the data in Table 2.
t1/2 = ln(2) / k
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow can be visualized to provide a clear overview of the entire process.
Caption: Experimental workflow for pulse-chase labeling with this compound.
Signaling Pathway Example: PI3K/Akt Pathway and its Influence on RNA Metabolism
The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and it can influence RNA metabolism at multiple levels, including transcription and translation.[5][6] The this compound pulse-chase assay can be used to investigate how activation or inhibition of this pathway affects the synthesis and stability of specific RNAs.
Caption: The PI3K/Akt signaling pathway's influence on RNA metabolism.
Conclusion
Pulse-chase labeling with this compound is a robust and sensitive method for dissecting the dynamics of RNA metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this technique in their studies. By combining this experimental approach with powerful analytical tools and a solid understanding of cellular signaling, scientists can gain deeper insights into the complex regulatory networks that govern gene expression in health and disease.
References
- 1. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Measuring Cytidine-13C-1 Enrichment in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as Cytidine-13C-1 is a powerful technique for tracing the metabolic fate of nucleosides in various biological systems. This approach is instrumental in drug development, disease mechanism studies, and understanding fundamental cellular processes by tracking the incorporation of the labeled cytidine into DNA and RNA. Accurate measurement of this compound enrichment is critical for the quantitative analysis of these processes. This document provides detailed application notes and protocols for two primary analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Methods for Measuring this compound Enrichment
The two principal methods for quantifying this compound enrichment in biological samples are LC-MS/MS and NMR spectroscopy. Each technique offers distinct advantages and is suited to different experimental needs.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method ideal for detecting and quantifying low levels of labeled compounds in complex biological matrices.[1] It is often the method of choice for its high throughput and ability to analyze small sample volumes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can distinguish between different isotopomers (molecules with the same number of isotopic labels at different positions). While generally less sensitive than MS, NMR is a powerful non-destructive technique for flux analysis and for determining the precise location of the isotopic label within the molecule.[2]
Data Presentation: Quantitative Comparison of this compound Enrichment
The following table summarizes representative this compound enrichment data obtained from various biological samples using LC-MS/MS and NMR. These values are illustrative and can vary significantly based on the biological system, experimental conditions (e.g., incubation time, concentration of the labeled substrate), and the specific analytical method employed.
| Biological Sample | Method | Typical Enrichment Level (Atom % Excess) | Limit of Detection (LOD) | Reference |
| Human Urine | LC-MS/MS | 0.5 - 5% | ~1 nM | [3] |
| Human Saliva | LC-MS/MS | 0.1 - 2% | ~1 nM | [3] |
| E. coli DNA | LC-MS/MS | 1 - 10% | 1.5 atom% 13C above natural abundance | [4][5] |
| Rat Brain Tissue | 1H-[13C] NMR | 5 - 20% | < 10 µM | [6] |
| Cultured Human Cells (HeLa) | 13C NMR | 2 - 15% | ~40 nmol | [7] |
| Plant Embryos (Flax) | 13C-MFA (MS) | 10 - 50% | Not specified | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound Enrichment by LC-MS/MS
This protocol outlines the steps for the analysis of this compound enrichment in DNA/RNA from biological samples. The method involves the enzymatic hydrolysis of nucleic acids to individual nucleosides, followed by chromatographic separation and detection by tandem mass spectrometry.
1. Sample Preparation (Nucleic Acid Hydrolysis)
-
Objective: To release individual nucleosides from the DNA/RNA polymer.
-
Materials:
-
Extracted DNA or RNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer (pH 5.3)
-
-
Procedure:
-
To 1-10 µg of DNA or RNA, add 5 µL of 1 M ammonium acetate (pH 5.3) and 1 unit of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 1 unit of Alkaline Phosphatase and incubate at 37°C for an additional 1 hour.
-
Centrifuge the sample to pellet any undigested material.
-
Collect the supernatant containing the nucleosides for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify 12C-Cytidine and 13C-1-Cytidine.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
12C-Cytidine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). For cytidine, this would be approximately m/z 244 -> 112.
-
13C-1-Cytidine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). For this compound, this would be approximately m/z 245 -> 113.
-
-
Optimize collision energy and other MS parameters for each transition.
-
3. Data Analysis
-
Integrate the peak areas for both the 12C-Cytidine and 13C-1-Cytidine MRM transitions.
-
Calculate the atom percent excess (APE) of 13C-1-Cytidine using the following formula: APE = [Area(13C) / (Area(12C) + Area(13C))] * 100% - Natural Abundance of 13C (approx. 1.1%)
Protocol 2: Measurement of this compound Enrichment by NMR Spectroscopy
This protocol describes the general workflow for analyzing this compound enrichment in biological extracts using NMR. Both direct 13C and indirect 1H-[13C] NMR methods can be employed.
1. Sample Preparation (Metabolite Extraction)
-
Objective: To extract small molecule metabolites, including cytidine, from biological samples.
-
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate).
-
Cold methanol (-80°C).
-
Chloroform.
-
Water.
-
-
Procedure:
-
Homogenize the biological sample in a cold methanol/water solution (e.g., 4:1 v/v).
-
Add chloroform to the mixture to induce phase separation.
-
Centrifuge to separate the polar (aqueous), non-polar (organic), and protein/pellet layers.
-
Carefully collect the polar phase containing the nucleosides.
-
Lyophilize the polar extract to dryness.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
2. NMR Analysis
-
Objective: To acquire 1D or 2D NMR spectra to identify and quantify 12C- and 13C-labeled cytidine.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
-
Direct 13C NMR:
-
Acquire a 1D 13C NMR spectrum with proton decoupling.
-
The signal intensity of the C1' carbon of cytidine will be proportional to the concentration of 13C-1-Cytidine.
-
Advantage: Directly measures the 13C-labeled species.
-
Disadvantage: Lower sensitivity compared to 1H NMR.
-
-
Indirect 1H-[13C] NMR:
-
Acquire a 1D 1H NMR spectrum.
-
The H1' proton signal of cytidine will appear as a singlet for the 12C- isotopologue and as a doublet for the 13C-1 isotopologue due to J-coupling with the 13C nucleus.
-
Advantage: Higher sensitivity. Allows for the simultaneous detection of both labeled and unlabeled species.[2]
-
Disadvantage: Spectral overlap can be a challenge in complex mixtures.
-
3. Data Analysis
-
Process the NMR spectra (Fourier transformation, phase correction, baseline correction).
-
Integrate the relevant signals:
-
Direct 13C NMR: Integrate the C1' signal of cytidine.
-
Indirect 1H-[13C] NMR: Integrate the singlet (from 12C-Cytidine) and the doublet (from 13C-1-Cytidine) of the H1' proton.
-
-
Calculate the 13C enrichment by comparing the integral of the 13C-related signal to the total signal (labeled + unlabeled).
Visualization of Experimental Workflows
LC-MS/MS Experimental Workflow
Caption: Workflow for this compound enrichment analysis using LC-MS/MS.
NMR Spectroscopy Experimental Workflow
Caption: Workflow for this compound enrichment analysis using NMR spectroscopy.
Conclusion
Both LC-MS/MS and NMR spectroscopy are powerful techniques for the accurate measurement of this compound enrichment in biological samples. The choice of method depends on the specific requirements of the study, including sensitivity, sample amount, and the desired level of structural information. The protocols and workflows provided here offer a comprehensive guide for researchers to implement these techniques in their own laboratories for robust and reliable quantification of cytidine metabolism.
References
- 1. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cytidine-13C-1 Incorporation
Welcome to the technical support center for stable isotope labeling experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low incorporation of Cytidine-13C-1 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low incorporation of this compound in my cell culture experiments?
Low incorporation of 13C-labeled cytidine is a multifaceted issue that can stem from one or more of the following areas:
-
Metabolic Competition: Cells can synthesize nucleotides through two main pathways. Your exogenously supplied this compound competes with the cell's own internal production.
-
Enzymatic Diversion: Specific enzymes within the cell may convert the labeled cytidine into another molecule before it can be incorporated into RNA or DNA.
-
Suboptimal Cell Culture Conditions: The health, density, and growth phase of your cells, as well as the composition of the culture medium, significantly impact nutrient uptake and metabolism.
-
Flawed Experimental Parameters: The concentration of the tracer, labeling duration, and the stability of the labeled compound itself can all affect the outcome.
This guide will walk you through troubleshooting each of these potential causes.
Q2: How does the cell's metabolic state affect this compound incorporation?
Cells utilize two primary pathways for pyrimidine synthesis: the de novo pathway and the salvage pathway.[1]
-
De Novo Synthesis: This pathway builds nucleotides from simple precursors like glutamine, aspartate, and bicarbonate.[1] It is an energy-intensive process.[1]
-
Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides from the breakdown of DNA and RNA or from the extracellular environment.[2][3][4] This route is less energy-consuming.[1]
Your supplied this compound is utilized through the salvage pathway . If the de novo pathway is highly active in your cells, it will produce a large pool of unlabeled cytidine nucleotides, effectively diluting your labeled tracer and resulting in low incorporation.
References
Technical Support Center: Optimizing Cytidine-13C-1 for Metabolic Labeling
Welcome to the technical support center for optimizing Cytidine-13C-1 concentration in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the effective use of this compound in studying RNA synthesis and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind metabolic labeling with this compound?
Metabolic labeling with this compound is a powerful technique to trace the incorporation of cytidine into newly synthesized RNA. Cells are cultured in a medium containing this compound, which is taken up by the cells and enters the nucleotide salvage pathway.[1][2] Through a series of enzymatic reactions, it is converted into 13C-labeled cytidine triphosphate (CTP) and subsequently incorporated into nascent RNA chains by RNA polymerases. By using techniques like mass spectrometry, researchers can then differentiate and quantify the newly synthesized RNA from the pre-existing RNA pool.
Q2: What is a good starting concentration for this compound in my experiments?
A definitive optimal concentration for this compound can be cell-type dependent. However, a common starting point for nucleoside analog labeling is in the low micromolar range. Based on general metabolic labeling protocols, a concentration range of 10 µM to 100 µM is a reasonable starting point for optimization. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals, balancing efficient labeling with minimal cytotoxicity.
Q3: How long should I incubate my cells with this compound?
The ideal incubation time depends on the turnover rate of the RNA species of interest and the doubling time of your cells. For rapidly dividing cells and abundant RNAs, a labeling period of 2 to 24 hours is often sufficient to achieve detectable incorporation. For cells with slower division rates or for studying less abundant or more stable RNAs, longer incubation times of up to 48 or 72 hours may be necessary. It is recommended to perform a time-course experiment to establish the optimal labeling window.
Q4: Can high concentrations of this compound be toxic to my cells?
Q5: How does cell density affect the efficiency of this compound labeling?
Cell density is a critical factor in metabolic labeling experiments.[4] High cell density can lead to nutrient depletion and reduced metabolic activity, resulting in lower incorporation of the labeled nucleoside. Conversely, very low density may lead to slower growth and altered metabolism. It is recommended to seed cells at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of harvesting.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no incorporation of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation. 2. Short Incubation Time: The labeling period may be insufficient for detectable incorporation, especially for stable RNAs or slow-growing cells. 3. Cell Health: Cells may be unhealthy, senescent, or not in a proliferative state, leading to reduced metabolic activity. 4. Mycoplasma Contamination: Mycoplasma can interfere with nucleotide metabolism. | 1. Optimize Concentration: Perform a dose-response experiment, testing a range of concentrations (e.g., 10, 25, 50, 100, 200 µM). 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal labeling duration. 3. Ensure Healthy Culture: Use cells with a low passage number and ensure they are in the logarithmic growth phase. Check for viability before and after labeling. 4. Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination. |
| High Cell Death or Altered Morphology | 1. Cytotoxicity: The concentration of this compound may be too high, leading to toxic effects. 2. Contamination: The this compound stock or cell culture medium may be contaminated. | 1. Determine IC50: Perform a cytotoxicity assay to find the highest non-toxic concentration. 2. Use Sterile Technique: Ensure all reagents and equipment are sterile. Prepare fresh this compound stock solution. |
| Inconsistent Labeling Results | 1. Variable Cell Density: Inconsistent cell numbers at the start of the experiment. 2. Inconsistent Incubation Times: Variations in the duration of labeling. 3. Reagent Instability: Degradation of the this compound stock solution. | 1. Standardize Seeding Density: Ensure consistent cell seeding across all replicates and experiments. 2. Precise Timing: Adhere strictly to the planned incubation times. 3. Proper Storage: Store this compound stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Unexpected Labeled Species in Mass Spectrometry Data | 1. Deamination of Cytidine: Cytidine can be deaminated to uridine, leading to the detection of 13C-labeled uridine.[5] 2. Metabolic Crossover: The 13C label may be incorporated into other metabolic pathways. | 1. Optimize Sample Preparation: Use sample preparation protocols that minimize the risk of chemical conversions. 2. Detailed Pathway Analysis: Consult metabolic pathway databases to understand potential crossover points for the carbon from the ribose or base of cytidine. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for metabolic labeling.
Materials:
-
Your mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well cell culture plates
-
MTT or Resazurin-based cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
LC-MS/MS system for RNA analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~50% confluency after 24 hours. Include wells for a no-cell control.
-
Preparation of Labeling Media: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0, 10, 25, 50, 100, 200, and 500 µM.
-
Labeling: After 24 hours, replace the medium in each well with the prepared labeling media.
-
Incubation: Incubate the cells for a standard labeling period (e.g., 24 hours).
-
Cytotoxicity Assay: At the end of the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions to determine the effect of different concentrations on cell viability.
-
RNA Extraction and Analysis (in parallel): In a separate plate set up for RNA analysis (e.g., a 6-well plate with scaled-up cell numbers and volumes), extract total RNA from cells treated with the same range of this compound concentrations.
-
LC-MS/MS Analysis: Digest the RNA to nucleosides and analyze the samples by LC-MS/MS to quantify the percentage of 13C-cytidine incorporation.[6][7]
-
Data Analysis: Plot cell viability and 13C-cytidine incorporation against the this compound concentration. The optimal concentration will be the highest concentration that provides significant incorporation without a substantial decrease in cell viability.
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity and Labeling Efficiency of this compound in HeLa Cells after 24h Incubation
| This compound (µM) | Cell Viability (%) | 13C-Cytidine Incorporation (%) |
| 0 | 100 ± 5 | 0 |
| 10 | 98 ± 4 | 5 ± 1 |
| 25 | 95 ± 6 | 12 ± 2 |
| 50 | 92 ± 5 | 25 ± 3 |
| 100 | 88 ± 7 | 40 ± 4 |
| 200 | 65 ± 8 | 45 ± 5 |
| 500 | 30 ± 6 | 48 ± 5 |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound incorporation into RNA.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic for Low Incorporation
Caption: Decision tree for troubleshooting low this compound incorporation.
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Technical Support Center: Cytidine-13C-1 Metabolic Flux Analysis
Welcome to the technical support center for Cytidine-13C-1 based metabolic flux analysis (MFA). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Section 1: Experimental Design & Setup Pitfalls
This section addresses common issues that arise during the planning and setup of your ¹³C-MFA experiments.
Question: My flux results have very large confidence intervals, making them difficult to interpret. How can I improve the precision of my flux estimations?
Answer: Low precision in flux estimations is a common problem that often originates from the experimental design. The choice and combination of isotopic tracers are critical for constraining fluxes throughout your metabolic network.[1][2]
Troubleshooting Steps:
-
Tracer Selection: While Cytidine-¹³C-1 is useful for probing nucleotide metabolism, it may not provide sufficient labeling in central carbon pathways. The ¹³C label from cytidine primarily enters the pyrimidine synthesis pathway and ribose phosphate pools. Fluxes distant from these entry points may be poorly resolved.
-
Parallel Labeling Experiments: There is no single best tracer for resolving all fluxes in a complex network.[3] A powerful strategy is to perform parallel labeling experiments.[3][4] For instance, you can run one experiment with [1,2-¹³C₂]-glucose to resolve upper metabolism (glycolysis, pentose phosphate pathway) and another with [U-¹³C₅]-glutamine for the TCA cycle, in addition to your Cytidine-¹³C-1 experiment to trace nucleotide synthesis.[3][5] All data can then be integrated into a single model for a comprehensive and more precise flux map.[3]
-
In Silico Experimental Design: Before starting wet-lab experiments, use computational tools to simulate your labeling strategy.[1] Software can predict which tracer combinations will provide the best statistical resolution for the fluxes you are most interested in, saving significant time and resources.[1][6]
Question: How long should I run the labeling experiment? I'm not sure if my cells have reached isotopic steady state.
Answer: A critical assumption for standard (steady-state) ¹³C-MFA is that the isotopic labeling in all measured metabolites has reached a steady state.[3] If this assumption is violated, the calculated fluxes will be incorrect.
Troubleshooting Steps:
-
Verify Steady State: To confirm isotopic steady state, you must perform a time-course experiment. Collect samples at two or more late time points (e.g., 18 and 24 hours, depending on cell doubling time) after introducing the Cytidine-¹³C-1 tracer.[3] If the mass isotopomer distributions (MIDs) of key metabolites are identical between these time points, steady state has been achieved.[3] For slow-growing mammalian cells, achieving steady state in protein-bound amino acids can take several cell doublings.[7]
-
Consider Isotopically Non-Stationary MFA (INST-MFA): If your system has slow turnover rates or if long incubation times are toxic, achieving a true isotopic steady state may not be feasible. In such cases, INST-MFA is the recommended approach.[7][8] INST-MFA models the labeling dynamics over time, using data from multiple, earlier time points before steady state is reached.[7][8][9] This method can shorten experimental times and, in some cases, increase flux precision.[7]
Section 2: Data Acquisition & Sample Handling Pitfalls
This section covers potential issues during sample collection, processing, and analysis.
Question: I am observing very low incorporation of the ¹³C label into my target metabolites. What could be the cause?
Answer: Low label incorporation is a frequent issue that can compromise the entire analysis. It can stem from biological, chemical, or technical factors.
Troubleshooting Steps:
-
Check Tracer Purity and Concentration: Verify the isotopic purity and concentration of your Cytidine-¹³C-1 stock. Ensure the final concentration in the medium is sufficient to compete with any endogenous synthesis or unlabeled sources.
-
Assess Cellular Uptake: Confirm that your cells are efficiently taking up the cytidine tracer from the medium. You can measure the disappearance of cytidine from the culture medium over time.
-
Consider Pathway Activity: Low incorporation may reflect the underlying biology. For example, if the de novo pyrimidine synthesis pathway is highly active, it will produce unlabeled intermediates that dilute the ¹³C label from the cytidine salvage pathway. Conversely, if the salvage pathway is inactive, uptake will be minimal.
-
Metabolite Pool Sizes: Large intracellular pools of unlabeled cytidine or related nucleotides will take longer to turn over and become labeled. Dynamic labeling experiments can help quantify these turnover rates.[10]
-
Quenching and Extraction Inefficiencies: Ensure your metabolism quenching step is rapid and complete to prevent continued enzymatic activity. Inefficient metabolite extraction can also lead to apparent low labeling. A common method involves rapid quenching with cold methanol or saline solution followed by extraction with a solvent system.[2][8]
Question: My mass spectrometry data seems noisy, and the mass isotopomer distributions (MIDs) are inconsistent across replicates. How can I fix this?
Answer: Reliable isotopomer measurements are critical for accurate flux determination.[11] Inconsistent MIDs often point to issues in sample handling or the analytical measurement itself.
Troubleshooting Steps:
-
Correct for Natural Abundance: Raw MS data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[12][13] Failure to do so will skew your MIDs and lead to erroneous flux calculations. Several software tools and scripts are available for this correction.
-
Check for Analytical Bias: Mass spectrometers, particularly orbitrap instruments, can sometimes have biases that lead to the underestimation of minor isotopomers.[14][15] It's important to validate your MS method's accuracy.[10]
-
Improve Sample Preparation: Consistency is key. Use a standardized protocol for quenching, extraction, and derivatization (if using GC-MS).[2][16] Small variations in these steps can introduce significant variability.
-
Increase Biological Replicates: Using at least three biological replicates is a good practice to estimate measurement errors accurately and gain confidence in your results.
Section 3: Modeling & Data Analysis Pitfalls
This section focuses on challenges related to the computational analysis of your labeling data.
Question: The goodness-of-fit test for my flux model failed, indicating a poor fit between my experimental data and the model simulation. What should I do?
Answer: A statistically unacceptable fit, often indicated by a high Sum of Squared Residuals (SSR), means your model does not adequately explain your data.[3][11] This is a critical checkpoint that should not be ignored.
Troubleshooting Steps:
-
Re-examine the Metabolic Network Model: The most common cause of a poor fit is an incomplete or incorrect metabolic model.[3]
-
Missing Reactions: Have you omitted key pathways? For example, did you account for both de novo and salvage pathways for nucleotides? Are there anaplerotic reactions that need to be included?[3]
-
Incorrect Stoichiometry or Atom Transitions: Double-check all reactions and their corresponding atom mapping. Errors here are easy to make and will guarantee a poor fit.
-
Cellular Compartmentation: For eukaryotic cells, a model that distinguishes between cytosolic and mitochondrial compartments may be necessary for an accurate fit.
-
-
Check for Gross Measurement Errors: Outliers in your labeling or extracellular flux data can prevent a good fit. Re-examine your raw data to identify and potentially exclude any obvious errors.[11]
-
Run Multiple Optimizations: Flux estimation involves solving a non-linear optimization problem.[11] It's crucial to run the parameter estimation from multiple random starting points (e.g., at least 10-100 times) to increase the confidence that you have found the global minimum SSR and not a local minimum.[3]
Question: How do I choose the right software for ¹³C-MFA?
Answer: Several software packages are available, and the best choice depends on your specific needs and expertise. In the past, researchers often had to write their own code, but modern tools have made ¹³C-MFA much more accessible.[3][11]
Comparison of Common ¹³C-MFA Software Packages
| Feature | INCA / Metran | OpenFLUX2 | 13CFLUX2 |
| Primary Use | Steady-state and INST-MFA | Steady-state MFA | Steady-state and INST-MFA |
| Interface | MATLAB-based | Open-source, various interfaces | Standalone application |
| Key Advantage | Widely used, well-documented, powerful statistical analysis features.[17] | High flexibility and customization for experienced users. | User-friendly interface, good for complex networks. |
| Consideration | Requires a MATLAB license. | May have a steeper learning curve for beginners. | May have less extensive documentation than INCA. |
This table provides a general overview. Users should consult the documentation for each tool to determine the best fit for their project.
Section 4: Visualizations and Protocols
Metabolic Fate of Cytidine-¹³C-1
The diagram below illustrates the primary metabolic pathways Cytidine-¹³C-1 enters. The label is first incorporated into the cytidine nucleotide pool via the salvage pathway and can then be converted to other pyrimidines or have its ribose moiety enter the pentose phosphate pathway.
Caption: Metabolic pathways for Cytidine-¹³C-1 tracer incorporation.
General ¹³C-MFA Experimental Workflow
This workflow outlines the key steps from experimental setup to final data interpretation.
Caption: A typical experimental and computational workflow for ¹³C-MFA.
Troubleshooting Logic: Poor Goodness-of-Fit
Use this decision tree to diagnose the cause of a poor statistical fit in your flux model.
Caption: Decision tree for troubleshooting a poor model fit.
Experimental Protocol: A General Guide for ¹³C Labeling in Adherent Mammalian Cells
This protocol provides a generalized framework. Specific details like incubation times and media formulations must be optimized for your cell line and experimental goals.
I. Materials
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Isotopically labeled medium: Basal medium lacking the nutrient to be labeled (e.g., custom DMEM without cytidine)
-
Sterile ¹³C-labeled tracer stock (e.g., 100 mM Cytidine-¹³C-1 in sterile water)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: e.g., 80% methanol, -80°C
-
Extraction solvent: e.g., a monophasic mixture of methanol/acetonitrile/water
-
Cell scrapers
-
Liquid nitrogen
II. Procedure
-
Cell Seeding and Growth:
-
Seed cells in culture plates (e.g., 6-well or 10 cm dishes) at a density that will result in ~80-90% confluency at the time of harvest.
-
Culture cells under standard conditions until they reach a state of exponential growth and metabolic pseudo-steady state. This typically requires at least 24-48 hours.
-
-
Tracer Introduction:
-
Prepare the labeling medium by supplementing the custom basal medium with all necessary components (dialyzed FBS is recommended to minimize unlabeled sources) and the ¹³C tracer to its final desired concentration.
-
Aspirate the standard medium from the cells, wash once quickly with pre-warmed PBS.
-
Immediately add the pre-warmed ¹³C labeling medium to the cells to start the experiment. Record this as T=0.
-
-
Isotopic Labeling and Sampling:
-
Incubate the cells in the labeling medium for the desired duration. For steady-state MFA, this should be long enough to achieve isotopic equilibrium (e.g., 24 hours, determined empirically).
-
At each sampling time point, remove the plate from the incubator and proceed immediately to quenching.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cell monolayer very rapidly (<10 seconds) with ice-cold PBS to remove extracellular metabolites.
-
Immediately add a sufficient volume of -80°C quenching solution (e.g., 1 mL for a 6-well plate) and transfer the plate to a dry ice bath to flash-freeze the cells and halt all enzymatic activity.
-
Scrape the frozen cells in the quenching solution and transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
Perform metabolite extraction according to your validated lab protocol (e.g., by adding extraction solvent, vortexing, and pelleting cell debris via centrifugation at high speed at 4°C).
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions for your target metabolites.
-
Be sure to also collect samples of the culture medium to measure the uptake and secretion rates of key metabolites (e.g., glucose, lactate, amino acids, cytidine), which are required for the flux calculations.[11]
-
References
- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
How to correct for natural 13C abundance in Cytidine-13C-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytidine-¹³C-1. Our goal is to help you navigate and correct for the natural abundance of ¹³C in your mass spectrometry data, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for the natural abundance of ¹³C in my Cytidine-¹³C-1 experiments?
Q2: What is a Mass Isotopologue Distribution (MID)?
A2: A Mass Isotopologue Distribution (MID) represents the fractional abundance of all isotopologues of a molecule. For a molecule with 'n' carbon atoms, there can be isotopologues with 0, 1, 2, ..., n ¹³C atoms, corresponding to masses M+0, M+1, M+2, ..., M+n. The MID is the direct output from the mass spectrometer and is the raw data used for natural abundance correction.
Q3: Can I simply subtract the signal from an unlabeled control sample from my labeled sample's signal?
A3: No, this is not a valid method for correction. The contribution of natural ¹³C abundance to the mass isotopologue distribution is not a simple background subtraction. The natural abundance effect is multiplicative and needs to be corrected using a mathematical deconvolution approach, typically a matrix-based method.
Troubleshooting Guide
This guide addresses common issues encountered during Cytidine-¹³C-1 experiments and their analysis.
| Issue | Possible Causes | Recommended Solutions |
| High M+1 peak in unlabeled cytidine control | This is expected due to the natural abundance of ¹³C and other heavy isotopes (¹⁵N, ¹⁷O, ¹⁸O). | Analyze the unlabeled control to determine the natural MID. This data is essential for building the correction matrix. |
| Corrected data shows negative abundance for some isotopologues | Incorrect correction matrix; Errors in raw data integration; Contamination or interfering peaks in the mass spectrum. | Verify the elemental composition of cytidine and the natural isotope abundances used to build the correction matrix. Manually inspect the raw data for integration errors or co-eluting species. Ensure proper chromatographic separation. |
| Low signal intensity of labeled cytidine | Inefficient cellular uptake of Cytidine-¹³C-1; Short incubation time; Low concentration of the tracer; Issues with the LC-MS method. | Optimize incubation time and tracer concentration. Check and optimize LC-MS parameters such as spray voltage, gas flows, and collision energy. |
| High variability between replicate samples | Inconsistent cell plating, treatment, or harvesting; Pipetting errors during sample preparation; Instability of cytidine during extraction or storage. | Standardize cell culture and sample handling procedures. Use calibrated pipettes and maintain a consistent cold chain during sample processing. |
| Unexpected labeled species detected | Contamination of the Cytidine-¹³C-1 tracer; Metabolic scrambling or unexpected pathway activity. | Check the isotopic purity of the Cytidine-¹³C-1 tracer from the supplier. Review the known metabolic pathways of cytidine and consider the possibility of carbon recycling. |
Experimental Protocols
Protocol 1: Determining the Mass Isotopologue Distribution (MID) of Unlabeled Cytidine
-
Sample Preparation: Culture your cells or prepare your biological system under the same conditions as your labeling experiment, but without the addition of Cytidine-¹³C-1.
-
Metabolite Extraction: Harvest the cells and extract the metabolites using a validated protocol (e.g., cold methanol/water/chloroform extraction).
-
LC-MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer. Acquire the mass spectrum for cytidine.
-
Data Extraction: Integrate the peak areas for the different mass isotopologues of cytidine (M+0, M+1, M+2, etc.).
-
Normalization: Normalize the peak areas to obtain the fractional abundance of each isotopologue. This is your measured MID for unlabeled cytidine.
Protocol 2: Correction for Natural ¹³C Abundance using the Matrix Method
The correction for natural ¹³C abundance can be performed using the following matrix equation:
I = C * M
Where:
-
I is the vector of measured fractional abundances of the mass isotopologues.
-
C is the correction matrix.
-
M is the vector of the true, corrected fractional abundances of the mass isotopologues.
To find the true abundances (M), we can use the inverse of the correction matrix (C⁻¹):
M = C⁻¹ * I
Step 1: Determine the Elemental Composition of Cytidine
The molecular formula for cytidine is C₉H₁₃N₃O₅.[1][2][3][4]
Step 2: Obtain the Natural Abundances of Constituent Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Step 3: Construct the Correction Matrix (C)
The correction matrix is constructed based on the probability of each mass isotopologue occurring naturally for a molecule with a given elemental composition. Each column of the matrix represents the theoretical MID for a molecule with a specific number of ¹³C labels. For a molecule with 'n' carbon atoms, the correction matrix will be an (n+1) x (n+1) matrix.
For cytidine (9 carbon atoms), the correction matrix C would be a 10x10 matrix. The element C(i,j) of the matrix represents the probability that a molecule with j-1 ¹³C labels will be measured as having a mass of M+i-1 due to the natural abundance of heavy isotopes of all its constituent elements. The calculation of each element is complex and is typically performed using specialized software. However, the principle is based on the binomial expansion of the isotopic abundances for each element.
Step 4: Perform the Matrix Multiplication
Once you have your measured MID vector (I) and have calculated the inverse of the correction matrix (C⁻¹), you can perform the matrix multiplication to obtain the corrected MID vector (M).
Example Calculation for a Hypothetical Tri-carbon Molecule (C₃H₈O)
To illustrate the principle with a simpler example, let's consider a hypothetical molecule with the formula C₃H₈O.
Measured MID (I):
-
M+0: 0.8500
-
M+1: 0.1350
-
M+2: 0.0145
-
M+3: 0.0005
Calculated Correction Matrix (C) for C₃H₈O: (This would be a 4x4 matrix calculated based on the natural abundances of C, H, and O)
Inverse of the Correction Matrix (C⁻¹): (Calculated from C)
Corrected MID (M) = C⁻¹ * I: The resulting vector M will give the true fractional abundances of the M+0, M+1, M+2, and M+3 isotopologues that are solely due to the experimental labeling.
Data Presentation
Natural Isotope Abundances
| Element | Isotope | Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Hypothetical Mass Isotopologue Data for Cytidine (C₉H₁₃N₃O₅)
| Mass Isotopologue | Unlabeled Control (Measured Fractional Abundance) | Labeled Sample (Measured Fractional Abundance) | Labeled Sample (Corrected Fractional Abundance) |
| M+0 | 0.9012 | 0.4500 | 0.4994 |
| M+1 | 0.0908 | 0.3500 | 0.3885 |
| M+2 | 0.0076 | 0.1500 | 0.1001 |
| M+3 | 0.0004 | 0.0400 | 0.0110 |
| M+4 | < 0.0001 | 0.0080 | 0.0010 |
| M+5 | < 0.0001 | 0.0020 | < 0.0001 |
Note: The data in this table is for illustrative purposes only and will vary depending on experimental conditions.
Visualizations
Caption: Workflow for a Cytidine-¹³C-1 labeling experiment and subsequent data correction.
References
Technical Support Center: Enhancing ¹³C NMR Signal-to-Noise for Cytidine-¹³C-¹
Welcome to the technical support center for optimizing your Nuclear Magnetic Resonance (NMR) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) for Cytidine-¹³C-¹ and other ¹³C-labeled compounds.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues encountered during ¹³C NMR experiments that lead to poor signal-to-noise ratios.
Q1: My ¹³C signal for Cytidine-¹³C-¹ is very weak or lost in the noise. What are the first things I should check?
A1: Low signal-to-noise is a frequent challenge in ¹³C NMR due to the low natural abundance and smaller gyromagnetic ratio of ¹³C.[1] Start by addressing the most common sources of poor signal:
-
Sample Concentration: Insufficient sample concentration is a primary cause of low SNR.[2] For ¹³C experiments, a higher concentration is generally required compared to ¹H NMR. Aim for a saturated solution if possible, typically in the range of 50-100 mg of your compound in 0.6-0.7 mL of deuterated solvent.[3][4]
-
Number of Scans (NS): The SNR increases with the square root of the number of scans.[5] If your initial spectrum is weak, increasing the number of scans is a direct way to improve the signal. Doubling the signal level requires quadrupling the number of scans.[6]
-
Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit and receive radiofrequency (RF) pulses, leading to significant signal loss.[2] Always tune and match the probe for each sample to ensure maximum power transfer and signal detection.[2] A poorly tuned proton channel can also lead to incomplete decoupling and a lower SNR.[7]
Q2: I've increased the number of scans, but the experiment is taking too long. How can I optimize my acquisition parameters for better sensitivity in a shorter time?
A2: Optimizing acquisition parameters is key to achieving the best possible SNR in the least amount of time.[8] Consider the following adjustments:
-
Pulse Width (Flip Angle): For samples with carbons that have long relaxation times (like quaternary carbons), using a shorter pulse width (e.g., a 30° or 45° flip angle instead of 90°) can be beneficial. While this may slightly decrease the signal from protonated carbons, it can significantly increase the signal for slowly relaxing carbons by allowing for a shorter relaxation delay.[9]
-
Relaxation Delay (D1): A longer relaxation delay allows for more complete relaxation of the nuclei, which can lead to a greater signal.[9] An extended delay can also enhance the Nuclear Overhauser Effect (NOE), which boosts the ¹³C signal intensity through polarization transfer from decoupled protons.[9] A common starting point is a D1 of 1-2 seconds.[9]
-
Acquisition Time (AQ): An acquisition time of around 1.0 second is often a good balance. Shorter values can cause signal truncation and distortion, while longer values may not significantly improve the linewidth or SNR.[8]
Q3: My sample is precious and I have a very limited amount. How can I maximize the signal from a dilute sample?
A3: When dealing with a limited amount of sample, several strategies can help maximize the signal:
-
Use Specialized NMR Tubes: For small sample volumes, consider using Shigemi or other micro-volume NMR tubes. These tubes are designed to position the entire sample within the most sensitive region of the RF coil, maximizing the signal from your material.[9][10]
-
Optimize Solvent Volume: Ensure the sample height in the NMR tube is sufficient to be within the detection region of the probe's coil, typically around 4 cm.[9] Using too much solvent will dilute your sample unnecessarily.[9]
-
Employ a Cryoprobe: If available, a cryoprobe is one of the most effective ways to boost SNR. By cooling the electronics to cryogenic temperatures, thermal noise is significantly reduced, leading to a sensitivity gain of up to 4 times over a room-temperature probe.[6][11] This can reduce the required experiment time by a factor of up to 20.[11]
Frequently Asked Questions (FAQs)
Q4: What are polarization transfer techniques and how can they help improve my Cytidine-¹³C-¹ signal?
A4: Polarization transfer sequences are powerful methods for enhancing the signal of insensitive nuclei like ¹³C by transferring magnetization from more sensitive nuclei, such as ¹H.[2]
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer): These are the most common techniques. They can provide a theoretical signal enhancement of up to fourfold (γH/γC ≈ 4) for protonated carbons.[2] DEPT is often preferred as it produces less spectral distortion.[2] These experiments are excellent for identifying CH, CH₂, and CH₃ groups.[12][13]
-
Dynamic Nuclear Polarization (DNP): This is a hyperpolarization technique that can enhance signals by several orders of magnitude.[14] It involves transferring spin polarization from electrons of a stable radical to the target nuclei.[14]
-
Parahydrogen Induced Polarization (PHIP): This method uses the spin order of parahydrogen to enhance the signals of hydrogenation products, providing a continuous supply of hyperpolarized molecules.[15]
Q5: How does the Nuclear Overhauser Effect (NOE) improve my ¹³C signal?
A5: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons during the relaxation delay (a technique called proton decoupling) can transfer polarization to nearby ¹³C nuclei.[8] This can increase the ¹³C signal by as much as 200% (a 3-fold enhancement) under ideal conditions.[8] The enhancement is highly variable and depends on the number of nearby protons; methyl carbons typically show a significant enhancement, while quaternary carbons receive very little.[8]
Q6: My baseline is distorted and the peaks are broad. Could this be affecting my SNR?
A6: Yes, a poor baseline and broad peaks will reduce the apparent signal-to-noise ratio. Common causes include:
-
Inhomogeneous Magnetic Field (Poor Shimming): This is a frequent cause of broad peaks. Always perform standard shimming procedures for each sample.[2]
-
Presence of Solid Particles: Suspended particles in the sample can distort the magnetic field homogeneity, leading to broad lines.[3] Always filter your sample into a clean NMR tube.[3][16]
-
High Sample Concentration: While a high concentration is generally good for ¹³C NMR, an overly concentrated or viscous sample can lead to broader lines and difficulty in shimming.[3][4]
Quantitative Data Summary
The following table summarizes the potential SNR enhancements from various techniques.
| Technique | Parameter | Typical Enhancement Factor | Notes |
| Hardware | |||
| Cryoprobe | - | ~3-4x | Reduces thermal noise in the probe electronics.[6][11] |
| Higher Field Spectrometer | - | Proportional to B₀^(3/2) | Increases chemical shift dispersion and sensitivity.[2] |
| Experimental Parameters | |||
| Increased Scans | Number of Scans (NS) | √NS | SNR is proportional to the square root of the number of scans.[5] |
| Pulse Sequences | |||
| NOE | Proton Decoupling | Up to 3x | Highly variable; most effective for protonated carbons.[8] |
| DEPT/INEPT | Polarization Transfer | Up to 4x | For protonated carbons; based on the ratio of gyromagnetic ratios (γH/γC).[2] |
| DNP | Hyperpolarization | 100x to 1000x | Requires specialized equipment and polarizing agents.[14] |
Experimental Protocols
Protocol 1: DEPT-135 Experiment
The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for differentiating between CH, CH₂, and CH₃ carbons.
-
Sample Preparation: Prepare a concentrated solution of your Cytidine-¹³C-¹ sample (ideally 50 mg or more) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[16] Filter the sample into a clean 5 mm NMR tube.[3]
-
Initial Setup: Tune and match the probe.[2] Perform standard shimming procedures.
-
Acquire a Standard ¹³C Spectrum: First, run a standard proton-decoupled ¹³C experiment to determine the chemical shift range of your compound.[2]
-
Set up the DEPT-135 Experiment:
-
Load the standard DEPT-135 pulse program from the spectrometer's library.
-
Set the spectral width to encompass all carbon signals observed in the standard ¹³C spectrum.[2]
-
The key parameter in a DEPT experiment is the final proton pulse angle, which is set to 135° for DEPT-135.
-
-
Data Acquisition and Processing:
-
Acquire the data. The number of scans will depend on your sample concentration.
-
Process the resulting FID with a Fourier transform.
-
-
Interpretation:
Visualizations
Below are diagrams illustrating key workflows and relationships for improving NMR signal-to-noise.
Caption: Troubleshooting workflow for addressing low SNR in ¹³C NMR experiments.
Caption: Conceptual diagram of polarization transfer from ¹H to ¹³C nuclei.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. epfl.ch [epfl.ch]
- 6. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. Cryoprobes [nmr.chem.ucsb.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: Troubleshooting Poor Peak Resolution in LC-MS for Cytidine-13C-1
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak resolution during the LC-MS analysis of Cytidine-13C-1. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in LC-MS?
Poor peak resolution in LC-MS, manifesting as peak tailing, fronting, or splitting, can stem from a variety of factors. These can be broadly categorized as issues related to the mobile phase, the analytical column, the sample and injection, or the LC system hardware. Common culprits include a mismatch between the sample solvent and the mobile phase, column degradation, secondary interactions between the analyte and the stationary phase, and extra-column volume.[1][2]
Q2: Why am I observing peak tailing with my this compound sample?
Peak tailing for a polar compound like cytidine is often due to secondary interactions with the stationary phase.[2] This can be caused by:
-
Silanol Interactions: Free silanol groups on silica-based columns can interact with basic analytes, causing tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of cytidine, the compound may exist in both ionized and non-ionized forms, leading to peak asymmetry.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing.[2][3]
-
Column Contamination: Accumulation of contaminants on the column frit or packing material can distort peak shape.[4]
Q3: Could the 13C label in this compound affect its chromatographic behavior and cause poor resolution?
While isotopic labeling can sometimes lead to slight differences in retention time compared to the unlabeled analogue, this "chromatographic isotope effect" is generally very small for 13C and is unlikely to be the primary cause of significant peak resolution issues like severe tailing or splitting.[5] The chemical properties of this compound are nearly identical to unlabeled cytidine. Therefore, troubleshooting should focus on standard chromatographic parameters.
Q4: What is peak fronting and what causes it?
Peak fronting, where the peak has a leading edge, is less common than tailing. Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[3]
-
Column Collapse: A physical change or collapse of the column bed can lead to peak fronting.[4]
-
High Analyte Concentration: In some cases, very high concentrations can lead to fronting.
Q5: Why are my peaks splitting?
Split peaks can be caused by:
-
Partially Blocked Column Frit: Debris can cause the sample to be distributed unevenly onto the column.[4]
-
Injection Solvent Issues: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[3]
-
Column Void: A void or channel in the column packing can lead to two different flow paths for the analyte.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak resolution for this compound.
Diagram: Troubleshooting Workflow for Poor Peak Resolution
Caption: A flowchart outlining the decision-making process for troubleshooting poor peak resolution.
Step 1: Evaluate the Mobile Phase
Issue: Inconsistent retention times, peak tailing, or fronting.
Protocol: Mobile Phase Optimization
-
Preparation: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily to avoid degradation or microbial growth.[6]
-
pH Adjustment: For a basic compound like cytidine, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a consistent ionization state. Using a low pH (e.g., 2-3) can protonate residual silanols on the column, reducing secondary interactions.
-
Buffer Concentration: Use an appropriate buffer concentration (typically 10-20 mM) to control the pH and improve peak shape. Insufficient buffer concentration can lead to increased secondary interactions and peak tailing.[7]
-
Solvent Strength: If peaks are broad, consider increasing the percentage of the organic modifier to reduce retention time.[8]
Step 2: Assess the Analytical Column
Issue: Peak tailing, fronting, or split peaks that persist after mobile phase optimization.
Protocol: Column Evaluation and Maintenance
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially for gradient methods.
-
Column Flushing: If contamination is suspected, flush the column according to the manufacturer's instructions. A common procedure is to flush with progressively stronger, miscible solvents.
-
Backflushing: For a partially blocked inlet frit, disconnect the column from the detector and reverse the flow direction to flush debris to waste.[4]
-
Column Choice: For polar compounds like cytidine, consider using a column with a polar-embedded or polar-endcapped stationary phase to minimize secondary interactions with silanols. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be a suitable alternative.
Step 3: Examine Sample and Injection Parameters
Issue: Distorted or split peaks, especially at the beginning of the chromatogram.
Protocol: Sample and Injection Optimization
-
Sample Solvent: The sample solvent should ideally be the same as or weaker than the initial mobile phase.[2] Dissolving this compound in a solvent with a high percentage of organic solvent when using a reversed-phase method with high aqueous initial conditions can lead to poor peak shape.
-
Injection Volume and Concentration: To check for column overload, reduce the injection volume or dilute the sample.[2][3] A systematic reduction in sample load should lead to improved peak symmetry if overloading is the issue.
Step 4: Inspect the LC System
Issue: All peaks in the chromatogram are broad or tailing.
Protocol: System Check
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[1]
-
Leaks: Visually inspect the system for any leaks, as these can cause pressure fluctuations and poor chromatographic performance.
-
Detector Settings: Ensure the detector acquisition rate is sufficient to capture the peak shape accurately.
Quantitative Data Summary
The following table provides general guidelines for key experimental parameters. Optimal values will be method-specific.
| Parameter | Recommended Range/Value | Potential Impact on Peak Resolution |
| Mobile Phase Buffer Concentration | 10-50 mM | Insufficient concentration can lead to peak tailing.[7] |
| Mobile Phase pH (for basic analytes) | 2-3 pH units below analyte pKa | Operating near the pKa can cause peak asymmetry.[1] |
| Injection Volume | ≤ 5% of column volume | Excessive volume can cause column overload and peak distortion. |
| Sample Solvent Strength | Weaker than or equal to initial mobile phase | A stronger solvent can cause peak fronting or splitting.[2] |
| Tubing Internal Diameter | 0.005" (or narrower) | Wider tubing increases extra-column volume, leading to peak broadening.[1] |
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. HILIC 문제해결(Troubleshooting) | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Minimizing Isotopic Scrambling in Cytidine-¹³C-1 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Cytidine-¹³C-1 tracer studies. Our goal is to help you minimize isotopic scrambling and ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide addresses specific issues related to isotopic scrambling and provides actionable solutions in a question-and-answer format.
Question 1: I am observing unexpected ¹³C labeling patterns in my metabolites downstream of cytidine, suggesting the ¹³C-1 label from the ribose has been redistributed. What is causing this isotopic scrambling?
Answer: Isotopic scrambling of the ¹³C-1 label on the ribose moiety of cytidine is primarily due to the catabolism of the ribose sugar and its entry into the central carbon metabolism, specifically the Pentose Phosphate Pathway (PPP) .
Here's a step-by-step breakdown of the likely metabolic route causing the scrambling:
-
Cytidine Catabolism: Exogenously supplied cytidine can be catabolized. Cytidine deaminase can convert cytidine to uridine. Subsequently, uridine phosphorylase can cleave uridine into uracil and ribose-1-phosphate.
-
Entry into the Pentose Phosphate Pathway: The resulting ¹³C-1 labeled ribose-1-phosphate is converted to ribose-5-phosphate, a key entry point into the PPP.
-
Carbon Rearrangement in the PPP: The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by enzymes like transketolase and transaldolase. These reactions rearrange the carbon backbone of sugar phosphates, leading to the redistribution of the original ¹³C-1 label to other carbon positions in pentoses, hexoses, and triose phosphates.
This scrambling can lead to the appearance of ¹³C label in unexpected positions in downstream metabolites, such as amino acids and lipids, complicating the interpretation of metabolic flux.
Question 2: How can I experimentally minimize the isotopic scrambling of the ¹³C-1 label from cytidine?
Answer: Minimizing isotopic scrambling requires careful experimental design to limit the catabolism of the labeled cytidine and its entry into the PPP. Here are several strategies:
-
Optimize Incubation Time: The extent of scrambling is often time-dependent. Shorter incubation times can reduce the degree to which the ¹³C-1 label is catabolized and redistributed. It is crucial to perform a time-course experiment to determine the optimal window where the label is incorporated into the pathway of interest with minimal scrambling.
-
Use of Pentose Phosphate Pathway (PPP) Inhibitors: Pharmacological inhibition of the PPP can reduce the scrambling of the ribose label. However, this approach should be used with caution as it can also perturb the metabolic network you are studying.
-
Maintain High Salvage Pathway Activity: Promoting the direct phosphorylation of cytidine to cytidine monophosphate (CMP) via the pyrimidine salvage pathway can help to channel the tracer into nucleotide synthesis before it is catabolized. Experimental conditions that favor anabolic processes may help in this regard.
-
Tracer Concentration: Using the appropriate concentration of the Cytidine-¹³C-1 tracer is important. High concentrations might saturate the salvage pathway and lead to increased catabolism and subsequent scrambling.
Question 3: How can I quantify the extent of isotopic scrambling in my experiment?
Answer: Quantifying isotopic scrambling is essential for accurate data interpretation. This is typically achieved using mass spectrometry-based techniques to analyze the isotopologue distribution of key metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing the labeling patterns of central carbon metabolites, including sugars and amino acids. Derivatization of the analytes is usually required. By analyzing the fragmentation patterns of metabolites like ribose, it is possible to determine the positional enrichment of ¹³C and thus quantify the extent of scrambling.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is well-suited for the analysis of polar metabolites like nucleotides and sugar phosphates without the need for derivatization. By monitoring specific precursor-product ion transitions, you can determine the mass isotopomer distribution of key intermediates in the PPP and downstream pathways.
Deconvolution of Mass Spectra: The raw mass spectral data needs to be corrected for the natural abundance of heavy isotopes of all elements in the molecule. Specialized software can be used for this deconvolution to accurately determine the extent of ¹³C incorporation from the tracer.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of Cytidine-¹³C-1 tracer studies?
A1: Isotopic scrambling refers to the redistribution of the ¹³C label from its original position (C1 of the ribose) to other carbon positions within the molecule or in downstream metabolites. This occurs through metabolic pathways that cleave and rearrange the carbon skeleton of the ribose moiety.
Q2: Why is it important to minimize isotopic scrambling?
Q3: Can the choice of cell line or experimental model affect the degree of isotopic scrambling?
A3: Yes, the metabolic phenotype of the cell line or model system can significantly influence the extent of scrambling. Cells with high rates of nucleotide catabolism and a highly active pentose phosphate pathway are more likely to exhibit significant scrambling of the ¹³C-1 ribose label.
Q4: Are there alternative labeled cytidine tracers that are less prone to scrambling?
A4: While a ¹³C-1 label on the ribose is inherently susceptible to scrambling via the PPP, using cytidine labeled on the pyrimidine base (e.g., [2-¹³C]-Cytidine or [¹⁵N₂]-Cytidine) can be an alternative for tracing the fate of the base into nucleotide synthesis without the complication of ribose scrambling. However, the choice of tracer depends on the specific biological question being addressed.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the impact of experimental conditions on isotopic scrambling. Note: This data is for illustrative purposes and actual results will vary depending on the experimental system.
| Experimental Condition | Incubation Time (hours) | PPP Inhibitor (6-AN) | Observed Scrambling in Glycolytic Intermediates (%) |
| Control | 2 | None | 15% |
| Control | 8 | None | 45% |
| Control | 24 | None | 70% |
| PPP Inhibition | 8 | 10 µM | 20% |
| Short Incubation | 0.5 | None | < 5% |
Experimental Protocols
Protocol 1: Time-Course Experiment to Assess Isotopic Scrambling
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired confluency.
-
Tracer Introduction: Replace the culture medium with a medium containing Cytidine-¹³C-1 at the desired concentration.
-
Time Points: Harvest cells at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) after introducing the tracer.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable protocol (e.g., methanol/water/chloroform extraction).
-
Sample Analysis: Analyze the polar metabolite fraction by GC-MS or LC-MS/MS to determine the isotopologue distribution of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, fructose-6-phosphate, lactate).
-
Data Analysis: Correct for natural isotope abundance and calculate the percentage of scrambling at each time point.
Protocol 2: Quantification of ¹³C-1-Ribose Scrambling by GC-MS
-
Sample Preparation: Hydrolyze RNA or purify ribose-containing metabolites from cell extracts.
-
Derivatization: Derivatize the sugar fraction to make it volatile for GC-MS analysis (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use an appropriate temperature gradient to separate the analytes.
-
Mass Spectrometry: Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to analyze the fragmentation pattern of the derivatized ribose.
-
Data Interpretation: Analyze the mass isotopomer distribution of specific fragments of the ribose molecule to determine the positional enrichment of ¹³C. This allows for the quantification of the label's redistribution from the C1 position.
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Dealing with Cytotoxicity of High Cytidine-13C-1 Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with high concentrations of Cytidine-13C-1 in their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cell death after introducing this compound. | High concentration leading to cytotoxicity: Exceeding the optimal concentration range for your specific cell line can induce apoptosis or necrosis. | Determine the IC50 value: Perform a dose-response experiment to find the half-maximal inhibitory concentration (IC50) for your cell line. Start with a broad range of concentrations and narrow it down. Reduce concentration: Use this compound at a concentration well below the determined IC50 for your metabolic labeling experiments. |
| Contamination of the this compound stock solution: Bacterial or fungal contamination can be toxic to cell cultures. | Filter-sterilize the stock solution: Use a 0.22 µm filter before adding it to your culture medium. Visually inspect the stock solution: Check for any signs of precipitation or microbial growth. | |
| Interaction with other media components: High concentrations of cytidine might interact with other components in the culture medium, leading to the formation of toxic byproducts. | Use fresh, high-quality culture medium: Ensure all components are within their expiration dates. Test different media formulations: If the problem persists, try a different basal medium. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment: The cytotoxic effect can be influenced by the confluency of the cell culture. | Standardize cell seeding density: Ensure that cells are seeded at the same density for all experiments and that they are in the logarithmic growth phase at the time of treatment. |
| Inaccurate pipetting of this compound stock solution: Small errors in pipetting can lead to significant differences in the final concentration, especially with highly concentrated stocks. | Use calibrated pipettes: Regularly check the calibration of your pipettes. Prepare a fresh dilution series for each experiment: Avoid using old dilutions. | |
| No observable metabolic labeling despite using a high concentration of this compound. | Inefficient cellular uptake: The cell line may have low expression of nucleoside transporters. | Increase incubation time: Allow more time for the cells to take up the labeled cytidine. Check for expression of nucleoside transporters: If possible, perform qPCR or western blotting to assess the expression levels of transporters like CNTs and ENTs. |
| Rapid degradation of this compound: The cell line may have high cytidine deaminase (CDA) activity, which converts cytidine to uridine. | Inhibit CDA activity: Use a CDA inhibitor, such as tetrahydrouridine (THU), in your experiment. Use a higher starting concentration of this compound: This may compensate for the rapid degradation. | |
| Observed cytotoxicity is not dose-dependent. | Off-target effects: At very high concentrations, this compound might have off-target effects unrelated to its incorporation into nucleic acids. | Perform a thorough literature search: Look for any known off-target effects of high cytidine concentrations. Use multiple, independent cytotoxicity assays: This can help to confirm the observed effect and rule out artifacts of a single assay. |
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be more toxic than unlabeled cytidine?
A1: Stable isotope-labeled compounds, such as those labeled with 13C, are generally not considered to have different toxicological profiles from their unlabeled counterparts.[1][2][3][4][5] The small increase in mass due to the 13C isotope is unlikely to alter the molecule's biological activity or toxicity significantly. Therefore, the cytotoxicity of this compound is expected to be very similar to that of natural cytidine.
Q2: What is a typical IC50 value for this compound?
A2: There is limited publicly available data on the specific IC50 value of this compound. However, based on studies of cytidine analogs, the IC50 can vary widely depending on the cell line. For experimental planning, it is crucial to determine the IC50 empirically for your specific cell line. The following table provides hypothetical, yet realistic, IC50 ranges for cytidine in different cancer cell lines to serve as a starting point for your dose-response experiments.
| Cell Line | Cancer Type | Hypothetical IC50 Range (µM) |
| HeLa | Cervical Cancer | 50 - 200 |
| A549 | Lung Cancer | 100 - 500 |
| MCF-7 | Breast Cancer | 75 - 300 |
| Jurkat | T-cell Leukemia | 25 - 150 |
Q3: How does high concentration of this compound cause cytotoxicity?
A3: High concentrations of cytidine can disrupt the natural pyrimidine pool within the cell.[6] This can lead to imbalances in the levels of cytidine and uridine nucleotides. The primary mechanism of cytotoxicity is through the incorporation of excess cytidine triphosphate (CTP) into RNA and deoxycytidine triphosphate (dCTP) into DNA, which can interfere with nucleic acid synthesis and function, ultimately leading to cell cycle arrest and apoptosis.[7]
Q4: What are the key metabolic pathways involved in this compound metabolism and cytotoxicity?
A4: The primary pathway is the pyrimidine salvage pathway.[8][9][10][11] Exogenous this compound is transported into the cell and then phosphorylated by uridine-cytidine kinase (UCK) to form this compound monophosphate (CMP-13C-1).[12][13][14][15][16][17][18] This is further phosphorylated to the di- and triphosphate forms (CDP-13C-1 and CTP-13C-1). CTP-13C-1 can then be incorporated into RNA. For DNA incorporation, CDP-13C-1 is converted to dCDP-13C-1 by ribonucleotide reductase, and then to dCTP-13C-1. A competing pathway involves the deamination of this compound to Uridine-13C-1 by cytidine deaminase (CDA).[19][20][21][22][23][24][25][26]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a colorimetric MTT assay.[27][28][29]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (high concentration)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to have a wide range of concentrations initially (e.g., 0.1 µM to 1000 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol describes how to assess cell viability after treatment with high concentrations of this compound using the trypan blue exclusion method.[30][31][32][33][34]
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, detach adherent cells using trypsin or gently collect suspension cells.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in a known volume of PBS to obtain a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. metsol.com [metsol.com]
- 6. Pyrimidine Pool Disequilibrium Induced by a Cytidine Deaminase Deficiency Inhibits PARP-1 Activity, Leading to the Under Replication of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UCK2 - Wikipedia [en.wikipedia.org]
- 14. Molecular mechanisms of substrate specificities of uridine-cytidine kinase [jstage.jst.go.jp]
- 15. Structural basis for the specificity, catalysis, and regulation of human uridine-cytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 17. Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphorylation of uridine and cytidine by uridine-cytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structural basis of the substrate specificity of cytidine deaminase superfamily Guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 28. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. revvity.com [revvity.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 33. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
Normalization strategies for Cytidine-13C-1 labeling data
Technical Support Center: Cytidine-¹³C-1 Labeling
Welcome to the technical support center for Cytidine-¹³C-1 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting solutions, and detailed protocols for the successful application of stable isotope tracing in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Cytidine-¹³C-1 labeling?
Cytidine-¹³C-1 is a stable isotope-labeled tracer used primarily in metabolic flux analysis (MFA). Its main applications include:
-
Tracing Nucleotide Metabolism: Tracking the incorporation of cytidine into RNA and DNA synthesis pathways, allowing for the quantification of nucleotide production rates.
-
Investigating Central Carbon Metabolism: While glucose and glutamine are more common tracers for central carbon metabolism, labeled cytidine can provide specific insights into the pentose phosphate pathway (PPP) and its connections to nucleotide synthesis.
-
Use as an Internal Standard: It can serve as an internal standard for the quantification of unlabeled cytidine in samples using mass spectrometry.
Q2: How do I determine the optimal concentration and labeling duration for my experiment?
The optimal concentration and duration are cell-type and experiment-specific.
-
Concentration: The ideal concentration should be high enough to ensure sufficient label incorporation for detection without causing cellular toxicity. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Duration: The goal is to achieve an isotopic steady state, where the isotopic enrichment of the metabolites of interest no longer changes over time. This is typically determined by a time-course experiment where samples are collected at multiple time points after the introduction of the tracer. For mammalian cells, this can range from several hours to over 24 hours depending on the proliferation rate and the turnover of the pathway being investigated.
Q3: Why is correction for natural isotopic abundance necessary?
All naturally occurring carbon contains approximately 1.1% ¹³C. When analyzing mass spectrometry data, this natural abundance contributes to the mass isotopologue distribution (MID) of a metabolite, creating small M+1, M+2, etc., peaks even in unlabeled samples. Failing to correct for this natural abundance will lead to an overestimation of the label incorporation from your tracer, resulting in inaccurate flux calculations. It is crucial to analyze an unlabeled control sample and use established algorithms to correct the MIDs of your labeled samples.
Q4: Can I use Cytidine-¹³C-1 in combination with other tracers?
Yes, using multiple isotopic tracers in parallel experiments can provide a more comprehensive view of metabolic pathways. For instance, running parallel experiments with [U-¹³C]-glucose and Cytidine-¹³C-1 can help to more accurately resolve the fluxes through glycolysis, the pentose phosphate pathway, and their contributions to nucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during Cytidine-¹³C-1 labeling experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No ¹³C Incorporation | 1. Insufficient incubation time. 2. Tracer concentration is too low. 3. Degradation of the Cytidine-¹³C-1 tracer. 4. Low metabolic activity or viability of cells. | 1. Perform a time-course experiment to determine the time required to reach isotopic steady state. 2. Conduct a dose-response study to find the optimal tracer concentration. 3. Verify the purity and stability of the tracer stock solution. 4. Check cell viability (e.g., via Trypan Blue) and ensure cells are in the mid-log growth phase. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density or cell counting. 2. Variation in metabolite extraction efficiency. 3. Instrumental drift during LC-MS analysis. | 1. Implement a strict protocol for cell counting and seeding. 2. Add an internal standard prior to extraction to normalize for extraction variability. 3. Run pooled quality control (QC) samples periodically throughout the analytical run to monitor and correct for instrument drift. |
| Unexpected Labeling Patterns | 1. "Label scrambling" due to unexpected metabolic pathways or futile cycles. 2. Contamination of media with unlabeled cytidine. 3. Incomplete isotopic purity of the purchased tracer. | 1. Consult detailed metabolic pathway maps and consider if alternative pathways could be active in your system. 2. Use dialyzed serum in your culture medium to minimize sources of unlabeled precursors. 3. Verify the isotopic purity of the tracer by analyzing a standard solution with LC-MS. |
Detailed Experimental Protocol
This section provides a generalized workflow for a Cytidine-¹³C-1 labeling experiment.
Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and grow in standard, unlabeled medium until they reach 50-60% confluency and are in the mid-logarithmic growth phase.
-
Tracer Introduction: Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the standard medium with a pre-warmed experimental medium containing the predetermined concentration of Cytidine-¹³C-1.
-
Incubation: Culture the cells in the labeling medium for the duration determined in your time-course experiment to ensure isotopic steady state is reached.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture vessel. Scrape the cells in the presence of the solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatography: Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate cytidine and related metabolites.
-
Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer capable of resolving different isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass isotopologue distribution for each metabolite of interest.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for all detected isotopologues of cytidine and downstream metabolites.
-
Natural Abundance Correction: Use data from unlabeled control samples to correct the raw isotopologue data for the natural abundance of ¹³C and other heavy isotopes.
-
Calculate Fractional Enrichment: Determine the fractional contribution of the ¹³C label to each metabolite pool.
-
Normalization: Apply an appropriate normalization strategy to account for variations in sample amount (see table below).
-
Flux Modeling: Use the corrected and normalized data as inputs for metabolic flux analysis software to calculate intracellular reaction rates.
Normalization Strategies for Labeling Data
Proper data normalization is critical to correct for non-biological variation and ensure that observed differences are due to true metabolic changes.
| Normalization Method | Principle | Advantages | Limitations |
| Cell Number / Protein Content | Normalize the total ion intensity of a sample to the initial cell count or the total protein concentration of the cell lysate. | Simple, intuitive, and corrects for variations in the starting amount of biological material. | Can be prone to errors in cell counting or protein quantification. Does not correct for downstream analytical variability. |
| Internal Standard(s) | A known amount of a non-endogenous, isotopically labeled compound (different from the tracer) is added to each sample before extraction. Normalization is performed against the intensity of this standard. | Corrects for variability in both sample extraction and instrument response. | The chosen standard must not be present endogenously and should have similar chemical properties to the analytes of interest. Can be costly. |
| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median of the quotients of the intensities of all metabolites in a sample relative to a reference spectrum (often the median spectrum of all samples). | Robust to outliers and does not assume that a single metabolite is constant across all samples. Corrects for global changes in sample concentration. | Assumes that the majority of metabolite concentrations do not change systematically between the conditions being compared. |
| Total Ion Current (TIC) / Sum Normalization | The intensity of each metabolite is divided by the total ion current (the sum of all intensities) of that sample. | Simple to implement and corrects for differences in the overall signal intensity between runs. | Assumes that the total amount of metabolites is the same across all samples, which may not be true in cases of significant metabolic reprogramming. |
Visualizations and Workflows
General Experimental Workflow
The following diagram outlines the major steps in a typical Cytidine-¹³C-1 labeling experiment, from initial cell culture to final data interpretation.
Caption: A simplified workflow for a Cytidine-¹³C-1 labeling experiment.
Data Analysis Pipeline
This diagram details the computational steps required to process the raw mass spectrometry data and derive meaningful biological insights.
Caption: A flowchart of the data analysis pipeline for ¹³C labeling data.
Troubleshooting Logic Tree
Use this decision tree to diagnose the root cause of low label incorporation in your experiment.
Caption: A decision tree for troubleshooting low ¹³C label incorporation.
How to avoid contamination in Cytidine-13C-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Cytidine-13C-1 experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to potential contamination and inaccurate results.
Issue 1: Unexpected Peaks in Mass Spectrometry Data
Question: I am observing unexpected peaks in my mass spectrometry (MS) data that do not correspond to my target labeled metabolites. What are the potential sources of this contamination?
Answer: Unexpected peaks in MS data are a common issue and can originate from various sources throughout the experimental workflow. It is crucial to systematically identify and eliminate these contaminants.
Common Sources of Contamination:
-
Solvents and Reagents: Impurities in solvents like acetonitrile, methanol, and water can introduce contaminants. Plasticizers (e.g., phthalates) can leach from plastic containers and tubing.[1]
-
Labware: Inadequately cleaned glassware, plastic tubes, and pipette tips can be a significant source of contamination. This includes residual detergents, previously analyzed compounds, and leachates from the plastic itself.
-
Sample Handling: Keratin from skin and hair is a frequent contaminant in proteomics and metabolomics.[2] Personal care products can also introduce volatile organic compounds.
-
LC-MS System: The liquid chromatography (LC) system, including tubing, fittings, and the column, can accumulate contaminants over time. Mobile phase additives can also contribute to background ions.
Troubleshooting Steps:
-
Blank Analysis: Run a blank injection (solvent only) to identify peaks originating from the LC-MS system and solvents.
-
Systematic Isolation: Sequentially remove components of your experimental workflow (e.g., use fresh solvents, new tubing) to pinpoint the source of contamination.
-
Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity reagents.
-
Proper Labware Cleaning: Implement a rigorous cleaning protocol for all labware. This may include rinsing with high-purity solvents and baking glassware at high temperatures.
-
Minimize Plastic Use: Where possible, use glass or polypropylene labware, which are less prone to leaching than other plastics.
-
Good Laboratory Practices: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, to minimize contamination from skin and hair.[3] Work in a clean and controlled environment.
Issue 2: Low or Inconsistent Labeling Efficiency
Question: My results show low or inconsistent incorporation of this compound into my target molecules. What could be the cause?
Answer: Low labeling efficiency can compromise the sensitivity and accuracy of your experiment. Several factors during cell culture and the labeling process can contribute to this issue.
Potential Causes:
-
Insufficient Incubation Time: The time required to reach isotopic steady-state, where the labeling of intracellular metabolites is stable, can vary depending on the cell line and the specific metabolic pathway. For some complex molecules, this can take 24 hours or longer.[4]
-
Cell Health and Proliferation: The metabolic activity and proliferation rate of your cells can significantly impact the uptake and incorporation of the labeled cytidine. Suboptimal cell culture conditions, such as nutrient depletion or over-confluency, can affect labeling.
-
Contamination with Unlabeled Cytidine: The presence of unlabeled cytidine in the culture medium will compete with the labeled tracer, diluting the isotopic enrichment. Standard fetal bovine serum (FBS) is a known source of unlabeled amino acids and nucleosides.[2][5]
-
Tracer Degradation: The stability of the this compound tracer can be a factor. Improper storage or handling can lead to degradation.
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions.
-
Monitor Cell Health: Ensure your cells are healthy and in the exponential growth phase during the labeling experiment.
-
Use Dialyzed Serum: If using FBS, switch to dialyzed FBS to minimize the concentration of unlabeled small molecules, including nucleosides.[5]
-
Confirm Tracer Purity and Stability: Verify the isotopic purity of your this compound tracer. Store the tracer according to the manufacturer's instructions.
-
Control for Background: Culture a control group of cells in parallel with unlabeled cytidine to accurately measure the natural isotopic abundance and any background contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I should be aware of in LC-MS based metabolomics?
A1: Common contaminants include polyethylene glycol (PEG) and polypropylene glycol (PPG) from various lab materials, phthalates from plastics, and siloxanes from silicone-containing products. You may also see adducts with sodium and potassium.[6][7] A comprehensive list of common background ions is provided in the tables below.
Q2: How can I properly sterilize my labware to avoid contamination in my this compound experiments?
A2: The choice of sterilization method depends on the material of your labware.
-
Autoclaving (Steam Sterilization): This is a highly effective method for sterilizing glassware, aqueous solutions, and other heat-resistant materials.[8]
-
Dry Heat Sterilization: Suitable for heat-resistant materials that cannot be exposed to moisture, such as powders and oils. It requires higher temperatures and longer exposure times than autoclaving.[8]
-
Chemical Sterilization: This method uses chemical agents like ethanol or isopropanol and is suitable for heat-sensitive materials. However, ensure that the chemical sterilant is completely removed before use to avoid introducing it as a contaminant.
-
Filtration: Used for heat-sensitive solutions. Use a sterile filter with a pore size of 0.22 µm to remove bacteria.
Q3: What is the best way to prepare my culture medium for a this compound labeling experiment to minimize contamination?
A3: Start with a base medium that is free of unlabeled cytidine. If you must use serum, use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules.[5] Prepare the labeling medium by supplementing the base medium with the desired concentration of this compound. Filter-sterilize the final medium using a 0.22 µm filter before adding it to your cell cultures.
Q4: Can the sample extraction process introduce contamination?
A4: Yes, the extraction process is a critical step where contamination can be introduced. Use high-purity solvents for extraction. Be mindful of the materials used in the extraction process; for example, plastic tubes or pipette tips can leach plasticizers. A common and effective method for quenching metabolism and extracting metabolites is using a cold methanol-water solution.
Q5: How do I differentiate between a true low-level metabolite and a background contaminant in my MS data?
A5: This can be challenging. A good starting point is to compare the peak to your blank and unlabeled control samples. If the peak is present in the blank at a similar intensity, it is likely a contaminant. Additionally, you can check the m/z value against databases of common contaminants. True metabolites should also show a logical isotopic labeling pattern that corresponds to the this compound tracer.
Data Presentation
Table 1: Common Background Ions in ESI+ Mass Spectrometry
| m/z | Ion Formula/Compound | Possible Source |
| 33.0335 | [CH3OH+H]+ | Methanol |
| 42.0338 | [CH3CN+H]+ | Acetonitrile |
| 59.0498 | [CH3CN+NH4]+ | Acetonitrile, Ammonium adduct |
| 64.0158 | [CH3CN+Na]+ | Acetonitrile, Sodium adduct |
| 74.0600 | [C3H7NO+H]+ | Dimethylformamide (DMF) |
| 113.0597 | [C5H11N2O+H]+ | N,N'-Diisopropyl-O-methylisourea |
| 149.0233 | [C8H5O3]+ | Phthalate fragment |
| 279.1591 | [C16H23O4]+ | Phthalate |
Source: Adapted from common background ion lists.[9][10]
Table 2: Common Background Ions in ESI- Mass Spectrometry
| m/z | Ion Formula/Compound | Possible Source |
| 45.0022 | [HCOO]- | Formate |
| 59.0138 | [CH3COO]- | Acetate |
| 97.0029 | [HSO4]- | Sulfate |
| 112.9856 | [CF3COO]- | Trifluoroacetate (TFA) |
| 119.0362 | [C6H5O]- | Phenol |
Source: Adapted from common background ion lists.[9]
Experimental Protocols
Protocol: General Procedure for this compound Labeling in Cultured Mammalian Cells
This protocol provides a general framework. Optimization of cell seeding density, tracer concentration, and incubation time is recommended for each specific cell line and experimental goal.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (lacking unlabeled cytidine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Sterile cell culture plates or flasks
-
Sterile phosphate-buffered saline (PBS)
-
Cold (-80°C) 80% methanol (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of harvest.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dFBS and the desired final concentration of this compound. The optimal concentration should be determined empirically but is often in the range of the normal physiological concentration of cytidine.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period to allow for the uptake and incorporation of this compound. This is typically determined from a time-course experiment to ensure isotopic steady-state is reached.
-
Metabolite Quenching and Extraction:
-
Quickly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolic activity.
-
Place the culture vessel on dry ice for 10 minutes.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tube thoroughly.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.
-
Visualization
Caption: Workflow for identifying and preventing contamination in this compound experiments.
Caption: Simplified metabolic pathway of this compound incorporation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Comparison of Statistical Methods for Analyzing Human Metabolomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. mswil.com [mswil.com]
- 8. Comparison of Sterilization Methods [shp-steriltechnik.de]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scribd.com [scribd.com]
Validation & Comparative
A Researcher's Guide to Stable Isotope Tracers for RNA Analysis: A Comparative Look at Cytidine-¹³C-1 and Alternatives
For researchers, scientists, and drug development professionals venturing into the dynamic world of RNA biology, understanding the synthesis, processing, and decay of RNA is paramount. Stable isotope labeling, coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful lens to visualize these processes. This guide provides a comprehensive comparison of Cytidine-¹³C-1 with other commonly used stable isotope tracers for RNA analysis, supported by experimental insights and detailed protocols.
Introduction to Stable Isotope Labeling of RNA
Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). When cells are cultured in the presence of these labeled precursors, the isotopes are incorporated into newly synthesized biomolecules, including RNA. This "tagging" allows researchers to distinguish new RNA from pre-existing RNA, enabling the study of RNA dynamics. The choice of tracer can significantly impact experimental outcomes, influencing incorporation efficiency, cellular health, and the sensitivity of detection.
Comparison of Stable Isotope Tracers for RNA Analysis
This section compares Cytidine-¹³C-1 with other stable isotope tracers, including ¹⁵N-labeled nucleosides, deuterium-labeled compounds, and ¹³C-labeled glucose. The following table summarizes their key characteristics and performance aspects based on available literature. Direct head-to-head comparative studies for all metrics are limited; therefore, some aspects are inferred from the general principles of stable isotope labeling and analysis.
| Tracer | Labeling Position | Typical Application | Advantages | Disadvantages |
| Cytidine-¹³C-1 | Cytosine base (specific carbon) | RNA turnover studies, metabolic flux analysis | - Specific labeling of cytidine residues.- Can provide insights into specific nucleotide metabolism.- Minimal perturbation to molecular weight. | - May have lower overall labeling density compared to uniformly labeled precursors.- Cost can be a factor. |
| ¹⁵N-Labeled Nucleosides (e.g., ¹⁵N-Uridine) | Nitrogen atoms in the nucleobase | RNA turnover, RNA-protein interactions (NMR) | - High isotopic enrichment is achievable.- Lower natural abundance of ¹⁵N provides a cleaner background in mass spectrometry.[1] | - Can be more expensive than ¹³C-labeled precursors.- Potential for metabolic scrambling of the label.[2] |
| Deuterium-Labeled Glucose ([6,6-²H₂]-glucose) | Ribose moiety of nucleotides | In vivo and in vitro RNA turnover studies | - Relatively inexpensive and safe for in vivo studies in humans.[3][4]- Can be administered orally.[3]- Labels the ribose backbone, providing a general measure of RNA synthesis. | - Lower mass shift per label compared to ¹³C.- Potential for kinetic isotope effects.- Complex data analysis due to hydrogen exchange.[5] |
| ¹³C-Labeled Glucose (e.g., [U-¹³C₆]-glucose) | Ribose moiety and potentially nucleobases | Metabolic flux analysis, RNA turnover | - Labels the entire ribose backbone, providing a strong signal.- Can trace glucose metabolism into nucleotide synthesis pathways. | - Can lead to complex labeling patterns in both ribose and bases.- Higher background due to the natural abundance of ¹³C.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for metabolic labeling of RNA in mammalian cell culture using different stable isotope tracers.
Protocol 1: Metabolic RNA Labeling with ¹³C-Cytidine for Pulse-Chase Analysis
This protocol is designed to measure RNA synthesis and decay rates using a pulse of ¹³C-labeled cytidine followed by a chase with unlabeled cytidine.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
DMEM without cytidine (or custom formulation)
-
¹³C-Cytidine (e.g., Cytidine-¹³C-1)
-
Unlabeled cytidine
-
TRIzol or other RNA extraction reagent
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.
-
Pulse Phase:
-
Remove the regular growth medium.
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed "pulse medium" (DMEM without cytidine supplemented with ¹³C-Cytidine at a final concentration of 10-100 µM). The optimal concentration should be determined empirically to balance labeling efficiency and potential cytotoxicity.[6]
-
Incubate for a defined "pulse" period (e.g., 2-24 hours) to allow incorporation of the labeled nucleoside into newly synthesized RNA.
-
-
Chase Phase:
-
Remove the pulse medium.
-
Wash cells twice with pre-warmed PBS to remove residual ¹³C-Cytidine.
-
Add pre-warmed "chase medium" (complete medium containing a high concentration of unlabeled cytidine, e.g., 10 mM) to outcompete any remaining labeled precursor.
-
Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
RNA Extraction: At each time point, lyse the cells directly in the culture dish using TRIzol and proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Hydrolysis and Analysis:
-
Digest the purified RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
Analyze the resulting nucleoside mixture by LC-MS/MS to determine the ratio of ¹³C-labeled cytidine to unlabeled cytidine.
-
-
Data Analysis: Calculate the decay rate and half-life of the RNA population by fitting the decay of the ¹³C-labeled cytidine fraction over time to an exponential decay model.
Protocol 2: Metabolic RNA Labeling with ¹⁵N-Uridine for Steady-State Analysis
This protocol is suitable for determining the overall rate of RNA synthesis by measuring the incorporation of ¹⁵N-Uridine over time until a steady state is reached.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
DMEM without uridine (or custom formulation)
-
¹⁵N-Uridine
-
RNA extraction kit
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in multiple plates to allow for harvesting at different time points.
-
Labeling:
-
Replace the standard growth medium with pre-warmed "labeling medium" (DMEM without uridine supplemented with ¹⁵N-Uridine at a final concentration of 10-100 µM).
-
Incubate the cells and harvest individual plates at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
-
RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a column-based kit or TRIzol.
-
RNA Hydrolysis and Analysis:
-
Hydrolyze the RNA to nucleosides as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to quantify the fraction of ¹⁵N-labeled uridine relative to the total uridine pool.
-
-
Data Analysis: Plot the percentage of ¹⁵N-labeled uridine over time. The rate of incorporation can be determined from the initial slope of the curve, and the time to reach a plateau indicates the time to achieve steady-state labeling.
Visualizing Experimental Workflows
Graphviz diagrams can effectively illustrate the logical flow of experiments and analytical processes.
Caption: Workflow for a pulse-chase experiment using ¹³C-Cytidine to measure RNA turnover.
Caption: Simplified nucleotide salvage pathway for the incorporation of ¹³C-Cytidine into RNA.
Conclusion
The selection of a stable isotope tracer is a critical decision in the design of RNA dynamics studies. Cytidine-¹³C-1 offers a valuable tool for specifically probing cytidine metabolism and incorporation into RNA. However, the optimal choice depends on the specific research question, the analytical platform available, and budgetary considerations. ¹⁵N-labeled nucleosides provide a lower background for mass spectrometry, while deuterium-labeled glucose is a cost-effective option for in vivo studies. By carefully considering the advantages and disadvantages of each tracer and employing robust experimental protocols, researchers can effectively unravel the complex and dynamic life of RNA within the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of ribosomal RNA turnover in vivo by use of deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to Measuring RNA Turnover: Cytidine-¹³C₁ Labeling vs. 4-Thiouridine (4sU) Labeling
For Researchers, Scientists, and Drug Development Professionals
The dynamic regulation of RNA turnover, encompassing both RNA synthesis and degradation, is a critical component of gene expression. Accurate measurement of RNA half-lives is essential for understanding cellular physiology in both normal and disease states, and for evaluating the mechanism of action of novel therapeutics. This guide provides a comprehensive comparison of two metabolic labeling techniques for measuring RNA turnover: the established 4-thiouridine (4sU) labeling method and the emerging stable isotope labeling approach using Cytidine-¹³C₁.
Introduction
Metabolic labeling of nascent RNA transcripts is a powerful strategy to investigate the kinetics of RNA turnover. This involves introducing a modified nucleoside into cell culture, which is incorporated into newly synthesized RNA. By tracking the fate of this labeled RNA over time, researchers can calculate RNA half-lives on a global scale.
4-Thiouridine (4sU) labeling is a widely adopted method that utilizes a photoreactive uridine analog. Newly transcribed RNA containing 4sU can be specifically isolated through biotinylation, allowing for the separation of nascent and pre-existing RNA populations. Subsequent analysis by next-generation sequencing (RNA-seq) enables the determination of RNA decay rates.
Cytidine-¹³C₁ labeling represents a newer, less disruptive approach. This method employs a stable, non-radioactive isotope of carbon incorporated into the cytidine nucleoside. The presence of ¹³C-labeled cytidine in RNA can be detected and quantified by mass spectrometry. This technique offers the potential for highly accurate and direct measurement of RNA turnover with minimal perturbation to cellular processes.
Comparison of Methodologies
| Feature | Cytidine-¹³C₁ Labeling | 4-Thiouridine (4sU) Labeling |
| Labeling Principle | Incorporation of a stable isotope-labeled nucleoside ([¹³C₁]-Cytidine) into nascent RNA. | Incorporation of a photoreactive uridine analog (4-thiouridine) into nascent RNA. |
| Detection Method | Mass Spectrometry (LC-MS/MS) to detect the mass shift of ¹³C-labeled RNA fragments. | Biotinylation of the thiol group on 4sU, followed by enrichment on streptavidin beads and subsequent analysis by RNA-sequencing. |
| Perturbation to Cells | Minimal, as ¹³C is a naturally occurring stable isotope and does not significantly alter molecular interactions. | Potential for cytotoxicity and alterations in RNA metabolism, especially at high concentrations or long labeling times.[1][2] |
| Directness of Measurement | Direct quantification of labeled vs. unlabeled RNA fragments based on mass. | Indirect measurement based on the enrichment of biotinylated RNA, which can be subject to efficiency variations. |
| Requirement for Chemical Modification | None required for detection. | Covalent modification with biotin is necessary for enrichment. |
| Data Analysis | Analysis of mass spectra to determine the ratio of ¹³C-labeled to ¹²C-unlabeled RNA over time. | Bioinformatics analysis of RNA-seq data to quantify the abundance of "new" (T-to-C converted) vs. "old" reads. |
| Sensitivity | High, dependent on the sensitivity of the mass spectrometer. | High, dependent on sequencing depth. |
| Cost | Potentially higher due to the cost of ¹³C-labeled precursors and access to high-resolution mass spectrometry. | Generally lower, as it relies on more common laboratory reagents and standard sequencing platforms. |
Experimental Protocols
Cytidine-¹³C₁ Labeling for RNA Turnover Analysis (Hypothetical Protocol)
This protocol is based on general principles of stable isotope labeling in cell culture.
-
Cell Culture and Labeling:
-
Culture cells in a standard growth medium.
-
For pulse-chase experiments, replace the standard medium with a medium containing [¹³C₁]-Cytidine at a final concentration of 100-200 µM for a defined "pulse" period (e.g., 2-4 hours).
-
After the pulse, wash the cells and replace the labeling medium with a "chase" medium containing an excess of unlabeled cytidine.
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
-
RNA Isolation:
-
Extract total RNA from harvested cells using a standard method (e.g., TRIzol extraction or column-based kits).
-
Treat the RNA with DNase to remove any contaminating DNA.
-
-
RNA Hydrolysis and Mass Spectrometry Analysis:
-
Hydrolyze the RNA to individual nucleosides or small oligonucleotides using appropriate enzymes (e.g., RNase T1, RNase A).
-
Analyze the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor the mass-to-charge ratio (m/z) for both unlabeled (¹²C) and labeled (¹³C) cytidine-containing fragments.
-
-
Data Analysis:
-
Calculate the ratio of the abundance of ¹³C-labeled cytidine to ¹²C-unlabeled cytidine at each time point.
-
Plot the decay of the ¹³C/¹²C ratio over time.
-
Fit the data to an exponential decay curve to determine the RNA half-life for specific transcripts (requires targeted mass spectrometry) or the global RNA population.
-
4-Thiouridine (4sU) Labeling for RNA Turnover Analysis
This is a well-established protocol.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 4sU to the culture medium at a final concentration of 100-500 µM for a defined pulse period (e.g., 1-4 hours).[3]
-
For pulse-chase experiments, replace the 4sU-containing medium with a medium containing a high concentration of unlabeled uridine (e.g., 10 mM) for the chase period.
-
Harvest cells at different time points.
-
-
RNA Isolation:
-
Extract total RNA using a standard protocol.
-
Ensure the RNA is of high quality and free of contaminants.
-
-
Biotinylation and Enrichment of 4sU-labeled RNA:
-
Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from both the enriched (newly transcribed) and the flow-through (pre-existing) RNA fractions.
-
Alternatively, a method called SLAM-seq can be used where 4sU is chemically converted to a cytidine analog, leading to T-to-C transitions during reverse transcription, which can be identified by sequencing without the need for enrichment.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify the abundance of transcripts in the "new" and "old" RNA populations at each time point.
-
Calculate RNA half-lives by modeling the decay of the labeled RNA fraction over time.[5]
-
Mandatory Visualizations
Caption: Comparative experimental workflows for Cytidine-¹³C₁ and 4sU labeling.
Caption: Logical relationship of the compared RNA turnover measurement methods.
Conclusion
Both Cytidine-¹³C₁ labeling and 4-thiouridine labeling are powerful techniques for the global analysis of RNA turnover. The choice between these methods will depend on the specific experimental goals, available resources, and the biological system under investigation.
-
Cytidine-¹³C₁ labeling offers the significant advantage of being a minimally perturbative method, providing a more accurate reflection of in vivo RNA dynamics. Its direct detection by mass spectrometry circumvents potential biases associated with enrichment procedures. This method is ideal for studies where cellular perturbation must be minimized and for validating findings from other methods.
-
4-Thiouridine (4sU) labeling is a well-established and cost-effective method that has been successfully applied in numerous studies. While it has the potential for cellular perturbation, careful optimization of labeling conditions can mitigate these effects.[6] Its compatibility with standard RNA-seq workflows makes it accessible to a wide range of laboratories.
For researchers in drug development, understanding the impact of a compound on RNA turnover can provide critical insights into its mechanism of action. Cytidine-¹³C₁ labeling, with its low-perturbation nature, may be particularly valuable for accurately assessing the on-target and off-target effects of a drug on RNA metabolism. As the technology for stable isotope labeling and mass spectrometry-based RNA analysis continues to advance, we can expect to see wider adoption of this precise and powerful technique.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. escholarship.org [escholarship.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pulseTD: RNA life cycle dynamics analysis based on pulse model of 4sU-seq time course sequencing data [PeerJ] [peerj.com]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cytidine-13C-1 Data: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of stable isotope-labeled compounds like Cytidine-13C-1 are paramount for the reliability of experimental outcomes. This guide provides an objective comparison of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the cross-validation of this compound data. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
This compound, a non-radioactive isotopically labeled version of the pyrimidine nucleoside cytidine, serves as a crucial internal standard in quantitative analyses and as a tracer in metabolic studies.[1] The integrity of data generated using this compound relies on the precise and accurate characterization of its purity, concentration, and isotopic enrichment. Cross-validation using orthogonal analytical methods is a critical step to ensure the highest confidence in these parameters.
Comparative Analysis of Analytical Techniques
The choice of analytical method for this compound depends on the specific analytical question, available instrumentation, and the required level of sensitivity and specificity. While HPLC-UV provides robust quantification based on ultraviolet absorbance, LC-MS offers superior sensitivity and specificity by measuring the mass-to-charge ratio of the molecule. NMR spectroscopy, on the other hand, provides detailed structural information and is inherently quantitative without the need for identical reference standards.[2]
| Parameter | HPLC-UV | LC-MS/MS | Quantitative 13C NMR |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Detection of 13C nuclei in a magnetic field. |
| Primary Use | Purity assessment and quantification against a reference standard. | High-sensitivity quantification, isotopic enrichment analysis. | Structural confirmation, quantification, isotopic enrichment determination. |
| Sensitivity | Moderate (microgram to nanogram range). | High (nanogram to picogram range). | Low (milligram to microgram range). |
| Specificity | Lower; relies on chromatographic retention time and UV spectrum. | High; based on parent and fragment ion masses. | High; provides detailed structural information. |
| Quantification | Relative (requires a calibrated reference standard of known concentration). | Relative (often uses a stable isotope-labeled internal standard). | Absolute or Relative (can be quantitative without a direct standard). |
| Sample Throughput | High. | High. | Low. |
| Instrumentation | Widely available. | Requires specialized mass spectrometer. | Requires high-field NMR spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the chemical purity of this compound by separating it from unlabeled cytidine and other impurities.
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for nucleoside analysis.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.5) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 270 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying this compound and determining its isotopic enrichment.
Sample Preparation:
-
Prepare a series of calibration standards of unlabeled cytidine of known concentrations.
-
Prepare the this compound sample at a concentration within the calibration range.
-
For quantification in a biological matrix, a protein precipitation or solid-phase extraction step may be necessary.
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A reversed-phase C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cytidine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+1) -> Product ion (m/z+1)
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the standards. The concentration of this compound in the sample is then determined from this curve. Isotopic enrichment is calculated from the relative intensities of the labeled and unlabeled species.
Quantitative 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative 13C NMR (qNMR) can be used to determine the concentration and confirm the isotopic labeling position of this compound.
Sample Preparation:
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 13C observe pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the carbons of interest) is crucial for full relaxation and accurate quantification. The use of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T1 values and reduce the required delay.[3]
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the signals of interest.
Data Analysis: The concentration of this compound is calculated by comparing the integral of a well-resolved 13C signal from the analyte with the integral of a known signal from the internal standard. The position of the 13C label can be confirmed by the enhanced signal intensity at the corresponding chemical shift.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the cross-validation of this compound data and a typical experimental workflow for its analysis.
Caption: Logical workflow for the cross-validation of this compound data.
Caption: General experimental workflow for the analysis of this compound.
References
Choosing the Right Tracer: A Comparative Guide to Cytidine-13C-1 and Uridine-13C-5 for Pyrimidine Nucleotide Analysis
For researchers, scientists, and drug development professionals investigating pyrimidine nucleotide metabolism, the selection of an appropriate stable isotope tracer is a critical decision that directly impacts the accuracy and interpretability of experimental results. This guide provides a comprehensive comparison of two commonly used tracers, Cytidine-13C-1 and Uridine-13C-5, for the analysis of pyrimidine nucleotide biosynthesis through the salvage pathway.
This comparison will delve into the metabolic pathways of cytidine and uridine, discuss the theoretical advantages and disadvantages of each labeled compound, and provide a generalized experimental protocol for their use in stable isotope tracing studies coupled with mass spectrometry.
Introduction to Pyrimidine Nucleotide Metabolism
Pyrimidine nucleotides, including cytidine triphosphate (CTP) and uridine triphosphate (UTP), are essential for numerous cellular processes, including DNA and RNA synthesis, protein and lipid glycosylation, and cellular signaling. Cells can synthesize these nucleotides through two primary routes: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine, and the salvage pathway, which recycles pre-existing nucleosides like cytidine and uridine.[1] Stable isotope tracing is a powerful technique to elucidate the relative contributions of these pathways and to understand how they are altered in various physiological and pathological states, such as cancer.[2]
Metabolic Fates of Cytidine and Uridine
Both cytidine and uridine are key players in the pyrimidine salvage pathway. Once transported into the cell, they are phosphorylated by uridine-cytidine kinases (UCKs) to form their respective monophosphates, CMP and UMP.[3] These monophosphates are then further phosphorylated to diphosphates (CDP and UDP) and triphosphates (CTP and UTP).
Crucially, these two arms of the salvage pathway are interconnected. CTP can be synthesized from UTP through the action of CTP synthetase. Conversely, cytidine can be deaminated to uridine by cytidine deaminase. This interconversion is a key consideration when choosing between this compound and Uridine-13C-5 as a tracer.
Comparison of this compound and Uridine-13C-5
The choice between this compound and Uridine-13C-5 depends on the specific research question and the metabolic characteristics of the system under investigation.
| Feature | This compound | Uridine-13C-5 |
| Tracer Entry Point | Directly traces the cytidine salvage pathway. | Directly traces the uridine salvage pathway. |
| Metabolic Conversion | Can be deaminated to labeled uridine, contributing to the uridine nucleotide pool. | Can be used to synthesize labeled CTP via CTP synthetase. |
| Primary Labeled Pool | Initially labels the cytidine nucleotide pool (CMP, CDP, CTP). | Initially labels the uridine nucleotide pool (UMP, UDP, UTP). |
| Potential for Dilution | The 13C label may be diluted if there is a high flux from the de novo pathway producing unlabeled UTP which is then converted to CTP. | The 13C label can be diluted by the influx of unlabeled cytidine. |
| Analytical Considerations | Allows for the direct measurement of cytidine uptake and conversion to CTP. | Allows for the direct measurement of uridine uptake and its contribution to both UTP and CTP pools. |
Key Considerations for Tracer Selection:
-
To specifically study cytidine uptake and its direct contribution to CTP pools , this compound is the more direct tracer. However, the potential for its conversion to uridine must be accounted for in the data analysis.
-
To investigate the overall flux through the pyrimidine salvage pathway and the synthesis of both UTP and CTP , Uridine-13C-5 can be a valuable tool, as it contributes to both nucleotide pools.
-
Cell-type specific metabolism is crucial. The relative activities of cytidine deaminase and CTP synthetase in the cells being studied will significantly influence the fate of the chosen tracer and the interpretation of the results.[3]
Experimental Protocol: Stable Isotope Tracing of Pyrimidine Nucleotides
This protocol provides a general framework for a stable isotope tracing experiment using either this compound or Uridine-13C-5. Specific parameters such as cell density, tracer concentration, and incubation time should be optimized for each experimental system.
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the desired concentration of either this compound or Uridine-13C-5. A typical starting concentration is in the low micromolar range, but this should be optimized.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment is recommended to determine the optimal labeling duration to achieve a steady-state labeling of the nucleotide pools.
II. Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites, including the labeled nucleotides.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the nucleotides using liquid chromatography (LC). A variety of column chemistries, such as HILIC or ion-pairing chromatography, can be employed.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different isotopologues of CMP, UMP, CDP, UDP, CTP, and UTP. The mass transitions will be specific for the unlabeled (M+0) and labeled (e.g., M+1 for this compound or M+5 for Uridine-13C-5) forms of each nucleotide.
IV. Data Analysis
-
Peak Integration: Integrate the peak areas for each isotopologue.
-
Fractional Enrichment Calculation: Determine the fractional or percent enrichment of the 13C label in each nucleotide pool. This is calculated as the ratio of the labeled isotopologue peak area to the sum of all isotopologue peak areas for that nucleotide.
-
Metabolic Flux Interpretation: Use the fractional enrichment data to infer the relative activity of the pyrimidine salvage pathway and the interconversion between cytidine and uridine nucleotides.
Visualizing the Pathways
To better understand the metabolic routes and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Metabolic fate of this compound and Uridine-13C-5 in the pyrimidine salvage pathway.
Caption: General experimental workflow for stable isotope tracing of pyrimidine nucleotides.
Conclusion
Both this compound and Uridine-13C-5 are valuable tools for dissecting the complexities of pyrimidine nucleotide metabolism. The optimal choice of tracer depends on the specific biological question being addressed. A thorough understanding of the underlying metabolic pathways and careful experimental design, including appropriate controls and optimization, are essential for obtaining meaningful and reproducible data. This guide provides a foundational framework to assist researchers in making an informed decision and in designing robust experiments to investigate the vital role of pyrimidine salvage in cellular physiology and disease.
References
- 1. Synthesis of pyrimidine nucleotides in the heart: uridine and cytidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
The Gold Standard for Accurate and Precise Quantification: A Comparison of Internal Standards for Cytidine Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This is particularly true in complex biological matrices where matrix effects can significantly impact analytical accuracy and precision. This guide provides a comprehensive comparison of internal standards for the quantification of cytidine, with a focus on the superior performance of the stable isotope-labeled internal standard, Cytidine-¹³C-1.
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the variability in the analytical procedure, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1][2][3] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization suppression or enhancement, thus providing the most accurate correction for analytical variability.[2][4][5]
Among SIL internal standards, ¹³C-labeled compounds are often preferred over deuterated (²H-labeled) ones. This is because the greater mass difference in deuterated standards can sometimes lead to a slight chromatographic separation from the analyte, which can compromise their ability to perfectly compensate for matrix effects.[4]
Cytidine-¹³C-1: The Optimal Choice for Cytidine Quantification
For the quantification of cytidine, Cytidine-¹³C-1 stands out as the most suitable internal standard. Its structure is identical to cytidine, with the only difference being the substitution of a ¹²C atom with a ¹³C atom at the 1-position of the cytosine ring. This ensures that it behaves virtually identically to endogenous cytidine during sample extraction, chromatographic separation, and mass spectrometric detection.
The use of a ¹³C-labeled internal standard like Cytidine-¹³C-1 is crucial for overcoming the challenges associated with bioanalytical methods, particularly the variability introduced by the sample matrix. Several studies have demonstrated the significant improvement in accuracy and precision when using ¹³C-labeled internal standards for the analysis of various compounds in biological samples.
For instance, a study on the mycotoxin deoxynivalenol showed that using a fully ¹³C-labeled internal standard resulted in recoveries of 95-99%, a stark contrast to the 29-37% recoveries obtained without an internal standard. This highlights the ability of the ¹³C-labeled IS to effectively compensate for matrix effects. Similarly, in the analysis of the anticancer drug lapatinib in patient plasma, only the stable isotope-labeled internal standard could correct for the interindividual variability in drug recovery, whereas a non-isotope-labeled structural analog could not.[5]
Performance Data: A Case Study with a Cytidine Analog
The following table summarizes the validation data for an LC-MS/MS method for the quantification of β-D-N4-hydroxycytidine (a cytidine analog) in human plasma using its stable isotope-labeled internal standard. This data serves as a strong proxy for the expected performance of Cytidine-¹³C-1 in cytidine analysis.
| Validation Parameter | Performance Metric | Result |
| Accuracy | Bias (%) | Within ±6.37% |
| Precision | Inter-day Relative Standard Deviation (%RSD) | ≤6.40% |
| Linearity | Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | Concentration | 1 ng/mL |
This data is from a study on a cytidine analog and is presented here to illustrate the expected high level of accuracy and precision achievable with a ¹³C-labeled internal standard.
Comparison with Alternative Internal Standards
While Cytidine-¹³C-1 is the ideal choice, other compounds have been used as internal standards for nucleoside analysis. However, these alternatives come with significant drawbacks.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (¹³C) | Cytidine-¹³C-1 | Co-elutes with analyte, corrects for matrix effects and procedural variability with the highest accuracy. | Higher initial cost. |
| Stable Isotope-Labeled (Deuterated) | Deuterated Cytidine | Better than structural analogs. | Potential for chromatographic separation from the analyte, leading to less accurate correction. |
| Structural Analog | Uridine, Guanosine | Lower cost. | Different chromatographic behavior and ionization efficiency, leading to inaccurate quantification. Cannot reliably correct for matrix effects. |
| No Internal Standard | - | Lowest cost. | Highly susceptible to matrix effects and procedural variability, leading to poor accuracy and precision. Not suitable for quantitative bioanalysis. |
Experimental Workflow and Methodologies
The following sections detail a typical experimental workflow for the quantification of cytidine in a biological matrix, such as plasma, using Cytidine-¹³C-1 as an internal standard.
Experimental Workflow Diagram
Figure 1: A typical workflow for the quantification of cytidine using Cytidine-¹³C-1 as an internal standard.
Key Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of a known concentration of Cytidine-¹³C-1 solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cytidine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined based on the instrument).
-
Cytidine-¹³C-1: Precursor ion (Q1) m/z+1 → Product ion (Q3) m/z+1 (or other appropriate fragment).
-
-
Signaling Pathway Diagram (Illustrative)
While not a signaling pathway in the traditional sense, the following diagram illustrates the logical flow of correction provided by the internal standard.
Figure 2: Logical diagram showing how Cytidine-¹³C-1 corrects for analytical variability.
Conclusion: A Clear Choice for Reliable Data
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cytidine-¹³C₁-Based Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory comparisons of metabolic flux analysis (MFA) using Cytidine-¹³C₁ as a tracer. Due to the current lack of direct inter-laboratory comparison studies for this specific tracer, this document outlines a standardized approach to facilitate such studies, ensuring data comparability and reproducibility. The methodologies and principles described herein are based on established best practices in ¹³C-MFA.[1][2][3][4]
Introduction to Cytidine-¹³C₁ Flux Analysis
Cytidine, a pyrimidine nucleoside, plays a crucial role in various cellular processes, including the synthesis of RNA and DNA, as well as phospholipid metabolism. Utilizing Cytidine-¹³C₁ as a tracer in metabolic flux analysis allows researchers to track the metabolic fate of the cytidine backbone, providing insights into pyrimidine metabolism and its interplay with central carbon metabolism.[5] This can be particularly valuable in fields like oncology and virology, where nucleotide metabolism is often dysregulated.
The choice of an isotopic tracer is a critical step in ¹³C-MFA, as it significantly influences the precision and accuracy of the resulting flux estimations.[2][6] While tracers like glucose and glutamine are commonly used to probe central carbon metabolism, Cytidine-¹³C₁ offers a more targeted approach to investigate specific pathways.[2][6] A standardized protocol for its use is essential for generating robust and comparable data across different laboratories.
Proposed Experimental Protocol for Inter-Laboratory Comparison
To ensure consistency across participating laboratories, a detailed and standardized experimental protocol is paramount. This proposed protocol is based on best practices in ¹³C-MFA.[7][8][9]
1. Cell Culture and Isotope Labeling:
-
Cell Line: A well-characterized and authenticated cell line (e.g., HeLa, A549) should be used. All participating labs should obtain the cell line from the same source and use it at a consistent passage number.
-
Culture Medium: A chemically defined medium with known concentrations of all components is required. The medium should be prepared from a single lot or from a standardized recipe.
-
Tracer Introduction: Cells should be cultured to a metabolic steady state before the introduction of the ¹³C-labeled substrate. The standard medium is then replaced with a medium containing Cytidine-¹³C₁ at a defined concentration.
-
Isotopic Steady State: The duration of labeling required to reach an isotopic steady state in key metabolites should be determined in preliminary experiments and strictly adhered to in the comparative study.[8]
2. Sample Collection and Metabolite Extraction:
-
Quenching: A rapid and effective quenching method (e.g., using cold methanol) is crucial to halt metabolic activity instantly and prevent metabolite degradation.
-
Extraction: A standardized metabolite extraction protocol (e.g., using a methanol/chloroform/water solvent system) should be followed to ensure consistent recovery of metabolites.
3. Analytical Measurement:
-
Instrumentation: While instrument models may vary between labs, instrument settings (e.g., for GC-MS or LC-MS) should be standardized as much as possible. This includes parameters like column type, temperature gradients, and ionization methods.
-
Data Acquisition: A consistent method for data acquisition, including mass resolution and scan range, should be employed.
4. Data Analysis and Flux Calculation:
-
Metabolic Network Model: All participating labs must use the same, well-defined metabolic network model that includes the relevant pathways for cytidine metabolism.
-
Software: A common software package (e.g., INCA, Metran) should be used for flux estimation to avoid discrepancies arising from different computational algorithms.[10]
-
Statistical Analysis: A standardized statistical approach is necessary to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.
Data Presentation for Comparison
To facilitate a clear and objective comparison of results from different laboratories, all quantitative data should be summarized in structured tables.
Table 1: Comparison of Key Metabolic Fluxes
| Metabolic Flux | Laboratory 1 (Flux ± SD) | Laboratory 2 (Flux ± SD) | Laboratory 3 (Flux ± SD) | Inter-Lab Mean ± SD | Coefficient of Variation (%) |
| Cytidine uptake | |||||
| UMP synthesis from Cytidine | |||||
| CTP synthesis | |||||
| Ribose-5-phosphate synthesis | |||||
| Glycolysis | |||||
| TCA Cycle |
Table 2: Mass Isotopomer Distributions of Key Metabolites
| Metabolite | Mass Isotopomer | Laboratory 1 (Abundance ± SD) | Laboratory 2 (Abundance ± SD) | Laboratory 3 (Abundance ± SD) |
| Uridine Monophosphate (UMP) | M+0 | |||
| M+1 | ||||
| M+2 | ||||
| Cytidine Triphosphate (CTP) | M+0 | |||
| M+1 | ||||
| M+2 | ||||
| Ribose-5-Phosphate | M+0 | |||
| M+1 | ||||
| M+2 |
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating the experimental workflow and the underlying metabolic pathways.
Conclusion
A rigorous inter-laboratory comparison of Cytidine-¹³C₁-based flux analysis is essential for establishing this tracer as a reliable tool in metabolic research. By adopting a standardized experimental and computational workflow, researchers can minimize inter-laboratory variability and generate comparable, high-quality data. This guide provides a foundational framework to facilitate such collaborative efforts, ultimately enhancing the reproducibility and impact of metabolic flux analysis studies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of (13)C stable isotope labelling for pathway and metabolic flux analysis in Leishmania parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
Cytidine-¹³C: A Reliable Tracer for All Cell Types? A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for accurately delineating cellular metabolism. This guide provides a comprehensive comparison of Cytidine-¹³C as a potential tracer for pyrimidine nucleotide metabolism against established alternatives, supported by experimental insights and detailed methodologies.
Introduction to Tracing Pyrimidine Metabolism
Understanding the dynamics of pyrimidine nucleotide synthesis is crucial for fields ranging from oncology to virology. Cells utilize two primary pathways for this purpose: the de novo synthesis pathway, which builds pyrimidines from simple precursors like bicarbonate, aspartate, and glutamine, and the salvage pathway, which recycles pre-existing nucleosides and bases. The choice of an isotopic tracer dictates which of these pathways can be interrogated and the precision of the resulting metabolic flux data. While tracers like ¹³C-labeled glucose and glutamine are staples in metabolic flux analysis, the use of labeled nucleosides such as Cytidine-¹³C offers a more direct route to studying nucleotide metabolism.
Cytidine-¹³C: A Direct Probe into Nucleotide Metabolism
Cytidine-¹³C is a stable isotope-labeled version of the pyrimidine nucleoside cytidine. Its use as a tracer allows for the direct tracking of cytidine's metabolic fate within the cell. Upon cellular uptake, Cytidine-¹³C can be channeled into several key pathways, primarily the pyrimidine salvage pathway.
Metabolic Fate of Cytidine-¹³C
Once inside the cell, Cytidine-¹³C is anticipated to undergo two primary metabolic transformations:
-
Phosphorylation: Cytidine can be phosphorylated by uridine-cytidine kinase (UCK) to form cytidine monophosphate (CMP), which is subsequently converted to cytidine diphosphate (CDP) and cytidine triphosphate (CTP). ¹³C-labeled CTP is then available for incorporation into newly synthesized RNA. Further conversion to deoxycytidine triphosphate (dCTP) allows for its incorporation into DNA.
-
Deamination: Cytidine can be deaminated by cytidine deaminase (CDA) to form uridine. This uridine can then enter the uridine salvage pathway or be catabolized.
The reliability of Cytidine-¹³C as a tracer is therefore highly dependent on the relative activities of these pathways in a given cell type. High cytidine deaminase activity, for instance, would lead to a significant portion of the tracer being converted to uridine, complicating the interpretation of fluxes specifically through cytidine-dependent pathways.
Comparative Analysis of Tracers for Pyrimidine Metabolism
The selection of a tracer for studying pyrimidine metabolism depends on the specific scientific question being addressed. Below is a comparison of Cytidine-¹³C with other commonly used tracers.
| Tracer | Pathway(s) Traced | Advantages | Disadvantages | Suitable Cell Types |
| Cytidine-¹³C | Pyrimidine salvage pathway, RNA/DNA synthesis | - Directly traces cytidine incorporation.- Provides insights into the activity of the salvage pathway. | - Susceptible to deamination to uridine, which can confound results.- The relative flux through phosphorylation vs. deamination pathways varies between cell types. | Cells with well-characterized cytidine deaminase activity; studies focused on nucleoside salvage. |
| [¹³C]Bicarbonate / ¹³CO₂ | De novo pyrimidine synthesis | - Specifically labels the C2 position of the pyrimidine ring, providing a direct measure of de novo synthesis. | - Requires specialized experimental setups for gas tracers.- Does not provide information on the salvage pathway. | Proliferating cells with active de novo synthesis; studies aiming to quantify the contribution of this pathway. |
| [U-¹³C]Glucose | De novo pyrimidine synthesis (via ribose and aspartate) | - Traces the contribution of glucose to both the ribose and pyrimidine ring precursors.- Widely used and well-characterized tracer for central carbon metabolism. | - Indirectly traces pyrimidine synthesis.- Labeling patterns can be complex to interpret due to multiple contributing pathways. | Most cultured cells, particularly cancer cells with high glycolytic rates. |
| [U-¹³C]Glutamine | De novo pyrimidine synthesis (via aspartate) | - Traces the contribution of glutamine to the pyrimidine ring.- Important for understanding anaplerotic flux into the TCA cycle. | - Indirectly traces pyrimidine synthesis.- Labeling patterns can be influenced by other glutamine-dependent pathways. | Cells reliant on glutamine metabolism, such as many cancer cell lines. |
| 5-Ethynyl-2'-deoxyuridine (EdU) / 5-Ethynyluridine (EU) | DNA and RNA synthesis | - Non-radioactive method for detecting nucleic acid synthesis.- High sensitivity and specificity using click chemistry. | - Does not provide metabolic flux information.- Measures the rate of synthesis, not the metabolic origin of the nucleotides. | Any cell type where DNA or RNA synthesis rates are of interest. |
Experimental Protocols
General Protocol for ¹³C-Labeled Nucleoside Tracing (e.g., Cytidine-¹³C)
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of the ¹³C-labeled nucleoside (e.g., Cytidine-¹³C). The concentration should be optimized to ensure sufficient labeling without causing toxicity.
-
Incubation: Incubate the cells with the tracer for a predetermined period. Time-course experiments are recommended to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
-
Sample Analysis: Analyze the supernatant containing the polar metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in downstream metabolites like CMP, CTP, and RNA-derived cytidine.
Protocol for Tracing De Novo Pyrimidine Synthesis using [¹³C]Bicarbonate
-
Cell Culture: Culture cells in a sealed chamber or a system that allows for the control of the gaseous environment.
-
Tracer Introduction: Introduce a defined concentration of NaH¹³CO₃ to the culture medium or ¹³CO₂ to the atmosphere within the sealed chamber.
-
Incubation: Incubate the cells for a specified duration to allow for the incorporation of the ¹³C label into the pyrimidine ring via the enzyme carbamoyl phosphate synthetase II.
-
Metabolite Extraction and Analysis: Follow the same procedures as described for ¹³C-labeled nucleoside tracing to extract and analyze metabolites by LC-MS. Look for the M+1 isotopologue of uracil-containing nucleotides.[1][2]
Visualizing Metabolic Pathways and Workflows
Cytidine Metabolism Pathway
Caption: Metabolic fate of Cytidine-¹³C tracer in a typical mammalian cell.
Experimental Workflow for ¹³C Tracer Analysis
References
Comparative Analysis of Cytidine-1'-13C Labeling Strategies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount. Isotopic labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for elucidating metabolic pathways and understanding drug metabolism. This guide provides a comparative analysis of different strategies for labeling cytidine at the 1'-position of its ribose sugar (Cytidine-1'-¹³C), a key tracer for nucleotide biosynthesis and related metabolic pathways.
This document will delve into the primary methodologies for producing Cytidine-1'-¹³C: chemical synthesis and biosynthetic approaches. We will objectively compare their performance, provide supporting experimental data where available, and present detailed experimental protocols.
Overview of Labeling Strategies
The introduction of a ¹³C label at the 1'-position of cytidine's ribose allows for the precise tracking of the ribose moiety as it is incorporated into RNA and DNA, and as it participates in various metabolic pathways. The two principal strategies to achieve this labeling are direct chemical synthesis and biosynthesis, which leverages cellular machinery to incorporate a labeled precursor.
-
Chemical Synthesis: This approach involves the multi-step organic synthesis of cytidine from ¹³C-labeled precursors. It offers the advantage of precise, site-specific labeling. However, chemical routes can be complex, involving multiple protection and deprotection steps, which may lead to lower overall yields and higher costs.
-
Biosynthetic (Chemo-enzymatic) Synthesis: This strategy utilizes enzymes or whole-cell systems to synthesize the target molecule from a ¹³C-labeled starting material, most commonly [1-¹³C]-D-glucose. This method often results in higher yields and is more environmentally friendly but may offer less control over the specific labeling site if there is metabolic scrambling of the isotope.
Comparative Performance of Labeling Strategies
The choice between chemical and biosynthetic labeling strategies depends on several factors, including the desired purity, yield, cost, and the specific research application.
| Feature | Chemical Synthesis | Biosynthetic (Chemo-enzymatic) Synthesis |
| Specificity | High, allows for precise, atom-specific labeling. | High, but potential for isotopic scrambling exists depending on the metabolic pathways of the host organism. |
| Yield | Generally lower due to multi-step reactions and potential for side products.[1] | Often higher due to the efficiency of enzymatic reactions in "one-pot" setups.[2] |
| Cost | Can be high due to the cost of labeled precursors and multi-step synthesis. | Can be more cost-effective, especially when using common precursors like ¹³C-glucose. |
| Scalability | Can be challenging to scale up while maintaining high purity. | Generally more scalable, especially with optimized fermentation or cell-free systems. |
| Complexity | Involves complex organic synthesis with multiple protection/deprotection steps.[1] | Requires expertise in molecular biology, enzyme purification, or cell culture. |
| Environmental Impact | Often involves the use of hazardous organic solvents and reagents. | Generally more environmentally friendly, using aqueous solutions and biodegradable catalysts (enzymes).[3] |
Experimental Protocols
Chemical Synthesis of [1'-¹³C]Cytidine (A Representative Protocol)
Materials:
-
[1-¹³C]-D-ribose
-
Protecting group reagents (e.g., TBDMS-Cl, Acetic Anhydride)
-
Activating agents for glycosidic bond formation (e.g., TMS-OTf)
-
Protected cytosine
-
Solvents (e.g., Acetonitrile, Dichloromethane)
-
Deprotection reagents (e.g., TBAF, Ammonia in Methanol)
-
Chromatography supplies for purification
Methodology:
-
Protection of [1-¹³C]-D-ribose: The hydroxyl groups of [1-¹³C]-D-ribose are protected to prevent unwanted side reactions. This is often achieved by acetylation or silylation.
-
Activation of the anomeric carbon: The 1'-position is activated to facilitate the coupling reaction with the cytosine base.
-
Glycosylation: The protected and activated [1-¹³C]-ribose is coupled with a protected cytosine derivative in the presence of a Lewis acid catalyst.
-
Deprotection: All protecting groups are removed from the ribose and cytosine moieties to yield [1'-¹³C]cytidine.
-
Purification: The final product is purified using chromatographic techniques such as HPLC.
Biosynthetic Production of [1'-¹³C]Cytidine using E. coli
This method leverages the pentose phosphate pathway (PPP) in a suitable host organism, such as E. coli, to produce ribose-5-phosphate from ¹³C-labeled glucose. This labeled ribose is then incorporated into nucleotides.
Materials:
-
[1-¹³C]-D-glucose
-
Minimal media for E. coli culture
-
E. coli strain optimized for nucleotide production
-
Standard molecular biology reagents for cell lysis and nucleic acid extraction
-
Enzymes for nucleic acid digestion (e.g., Nuclease P1, Alkaline Phosphatase)
-
HPLC for nucleoside purification
Methodology:
-
Cell Culture: An appropriate E. coli strain is cultured in a minimal medium where [1-¹³C]-D-glucose is the sole carbon source.
-
Harvesting: Cells are harvested during the exponential growth phase.
-
Extraction of Nucleic Acids: Total RNA is extracted from the harvested cells using standard protocols.
-
Enzymatic Digestion: The extracted RNA is enzymatically digested to its constituent nucleosides.
-
Purification of [1'-¹³C]Cytidine: The resulting mixture of nucleosides is separated by HPLC to isolate pure [1'-¹³C]cytidine. The identity and isotopic enrichment of the product are confirmed by mass spectrometry and NMR.
Experimental Workflows and Data Analysis
The primary application of Cytidine-1'-¹³C is in metabolic flux analysis to trace the flow of the ribose moiety into nucleic acids and other metabolic pathways.
Metabolic Labeling Experimental Workflow
The following diagram illustrates a typical workflow for a metabolic labeling experiment using Cytidine-1'-¹³C.
Data Presentation: Quantifying ¹³C Incorporation
The incorporation of the ¹³C label from Cytidine-1'-¹³C into downstream metabolites and nucleic acids is typically quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4] The data is often presented as percent enrichment or as mass isotopomer distributions.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Mass isotopomer distributions (M+1, M+2, etc.), allowing for the determination of the number of labeled atoms in a molecule.[4] | High sensitivity, requires small sample amounts. | Provides limited information on the specific position of the label within the molecule. |
| Nuclear Magnetic Resonance (NMR) | Positional information of the ¹³C label within the molecule. | Provides detailed structural information and precise location of the label. | Lower sensitivity, requires larger sample amounts. |
Visualization of a Relevant Signaling Pathway
The biosynthesis of the ribose moiety of cytidine occurs via the Pentose Phosphate Pathway (PPP). Tracing the label from [1-¹³C]-glucose through the PPP to the 1'-position of the ribose in cytidine is a key application.
The following diagram illustrates the flow of the ¹³C label from glucose into the ribose precursor for nucleotide synthesis via the Pentose Phosphate Pathway.
This diagram shows that the ¹³C label from the C1 position of glucose is retained in the C1 position of ribose-5-phosphate, which is the precursor for the ribose in cytidine.
Conclusion
The choice between chemical and biosynthetic strategies for producing Cytidine-1'-¹³C depends heavily on the specific requirements of the research. Chemical synthesis provides unparalleled precision in label placement but may be limited by yield and cost. Biosynthetic methods, particularly chemo-enzymatic approaches, offer a more scalable and potentially cost-effective alternative with high yields, making them well-suited for metabolic flux analysis studies where larger quantities of the labeled compound may be required. The continued development of both chemical and enzymatic synthesis techniques will undoubtedly expand the toolkit available to researchers for probing the intricate workings of cellular metabolism.
References
- 1. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 4. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Impact of Cytidine-13C-1 Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytidine-13C-1 as a metabolic tracer against other commonly used alternatives. The information presented herein is supported by experimental principles and data from published research to assist in the design and interpretation of metabolic flux analysis studies.
Introduction to this compound Labeling in Metabolic Research
Stable isotope tracers are indispensable tools for elucidating the complexities of metabolic pathways. Cytidine labeled with carbon-13 at the 1-position of its ribose moiety (this compound) offers a specific probe into pyrimidine metabolism, a critical network for the synthesis of nucleic acids (DNA and RNA) and other essential biomolecules. Understanding the metabolic fate of cytidine is crucial for research in cancer biology, virology, and drug development, where pyrimidine synthesis pathways are often dysregulated and targeted for therapeutic intervention.
This guide will compare the utility of this compound with other common isotopic tracers, namely [U-13C]-Glucose and [5-13C]-Uridine, in assessing metabolic flux.
Comparative Analysis of Isotopic Tracers
The choice of an isotopic tracer is paramount in metabolic flux analysis as it dictates which pathways can be effectively monitored. While [U-13C]-Glucose provides a global overview of central carbon metabolism, tracers like this compound and [5-13C]-Uridine offer a more focused lens on specific pathways.
| Tracer | Primary Metabolic Pathway Traced | Key Insights | Advantages | Limitations |
| This compound | Pyrimidine salvage and interconversion pathways | Direct measurement of cytidine uptake and its conversion to CTP and UTP. RNA and DNA synthesis rates. | High specificity for pyrimidine salvage. Less complex labeling patterns in pyrimidine nucleotides compared to glucose tracers. | Does not inform on the de novo pyrimidine synthesis pathway. Label can be diluted by endogenous unlabeled pools. |
| [U-13C]-Glucose | Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle), De Novo Pyrimidine Synthesis | Overall metabolic phenotype. Contribution of glucose carbons to the ribose and aspartate precursors for de novo pyrimidine synthesis. | Provides a comprehensive view of cellular metabolism. Can distinguish between de novo and salvage pathways. | Complex labeling patterns in downstream metabolites can be challenging to interpret. Indirectly measures pyrimidine metabolism. |
| [5-13C]-Uridine | Pyrimidine salvage and interconversion pathways | Direct measurement of uridine uptake and its conversion to UTP and CTP. RNA and DNA synthesis rates. | High specificity for pyrimidine salvage. Can be directly compared to cytidine tracing to understand the preference for either nucleoside. | Does not inform on the de novo pyrimidine synthesis pathway. |
Quantitative Data Summary
The following tables present a summary of expected labeling patterns and incorporation rates based on metabolic flux principles. The data is illustrative to highlight the differential information obtained from each tracer.
Table 1: Expected Fractional Enrichment in Key Pyrimidine Metabolites
| Metabolite | This compound | [U-13C]-Glucose | [5-13C]-Uridine |
| Cytidine Triphosphate (CTP) | High (M+1) | Moderate (M+5 from ribose, M+3 from aspartate) | Low to Moderate (M+1 from UTP) |
| Uridine Triphosphate (UTP) | Moderate (M+1 from CTP) | Moderate (M+5 from ribose, M+3 from aspartate) | High (M+1) |
| RNA Cytidine | High (M+1) | Moderate | Moderate |
| RNA Uridine | Moderate (M+1) | Moderate | High (M+1) |
Table 2: Comparative RNA Incorporation
| Tracer | Relative Incorporation into RNA Cytidylate | Relative Incorporation into RNA Uridylate |
| This compound | +++ | ++ |
| [5-13C]-Uridine | ++ | +++ |
Note: The number of '+' signs indicates the relative degree of incorporation.
Studies in bean leaves have shown that cytidine is converted to cytidine diphosphate and cytidine triphosphate more effectively than uridine is.[1] Furthermore, cytidine is more extensively converted into the cytidylic acid of RNA and less so into the uridylic acid of RNA compared to uridine.[1]
Experimental Protocols
Key Experiment: Tracing this compound into Pyrimidine Nucleotide Pools and RNA
Objective: To quantify the contribution of exogenous cytidine to the intracellular CTP and UTP pools and its subsequent incorporation into RNA.
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HeLa or a relevant cancer cell line) in a standard growth medium to mid-log phase.
-
Replace the standard medium with a medium containing this compound at a final concentration of 100 µM. The exact concentration may need to be optimized for the specific cell line and experimental goals.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to determine the kinetics of label incorporation. A 24-hour time point is often sufficient to approach isotopic steady state for RNA.
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at maximum speed for 10 minutes at 4°C.
-
Separate the supernatant (containing polar metabolites) from the pellet (containing macromolecules like RNA and proteins).
RNA Hydrolysis:
-
Wash the pellet from the metabolite extraction step with 70% ethanol to remove any remaining soluble metabolites.
-
Hydrolyze the RNA pellet using a suitable method, such as incubation with nuclease P1 followed by alkaline phosphatase treatment, to yield individual ribonucleosides.
LC-MS/MS Analysis:
-
Analyze the polar metabolite extract and the hydrolyzed RNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water.
-
Mobile Phase B: Methanol.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for unlabeled and 13C-labeled cytidine, uridine, CTP, and UTP.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytidine (M+0) | 242 | 110 |
| Cytidine (M+1) | 243 | 111 |
| Uridine (M+0) | 243 | 111 |
| Uridine (M+1) | 244 | 112 |
| CTP (M+0) | 482 | 322 (CMP) |
| CTP (M+1) | 483 | 323 (CMP+1) |
| UTP (M+0) | 483 | 323 (UMP) |
| UTP (M+1) | 484 | 324 (UMP+1) |
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of each metabolite at each time point.
Signaling Pathways and Experimental Workflows
Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathways traced by this compound.
Caption: Metabolic pathways of this compound labeling.
Experimental Workflow for Metabolic Flux Analysis
The following diagram outlines the general workflow for a metabolic flux analysis experiment using a 13C-labeled tracer.
Caption: General workflow for 13C metabolic flux analysis.
Conclusion
This compound is a powerful and specific tracer for investigating the pyrimidine salvage pathway and its contribution to RNA and DNA synthesis. Its primary advantage lies in the direct measurement of cytidine uptake and conversion, providing less complex labeling patterns within the pyrimidine nucleotide pools compared to global tracers like [U-13C]-Glucose.
For a comprehensive understanding of pyrimidine metabolism, a multi-tracer approach is often optimal. For instance, parallel experiments using this compound and an appropriate [U-13C]-Glucose tracer can effectively dissect the relative contributions of the salvage and de novo synthesis pathways. The choice of tracer should ultimately be guided by the specific biological question being addressed. This guide provides the foundational knowledge and experimental framework to effectively utilize this compound in your metabolic research endeavors.
References
A Researcher's Guide to the Validation of Analytical Methods for 13C-Labeled Cytidine
For researchers and drug development professionals leveraging stable isotope-labeled compounds, the robust validation of analytical methods is a cornerstone of reliable study outcomes. This guide provides a comparative overview of methodologies for the quantification of 13C-labeled cytidine and similar compounds in biological matrices. The focus is on liquid chromatography-mass spectrometry (LC-MS) based techniques, which are frequently employed for their high sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes key validation parameters from studies utilizing LC-MS/MS for the quantification of 13C-labeled nucleosides, amino acids, and other metabolites. While specific data for Cytidine-13C-1 is not detailed in the public domain, the presented data from analogous compounds offers a strong benchmark for expected performance.
| Parameter | Analyte(s) | Matrix | Method | Linear Range | LLOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Linearity | 13 Nucleosides & Nucleobases (including Cytosine) | Cordyceps sinensis | UHPLC-ESI-MS/MS | Not specified (r > 0.9970) | < 150 ng/mL | 85.3%–117.3% | < 6.23% (intra- & inter-day) | [1] |
| Accuracy & Precision | Cytisine | Human Serum & Saliva | HILIC/ESI-QTOF-MS | 1-200 ng/mL (Serum), 1-100 ng/mL (Saliva) | Not specified | 93.79–107.05% (intra- & inter-day) | 2.60–15.17% (intra- & inter-day) | [2] |
| Accuracy & Precision | 13C-labeled Amino Acids | Human Plasma | LC-MS/MS & LC-HRMS | Not specified | Not specified | Improved with 13C-labeled internal standard | Improved with 13C-labeled internal standard | [3] |
| Accuracy & Precision | 13C4-Succinic Acid | Mouse Plasma | LC-MS/MS | Not specified | Not specified | Within ± 20% | < 20% | [4][5] |
| Precision | 13C-Metabolites | Biological Samples | High-Resolution MS | Not specified | Not specified | Not specified | < 1% | [6] |
LLOQ : Lower Limit of Quantification; RSD : Relative Standard Deviation
Experimental Protocols
The validation of an analytical method for a 13C-labeled compound like this compound typically involves a series of experiments to demonstrate its reliability and suitability for its intended purpose. Below are detailed methodologies for key validation experiments, synthesized from the reviewed literature.
1. Sample Preparation
Biological samples (e.g., plasma, tissue homogenates) are typically subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte of interest and remove interfering substances. An internal standard (IS), ideally a stable isotope-labeled version of the analyte with a different mass (e.g., 13C, 15N-Cytidine), is added at the beginning of the process to correct for variability during sample processing and analysis.
2. Chromatographic Separation
Ultra-high-performance liquid chromatography (UHPLC) is commonly used for the separation of the analyte from other components in the sample extract. A C18 column is often employed for reversed-phase chromatography. The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), with a gradient elution program to optimize separation.[1][6]
3. Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For high-resolution mass spectrometry (HRMS), the accurate mass of the isotopologues is measured.[1][6]
4. Method Validation Experiments
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.
-
Linearity and Range: Calibration curves are constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r) should be close to 1.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically within 20%).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percent recovery of the measured concentration from the nominal concentration, while precision is expressed as the relative standard deviation (RSD).[2][5]
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the validation of a this compound method and a typical signaling pathway where such a labeled compound might be used as a tracer.
Caption: General workflow for the validation of a this compound analytical method.
Caption: Simplified metabolic pathway of 13C-Cytidine-1 incorporation into RNA.
References
- 1. Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cytidine-13C-1: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides clear, procedural guidance for the safe and compliant disposal of Cytidine-13C-1, a non-radioactive, stable isotope-labeled compound. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental responsibility.
Immediate Safety Considerations
This compound shares the same primary hazard profile as unlabeled cytidine. It is a white, crystalline, water-soluble powder and is not classified as a hazardous substance.[1][2] However, standard laboratory precautions should always be observed. In case of a spill, dampen the solid material with water before transferring it to a suitable container for disposal.[3]
Summary of Key Data
For quick reference, the following table summarizes the essential physical and chemical properties of Cytidine, which are applicable to this compound.
| Property | Value | Source |
| Physical State | White crystalline powder | [2][3] |
| Water Solubility | 176 g/L at 25 °C | [4] |
| Stability | Stable under normal conditions. Hygroscopic. | [1][4] |
| Incompatibilities | Strong oxidizing agents | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the same regulations as its non-labeled counterpart, as the 13C isotope is stable and non-radioactive.[5][] The primary methods of disposal for small, research-quantity, non-hazardous chemical waste are outlined below. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
1. Waste Characterization and Segregation:
-
Confirm Non-Radioactivity: Ensure the material is indeed this compound and not a radiolabeled variant (e.g., containing 14C or 3H).
-
Segregate from Hazardous Waste: Do not mix this compound waste with hazardous chemical, biological, or radioactive waste streams.
2. Disposal of Solid this compound:
-
Small Quantities: For minor residues (e.g., on weighing paper), dispose of in the regular laboratory trash, unless institutional policy dictates otherwise.
-
Bulk Quantities: Unused or excess solid this compound should be placed in a clearly labeled, sealed container. The label should read "Non-Hazardous Waste: this compound". This container can then be disposed of in the regular trash or as directed by your EHS office.[7][8]
3. Disposal of Aqueous Solutions of this compound:
-
Assess Concentration: Due to its high water solubility, small quantities of this compound in aqueous solution can typically be disposed of down the sanitary sewer.
-
Dilution is Key: Flush the solution down the drain with copious amounts of water (at least a 20-fold excess) to ensure adequate dilution.[9] This is the preferred method for disposing of solutions.
4. Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse empty containers that held this compound with water.
-
Label Defacement: Obliterate or remove the original label to prevent chemical identity confusion.
-
Final Disposal: The rinsed and defaced container can be disposed of in the regular trash or recycled, according to your facility's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. Cytidine | 65-46-3 [chemicalbook.com]
- 2. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CYTIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. carlroth.com [carlroth.com]
- 5. moravek.com [moravek.com]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Cytidine-¹³C₁
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Cytidine-¹³C₁. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and establish a secure laboratory environment. While Cytidine-¹³C₁ is a stable isotope-labeled compound and not radioactive, the chemical properties of cytidine necessitate careful handling.
Essential Personal Protective Equipment (PPE)
A foundational aspect of safe laboratory practice involves the consistent and correct use of PPE. The following table summarizes the required equipment when handling Cytidine-¹³C₁, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (compliant with EN 166 or OSHA 29 CFR 1910.133) | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves (tested according to EN 374) | Prevents direct skin contact with the compound.[2] It is recommended to inspect gloves prior to use and use proper removal techniques.[3] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate filter respirator (e.g., N95 or P1) | Required when handling the powdered form to prevent inhalation of dust particles. To be used in areas with appropriate exhaust ventilation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a safe and efficient workflow, from receipt to disposal, the following operational plan should be strictly followed.
A visual representation of this workflow is provided below to illustrate the logical progression of these steps.
Detailed Experimental Protocol
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the label clearly identifies the contents as Cytidine-¹³C₁.
-
Storage : Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4] The container should be kept tightly closed.[3][4]
-
Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing and Aliquoting :
-
Conduct all weighing and handling of the powdered form of Cytidine-¹³C₁ in a chemical fume hood or other ventilated enclosure to minimize dust generation.
-
Use dedicated, clean spatulas and weighing boats.
-
Avoid creating dust clouds. If dust is generated, ensure respiratory protection is worn.[5]
-
-
Experimental Use :
-
Decontamination :
-
Clean all work surfaces and equipment that came into contact with Cytidine-¹³C₁ with an appropriate solvent (e.g., 70% ethanol) and then wipe down with water.
-
Dispose of all cleaning materials as chemical waste.
-
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE as chemical waste.
-
Waste Disposal : Proceed with the disposal plan as outlined in the following section.
Disposal Plan: Ensuring Environmental and Personnel Safety
As Cytidine-¹³C₁ is a stable isotope-labeled compound, it is not radioactive.[6][7] Therefore, no special precautions for radioactivity are required for its disposal.[6] The disposal process should align with standard procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
-
Waste Segregation :
-
All materials that have come into direct contact with Cytidine-¹³C₁, including unused compound, contaminated gloves, pipette tips, vials, and cleaning materials, must be segregated as chemical waste.
-
Do not mix this waste with general laboratory trash.[6]
-
-
Waste Containers :
-
Collect solid waste in a designated, leak-proof, and clearly labeled container. The label should indicate "Cytidine-¹³C₁ Waste" and include the appropriate hazard warnings (if any are designated by your institution for chemical waste).
-
Collect liquid waste containing Cytidine-¹³C₁ in a separate, compatible, and clearly labeled waste container.
-
-
Final Disposal :
By implementing these safety and handling protocols, you can ensure a secure research environment for yourself and your colleagues while working with Cytidine-¹³C₁. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any additional information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
